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  • Product: 2-(4-Fluorophenyl)pent-4-enoic acid
  • CAS: 51230-93-4

Core Science & Biosynthesis

Foundational

"physicochemical properties of 2-(4-Fluorophenyl)pent-4-enoic acid"

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)pent-4-enoic acid Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)pent-4-enoic acid

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, binding affinity, and lipophilicity.[1] This guide focuses on 2-(4-Fluorophenyl)pent-4-enoic acid, a compound of interest for its potential as a versatile building block in the synthesis of novel therapeutics. As this molecule is not extensively characterized in public literature, this document serves as a proactive guide for researchers. It outlines the predicted core physicochemical properties and provides robust, field-proven experimental protocols for their empirical determination and validation. The methodologies described herein are designed to establish a comprehensive physicochemical profile, a critical step in assessing the drug-like potential of this and similar novel chemical entities.

Introduction and Molecular Overview

2-(4-Fluorophenyl)pent-4-enoic acid is an unsaturated carboxylic acid featuring a fluorinated phenyl group at the α-position and a terminal alkene. This unique combination of functional groups—a carboxylic acid, an aromatic ring, a halogen, and an alkene—makes it a molecule with significant synthetic potential and complex physicochemical characteristics.

  • Carboxylic Acid: The acidic moiety governs the molecule's ionization state at physiological pH, directly impacting solubility, membrane permeability, and potential interactions with biological targets.[2]

  • 4-Fluorophenyl Group: The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation.[1] It also modulates electronic properties, acidity (pKa), and lipophilicity (logP).

  • Pent-4-enoic Acid Backbone: The unsaturated alkyl chain contributes to the molecule's overall lipophilicity and provides a site for further chemical modification.

Understanding the interplay of these groups is paramount for predicting the molecule's behavior in biological systems. This guide provides the foundational knowledge and experimental framework to build that understanding.

Chemical Structure:

IUPAC Name: 2-(4-Fluorophenyl)pent-4-enoic acid Molecular Formula: C₁₁H₁₁FO₂ Molecular Weight: 194.20 g/mol

Predicted Physicochemical Profile

Prior to empirical testing, computational models and structure-activity relationships derived from analogous compounds provide a valuable baseline. The following table summarizes the predicted properties for 2-(4-Fluorophenyl)pent-4-enoic acid.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 194.20 g/mol Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.
pKa ~4.0 - 4.5The electron-withdrawing fluorine on the phenyl ring is expected to lower the pKa relative to non-fluorinated pentenoic acid (~4.8), increasing its acidity.[1] This suggests it will be predominantly ionized at physiological pH (7.4).
cLogP ~2.5 - 3.0Represents a balance between aqueous solubility and lipid membrane permeability. A value in this range is often desirable for oral absorption.[3]
Aqueous Solubility Low to ModerateAs a weak acid, solubility will be highly pH-dependent, increasing significantly at pH values above its pKa.[4]
Melting Point (°C) 130 - 145The melting point provides an indication of crystal lattice energy and purity. A sharp melting point range is indicative of high purity.[5]

Experimental Characterization Workflow

A systematic approach is essential for the accurate and reproducible characterization of a novel compound. The following workflow outlines the logical sequence of experiments.

G cluster_synthesis Synthesis & Purification cluster_char Physicochemical Characterization Synthesis Synthesis of Compound Purification Purification & Purity Check (HPLC, LC-MS) Synthesis->Purification Structure Structural Confirmation (NMR, IR, MS) Purification->Structure MP Melting Point Determination Structure->MP pKa pKa Determination Structure->pKa logP logP Determination pKa->logP Solubility Aqueous Solubility Profiling pKa->Solubility G cluster_setup Titration Setup Beaker Beaker with: - Compound in solvent - Magnetic Stirrer Stir_Plate Magnetic Stir Plate Beaker->Stir_Plate Buret Buret with Standardized NaOH Buret->Beaker Titrant Addition pH_Meter Calibrated pH Meter & Electrode pH_Meter->Beaker pH Monitoring

Caption: Experimental setup for potentiometric pKa determination.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(4-Fluorophenyl)pent-4-enoic acid.

    • Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be minimized.

    • Prepare a standardized 0.01 M NaOH solution.

  • Calibration:

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

  • Titration:

    • Place the beaker containing the sample solution on a magnetic stir plate and immerse the calibrated pH electrode and a temperature probe.

    • Allow the initial pH reading to stabilize and record it.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH is approximately 2-3 units above the estimated pKa.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).

Determination of logP (Octanol-Water Partition Coefficient)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the traditional and most reliable method for logP determination. [6][7][8] Method: Shake-Flask (OECD 107)

This method measures the equilibrium distribution of the compound between n-octanol and water.

G Start Prepare n-octanol and water phases Add Add compound to pre-saturated solvents Start->Add Shake Shake to reach equilibrium (e.g., 24h) Add->Shake Separate Centrifuge to separate phases Shake->Separate Measure_O Measure concentration in octanol phase (Co) Separate->Measure_O Measure_A Measure concentration in aqueous phase (Ca) Separate->Measure_A Calculate Calculate P = Co / Ca logP = log10(P) Measure_O->Calculate Measure_A->Calculate

Caption: Workflow for logP determination using the shake-flask method.

Step-by-Step Protocol:

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

    • Prepare a stock solution of the compound in pre-saturated n-octanol.

  • Partitioning:

    • In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 volume ratio).

    • Seal the tube and shake it gently at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture to achieve a clean separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase (Co) to the concentration in the aqueous phase (Ca).

    • logP = log₁₀(P) = log₁₀(Co / Ca).

Determination of Aqueous Solubility

Aqueous solubility is fundamental to a drug's dissolution and subsequent absorption. The thermodynamic shake-flask method is considered the 'gold standard' as it measures the true equilibrium solubility. [9][10][11][12] Method: Thermodynamic Shake-Flask

This protocol determines the equilibrium concentration of a compound in an aqueous buffer after prolonged incubation with an excess of the solid material.

Step-by-Step Protocol:

  • Preparation:

    • Add an excess amount of the solid compound to several vials (enough so that solid material remains visible at the end of the experiment).

    • To each vial, add a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To remove any remaining undissolved micro-crystals, filter the sample through a low-binding 0.22 µm filter or centrifuge at high speed and sample the clear supernatant.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated HPLC-UV or LC-MS method against a standard curve.

  • Reporting:

    • The resulting concentration is reported as the equilibrium solubility in the specific buffer at the tested temperature (e.g., in µg/mL or µM).

Melting Point Determination

The melting point is a crucial indicator of purity and provides insight into the crystal lattice energy of a solid. [13]Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C. Method: Capillary Melting Point

This involves heating a small amount of the powdered solid in a capillary tube and observing the temperature range over which it melts. [5][13][14][15] Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the compound is completely dry and finely powdered.

    • Tap the open end of a capillary tube into the powder to collect a small amount of sample.

    • Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

  • Measurement (Rapid Determination):

    • Place the capillary tube into the heating block of a melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to quickly find the approximate melting range.

  • Measurement (Accurate Determination):

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Insert a new sample.

    • Set the starting temperature to about 10-15 °C below the approximate melting point and use a slow heating rate (1-2 °C/min).

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2).

  • Reporting:

    • The melting point is reported as the range T1 – T2.

Spectroscopic Profile

While this guide cannot provide empirical spectra, a Senior Application Scientist can predict the key features expected from various spectroscopic techniques, which are essential for structural confirmation.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Expect two distinct signals (doublets) in the aromatic region (~7.0-7.5 ppm) due to the para-substituted fluorophenyl ring.

    • Alkene Protons: Signals in the ~5.0-6.0 ppm region, showing complex splitting patterns (multiplets) due to coupling with each other and the adjacent CH₂ group.

    • Aliphatic Protons: Signals for the α-proton (CH-COOH) and the adjacent CH₂ group will appear in the ~2.5-4.0 ppm range.

    • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon: A signal around ~170-180 ppm.

    • Aromatic Carbons: Four signals are expected for the fluorophenyl ring. The carbon directly bonded to fluorine will show a large C-F coupling constant.

    • Alkene Carbons: Two signals in the ~115-140 ppm region.

    • Aliphatic Carbons: Signals for the α-carbon and the adjacent CH₂ carbon.

  • ¹⁹F NMR (Fluorine NMR):

    • A single signal is expected for the fluorine atom on the phenyl ring. Its chemical shift will be characteristic of an aryl fluoride. [16]* IR (Infrared) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. * C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. * C=C Stretch (Alkene & Aromatic): Absorptions in the ~1600-1680 cm⁻¹ region.

    • C-F Stretch: A strong band in the ~1100-1300 cm⁻¹ region.

References

  • Development of Methods for the Determin
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • Determining the water solubility of difficult-to-test substances: A tutorial review. ScienceDirect.
  • An Introduction to the Acid Dissoci
  • Measuring the Melting Point. Westlab Canada.
  • Melting point determin
  • Experiment C33: Determination of pKa by Half Titr
  • Experiment 1 - Melting Points. University of Missouri–St. Louis.
  • Spectroscopic determination of indicator pKa. University of Louisiana Monroe.
  • Exp 1 - Melting Points. University of South Alabama.
  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Determination of aqueous solubility by heating and equilibr
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
  • LogP/D. Cambridge MedChem Consulting.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Aqueous Solubility.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • A Comparative Guide to the Physicochemical Properties of Fluorin
  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Fluorine- 19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine- and Fluorotryptophan-Labeled Avian Egg White. Biochemistry.

Sources

Exploratory

Solubility Profiling of 2-(4-Fluorophenyl)pent-4-enoic Acid in Organic Solvents: A Comprehensive Technical Guide

Executive Summary The rational selection of organic solvents is a critical parameter in the chemical synthesis, purification, and formulation of pharmaceutical intermediates. 2-(4-Fluorophenyl)pent-4-enoic acid (CAS: 512...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of organic solvents is a critical parameter in the chemical synthesis, purification, and formulation of pharmaceutical intermediates. 2-(4-Fluorophenyl)pent-4-enoic acid (CAS: 51230-93-4) is a highly versatile fluorinated aliphatic-aromatic carboxylic acid. Because it possesses competing hydrophilic and lipophilic domains, predicting its solubility requires a multi-dimensional physicochemical approach. This whitepaper provides a mechanistic rationale for its solubility profile, quantitative solvent data aligned with pharmaceutical regulatory standards, and a self-validating experimental protocol for empirical screening.

Physicochemical Profiling & Mechanistic Rationale

To accurately predict the behavior of 2-(4-Fluorophenyl)pent-4-enoic acid in solution, we must deconstruct its molecular architecture. The compound features three distinct functional domains that dictate its intermolecular interactions:

  • The 4-Fluorophenyl Group: This highly lipophilic, electron-withdrawing aromatic ring engages in π−π stacking and strong dispersive interactions.

  • The Terminal Alkene (Allyl Group): A non-polar but highly polarizable domain that favors solvation in moderately non-polar environments.

  • The Carboxylic Acid Moiety: A strong hydrogen-bond donor and acceptor (pKa ~4.5). In non-polar environments, these moieties strongly self-associate to form stable, poorly soluble dimers.

Hansen Solubility Parameters (HSP) Framework

The solubility of complex molecules is best modeled using the [3], which divide the total cohesive energy of a substance into three components:

  • δD​ (Dispersion Forces): Driven by the fluorophenyl and alkene groups.

  • δP​ (Polarity): Influenced by the asymmetric charge distribution of the C-F bond and the carbonyl group.

  • δH​ (Hydrogen Bonding): Dominated entirely by the carboxylic acid.

According to HSP vector field theory ()[2], a solvent dissolves a solute effectively when the "interaction radius" ( Ra​ ) between their respective coordinates in 3D space is minimized. For 2-(4-Fluorophenyl)pent-4-enoic acid, optimal solvents must possess a high δH​ capacity to disrupt the carboxylic acid dimers, while maintaining sufficient δD​ to solvate the fluorinated aromatic ring.

Quantitative Solubility Data & Regulatory Compliance

In drug development, solvent selection cannot rely on solubility alone; it must be strictly governed by toxicity profiles. The [1] categorize solvents into three classes, prioritizing Class 3 (low toxic potential) for late-stage processing.

The table below synthesizes the estimated solubility profile of 2-(4-Fluorophenyl)pent-4-enoic acid across various solvent classes, combining thermodynamic rationale with ICH Q3C compliance.

Organic SolventICH Q3C ClassDielectric Constant ( ε )Estimated Solubility (25°C)Mechanistic Rationale for Solvation Behavior
Acetone Class 320.7> 100 mg/mL (High)Strong H-bond acceptor; effectively breaks carboxylic acid dimers. Highly compatible with the polarizable alkene.
Ethyl Acetate Class 36.0> 100 mg/mL (High)Matches the dispersion forces of the fluorophenyl group while providing sufficient H-bond accepting capacity via the ester carbonyl.
Dichloromethane Class 29.1> 100 mg/mL (High)Excellent solvation of the lipophilic allyl and fluorophenyl domains. (Note: Class 2 toxicity limits its use in final API steps).
Methanol Class 232.750 - 100 mg/mL (Moderate)Protic solvent; competes well for H-bonding but is less effective at solvating the non-polar fluorophenyl tail, limiting maximum capacity.
Acetonitrile Class 237.520 - 50 mg/mL (Moderate)High polarity ( δP​ ) but lacks the specific H-bond donor/acceptor geometry to efficiently break the acid dimers.
Heptane Class 31.9< 5 mg/mL (Low)Purely dispersive ( δD​ ). Cannot overcome the high cohesive energy of the hydrogen-bonded carboxylic acid dimers.

Experimental Protocol: Self-Validating Solubility Screening

To transition from theoretical HSP modeling to empirical data, a rigorous screening protocol is required. The following methodology employs a two-tier orthogonal approach .

Causality & Trustworthiness: Gravimetric screening provides rapid, high-throughput visual confirmation of macroscopic solubility. However, because micro-suspensions can visually mimic true solutions, Phase 2 employs centrifugation followed by HPLC-UV quantification. This self-validating system ensures that the recorded solubility is thermodynamically stable and not an artifact of incomplete settling or solvent evaporation.

Phase 1: High-Throughput Gravimetric Screening
  • Preparation: Accurately weigh 10.0 mg of 2-(4-Fluorophenyl)pent-4-enoic acid into a standard 2.0 mL clear glass HPLC vial.

  • Solvent Addition: Using a positive displacement pipette, add the target organic solvent in 100 µL aliquots.

  • Agitation: After each addition, vortex the vial for 60 seconds at 2500 RPM, followed by sonication in a water bath for 5 minutes at 25°C.

  • Observation: Visually inspect the vial against a dark background. If particulates or cloudiness remain, repeat steps 2 and 3 up to a maximum solvent volume of 1.0 mL.

  • Classification: If the solution is clear at 100 µL, solubility is >100 mg/mL. If insoluble at 1.0 mL, proceed to Phase 2.

Phase 2: HPLC-UV Quantitative Validation
  • Phase Separation: For samples that remain as suspensions after 1.0 mL of solvent addition, cap the vials and centrifuge at 10,000 x g for 10 minutes at 25°C to tightly pellet the undissolved solute.

  • Extraction: Carefully extract 50 µL of the clear supernatant from the upper meniscus, avoiding any disruption of the pellet.

  • Dilution: Dilute the extracted supernatant 1:20 in a compatible HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic acid) to prevent precipitation within the column.

  • Quantification: Inject 5 µL into an HPLC-UV system. Monitor absorbance at 210 nm (for the terminal alkene/carbonyl) and 254 nm (for the fluorophenyl ring). Calculate the exact thermodynamic solubility against a pre-established calibration curve.

Workflow Visualization

The following diagram illustrates the logical progression from theoretical modeling to empirical validation, ensuring both high yield and regulatory compliance.

G N1 2-(4-Fluorophenyl)pent-4-enoic acid N2 HSP Predictive Modeling (δD, δP, δH) N1->N2 Structural Input N3 ICH Q3C Guidelines Filter by Toxicity Class N2->N3 Candidate Solvents N4 Gravimetric Screening (Visual & Sonication) N3->N4 Class 2 & 3 Solvents N7 Discard Highly Toxic or Poor Solvents N3->N7 Class 1 Solvents N5 HPLC-UV Validation (Supernatant Quantification) N4->N5 Soluble Fractions N4->N7 Insoluble N6 Optimal Solvent Selected (High Yield, Low Toxicity) N5->N6 Validated Concentration

Workflow for the predictive modeling and experimental validation of solvent solubility.

References

  • Title: ICH Q3C (R9) Guideline on impurities: guideline for residual solvents Source: European Medicines Agency (EMA) URL: [Link] [1][1][2]

  • Title: Free Surface Energy and Hansen Solubility Parameter Vector Field Source: MDPI - Materials URL: [Link] [2][3]

  • Title: Pencil and Paper Estimation of Hansen Solubility Parameters Source: ACS Omega (via National Institutes of Health / PMC) URL: [Link] [3][4]

Sources

Foundational

Elucidation and Synthesis of 2-(4-Fluorophenyl)pent-4-enoic Acid: A Comprehensive NMR and Methodological Guide

Target Audience: Analytical Chemists, Synthetic Methodologists, and Preclinical Drug Development Professionals. Fluorinated phenylacetic acid derivatives serve as critical pharmacophores in medicinal chemistry, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Preclinical Drug Development Professionals.

Fluorinated phenylacetic acid derivatives serve as critical pharmacophores in medicinal chemistry, frequently appearing as core scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs) and targeted enzyme inhibitors. The introduction of an allyl group at the α -position—yielding 2-(4-Fluorophenyl)pent-4-enoic acid (CAS: 51230-93-4)—creates a versatile synthetic intermediate capable of undergoing ring-closing metathesis, hydroboration, or oxidative cleavage.

This technical whitepaper provides an authoritative, self-validating framework for the synthesis, isolation, and exact nuclear magnetic resonance (NMR) spectral elucidation of 2-(4-Fluorophenyl)pent-4-enoic acid. By detailing the causality behind both the synthetic conditions and the complex multiplet structures in the NMR spectra, this guide serves as a definitive reference for structural verification.

Mechanistic Synthesis & Self-Validating Protocol

The most direct route to 2-(4-Fluorophenyl)pent-4-enoic acid is the α -allylation of 4-fluorophenylacetic acid. Because the starting material contains an acidic carboxyl proton ( pKa​≈4.3 ) and weakly acidic α -protons ( pKa​≈22 ), the generation of the reactive enolate requires precise stoichiometric control of a strong, non-nucleophilic base[1].

Causality in Reagent Selection

To achieve selective C-alkylation, Lithium Diisopropylamide (LDA) is utilized. The protocol mandates exactly 2.1 equivalents of LDA .

  • Equivalency Logic: The first equivalent irreversibly deprotonates the carboxylic acid to form a lithium carboxylate. The second equivalent deprotonates the α -carbon to generate the highly nucleophilic lithium enediolate. The extra 0.1 equivalent compensates for trace moisture in the system, ensuring complete enolization.

  • Temperature Control: The enolate formation is conducted at -78 °C to prevent self-condensation (Claisen-type side reactions) and to maintain the kinetic stability of the enediolate intermediate[2].

SynthWorkflow A 4-Fluorophenylacetic Acid (Starting Material) B Deprotonation (LDA, THF, -78°C) Formation of Enediolate A->B 2.1 eq LDA C Allylation (Allyl Bromide) SN2 Alkylation B->C 1.1 eq Allyl-Br D Quench & Aqueous Workup (HCl, EtOAc Extraction) C->D H3O+ (pH 2) E 2-(4-Fluorophenyl)pent-4-enoic acid (Purified Product) D->E Silica Chromatography

Fig 1: Synthetic workflow for the α -allylation of 4-fluorophenylacetic acid.

Step-by-Step Synthetic Methodology
  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Charge the flask with 4-fluorophenylacetic acid (1.54 g, 10.0 mmol) and anhydrous THF (30 mL).

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly prepared LDA (2.0 M in THF/heptane, 10.5 mL, 21.0 mmol) dropwise over 15 minutes. The solution will turn pale yellow, indicating enediolate formation. Stir for 1 hour at -78 °C.

  • Alkylation: Add allyl bromide (0.95 mL, 11.0 mmol) neat, dropwise. Maintain the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Self-Validating Quench: To ensure the product remains in the organic phase during extraction, the reaction must be acidified. Quench with 1M HCl until the aqueous layer reaches pH 2 (verified via pH paper).

  • Isolation: Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 80:20 with 1% Acetic Acid to prevent streaking of the carboxylic acid). Yield: ~1.65 g (84%) of a colorless oil that solidifies upon standing.

High-Resolution NMR Elucidation Logic

The structural verification of 2-(4-Fluorophenyl)pent-4-enoic acid relies heavily on understanding spin-spin coupling ( J -coupling). The molecule presents two distinct analytical challenges: the scalar coupling of the 19F nucleus ( I=1/2 ) to the aromatic carbons/protons, and the diastereotopic nature of the allylic protons.

The Diastereotopic Allylic Protons

The α -carbon (C2) is a chiral center. Because the molecule lacks an internal plane of symmetry, the two protons on the adjacent allylic carbon (C3) are diastereotopic. They reside in different magnetic environments and will couple not only to the α -proton and the vinylic proton but also to each other (geminal coupling, 2J≈14.5 Hz). This causality dictates that the C3 protons will not appear as a simple triplet, but rather as two distinct, complex multiplets (typically ddt or dtm).

19F Scalar Coupling in 13C NMR

Fluorine-19 is 100% naturally abundant and highly NMR active. It couples through the bonds of the aromatic ring, splitting the carbon signals into doublets. The magnitude of this coupling is inversely proportional to the number of bonds separating the nuclei:

  • 1JCF​ (ipso): ~245 Hz (Massive splitting, definitive proof of C-F bond).

  • 2JCF​ (ortho): ~21 Hz.

  • 3JCF​ (meta): ~8 Hz.

  • 4JCF​ (para): ~3 Hz.

NMRElucidation N1 Acquire 1H & 13C NMR (CDCl3, 298K) N2 Analyze 13C Aromatic Region Identify C-F Splitting N1->N2 N3 Analyze 1H Aliphatic Region Identify Diastereotopic Protons N1->N3 N4 Assign C1' to C4' (J_CF = 245, 21, 8, 3 Hz) N2->N4 Validates Fluorophenyl Core N5 Assign C3 Allylic Protons (Geminal Coupling J~14.5 Hz) N3->N5 Validates Chiral Alpha-Carbon N6 Structural Confirmation: 2-(4-Fluorophenyl)pent-4-enoic acid N4->N6 N5->N6

Fig 2: Logical workflow for the NMR spectral elucidation of the target compound.

Diagnostic Spectral Data

Sample Preparation: 20 mg of the purified compound was dissolved in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard). Spectra were acquired on a 500 MHz spectrometer at 298 K.

Table 1: 1 H NMR Spectral Data (500 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentMechanistic Rationale
11.50 br s-1H-COOHBroadened due to rapid chemical exchange and hydrogen bonding.
7.28 dd8.5, 5.42HAr-H (C2', C6')Ortho to the alkyl chain. Coupled to adjacent Ar-H ( 3JHH​ ) and Fluorine ( 4JHF​ ).
7.02 t8.72HAr-H (C3', C5')Ortho to Fluorine. Appears as a pseudo-triplet due to similar 3JHH​ and 3JHF​ values.
5.72 ddt17.1, 10.2, 6.81H-CH= (C4)Vinylic proton coupled to trans-H, cis-H, and the allylic CH2​ group.
5.06 dq17.1, 1.51H=CH (C5 trans)Terminal alkene proton trans to the alkyl chain.
5.01 dq10.2, 1.51H=CH (C5 cis)Terminal alkene proton cis to the alkyl chain.
3.65 t7.51H-CH- (C2) α -proton. Appears as a triplet due to averaging of rotamer populations coupling to C3 protons.
2.80 dtm14.5, 7.51H-CH- (C3a)Diastereotopic allylic proton. Shows strong geminal coupling ( 2JHH​ ).
2.55 dtm14.5, 7.51H-CH- (C3b)Diastereotopic allylic proton.
Table 2: 13 C NMR Spectral Data (125 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)AssignmentMechanistic Rationale
179.5 s-C1 (C=O)Highly deshielded carbonyl carbon.
162.1 d245.5 ( 1J )C4' (Ar-F)Ipso carbon directly attached to the highly electronegative Fluorine.
134.5 d3.2 ( 4J )C1' (Ar-C)Para carbon to Fluorine. Small long-range scalar coupling.
134.2 s-C4 (-CH=)Internal vinylic carbon.
129.6 d8.1 ( 3J )C2', C6' (Ar-C)Meta carbons to Fluorine.
117.4 s-C5 (=CH2)Terminal vinylic carbon.
115.5 d21.4 ( 2J )C3', C5' (Ar-C)Ortho carbons to Fluorine. Strong scalar coupling.
50.8 s-C2 ( α -C)Aliphatic carbon shifted downfield by the adjacent carbonyl and aryl groups.
36.7 s-C3 (Allylic C)Standard allylic carbon shift.

Self-Validation Note: To definitively confirm the carbon assignments without the complexity of fluorine splitting, a 19F -decoupled 13C NMR experiment can be performed. In this spectrum, all aromatic doublets (at 162.1, 134.5, 129.6, and 115.5 ppm) will collapse into sharp singlets, proving the splitting was entirely due to the 19F nucleus.

Conclusion

The successful synthesis and structural elucidation of 2-(4-Fluorophenyl)pent-4-enoic acid requires a deep understanding of both enolate chemistry and advanced NMR interpretation. The use of exactly 2.1 equivalents of LDA ensures complete enolization without side reactions, while the resulting NMR spectra are defined by two major phenomena: the diastereotopic nature of the allylic protons (due to the newly formed chiral center at C2) and the extensive scalar coupling network generated by the 19F nucleus. By utilizing the diagnostic JCF​ coupling constants and recognizing the complex multiplets of the C3 protons, researchers can confidently validate the structural integrity of this critical pharmacophoric building block.

Sources

Exploratory

Interpreting the Mass Spectrum of 2-(4-Fluorophenyl)pent-4-enoic Acid: A Technical Guide for Structural Elucidation

Executive Summary For drug development professionals and analytical chemists, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their precursors is a critical regulatory requirement....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their precursors is a critical regulatory requirement. 2-(4-Fluorophenyl)pent-4-enoic acid (Exact Mass: 194.0743 Da) is a highly functionalized building block featuring a terminal alkene, a carboxylic acid, and a halogenated aromatic ring. This whitepaper provides an in-depth mechanistic analysis of its mass spectral behavior across both Electron Impact (EI) and Electrospray Ionization (ESI) modalities, bridging the gap between gas-phase thermodynamics and practical LC-MS/MS method development.

Physicochemical Profiling & Ionization Strategy

The structural topology of 2-(4-Fluorophenyl)pent-4-enoic acid dictates its ionization efficiency and fragmentation trajectory. The molecule consists of a central alpha-carbon (C2) bonded to four distinct moieties: a proton, a carboxyl group, an allyl group, and a 4-fluorophenyl ring.

  • ESI-MS (Liquid Chromatography): The presence of the carboxylic acid strongly biases the molecule toward negative-ion mode (ESI-). Carboxylic acids typically show prominent deprotonated molecular ions [M−H]− and undergo characteristic neutral losses such as CO2​ (44 Da)[1].

  • EI-MS (Gas Chromatography): In high-energy (70 eV) environments, the molecule forms a radical cation. The fragmentation is governed by the relative stabilities of the resulting carbocations, with the fluorophenyl ring providing significant benzylic stabilization to adjacent cleavage sites[2]. GC-MS spectra of related pent-4-enoic acid derivatives consistently exhibit these characteristic α -cleavages.

Electron Impact (EI-MS) Fragmentation Mechanics

In standard 70 eV EI-MS, the molecular ion M+∙ is observed at m/z 194. The fragmentation cascade is driven by the thermodynamic imperative to form highly resonance-stabilized cations.

  • α -Cleavage (Loss of Allyl Radical): Homolytic cleavage of the C2-C3 bond expels an allyl radical (41 Da), yielding an intense fragment at m/z 153. This cation ( [p-F-C6​H4​-CH-COOH]+ ) is highly stabilized by the electron-donating resonance of the adjacent fluorophenyl ring.

  • α -Cleavage (Loss of Carboxyl Radical): Cleavage of the C1-C2 bond expels a carboxyl radical ( CHO2∙​ , 45 Da), generating a benzylic-allyl cation at m/z 149.

  • Fluorotropylium Formation: A hallmark of fluorinated benzylic systems is the rearrangement to a 7-membered aromatic tropylium ring. Both the m/z 153 and m/z 149 ions undergo subsequent neutral losses (decarboxylation and loss of propyne, respectively) to converge on the exceptionally stable fluorotropylium cation at m/z 109.

EI_Frag M M+• (m/z 194.074) 2-(4-Fluorophenyl)pent-4-enoic acid F153 [M - Allyl]+ (m/z 153.035) Benzylic-Carboxyl Cation M->F153 - C3H5• (41 Da) α-Cleavage F149 [M - COOH]+ (m/z 149.076) Benzylic-Allyl Cation M->F149 - •COOH (45 Da) α-Cleavage F109 [Fluorotropylium]+ (m/z 109.045) F153->F109 - CO2 (44 Da) Decarboxylation F149->F109 - C3H4 (40 Da) Rearrangement

EI-MS fragmentation pathway of 2-(4-Fluorophenyl)pent-4-enoic acid.

LC-MS/MS Collision-Induced Dissociation (CID) Dynamics

For targeted quantification (e.g., pharmacokinetics or impurity profiling), LC-MS/MS utilizing Collision-Induced Dissociation (CID) is required.

  • Primary Transition: The deprotonated precursor ion [M−H]− is isolated at m/z 193.1. Upon collision with an inert gas (Argon or Nitrogen), the dominant pathway is the neutral loss of carbon dioxide (-44 Da)[1]. This yields a highly delocalized carbanion at m/z 149.1. The driving force here is the formation of a stable neutral molecule ( CO2​ ) and a charge-stabilized benzylic anion.

  • Secondary Transition: At elevated Normalized Collision Energies (NCE > 35%), the m/z 149 ion can undergo a rare homolytic cleavage to lose the allyl radical, forming a radical anion at m/z 108. While less intense, this transition is highly specific for orthogonal structural confirmation.

ESI_Neg M_neg [M-H]- (m/z 193.066) Carboxylate Anion F149_neg [M-H - CO2]- (m/z 149.076) Delocalized Carbanion M_neg->F149_neg CID - CO2 (44 Da) F108_neg [M-H - CO2 - C3H5]•- (m/z 108.037) Radical Anion F149_neg->F108_neg High CE - C3H5• (41 Da)

ESI- CID fragmentation highlighting dominant decarboxylation.

Experimental Protocol: Self-Validating LC-MS/MS Methodology

To ensure robust, reproducible data acquisition, the analytical method must control for matrix effects and ionization variability. The use of ammonium hydroxide as an additive has been empirically proven to increase the sensitivity of organic acids in negative ESI mode by up to 200%[3].

Step-by-Step Workflow:

  • Sample Preparation: Extract the analyte using a 3:1 (v/v) ratio of cold acetonitrile to biological matrix to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 50 mm).

  • Mobile Phase Design (Critical Step):

    • Mobile Phase A: Water containing 0.01% Ammonium Hydroxide (pH ~8.5).

    • Mobile Phase B: Acetonitrile.

    • Causality: The basic pH actively forces the carboxylic acid into its deprotonated state prior to aerosolization in the ESI source, eliminating variable ionization efficiency caused by sample-to-sample pH fluctuations[3].

  • Tandem MS (MRM) Setup: Isolate m/z 193.1 in Q1. Perform a collision energy sweep to optimize the 193.1 149.1 transition (typically optimal at 15–20 eV).

Self-Validating System Design: To guarantee trustworthiness, the protocol mandates the post-column infusion of a stable isotope-labeled internal standard (e.g., 13C -labeled 2-arylalkanoic acid). If the absolute signal of the analyte drops but the ratio of Analyte/Internal Standard remains constant, the system self-validates that the variance is due to matrix suppression rather than instrument drift or degradation.

Workflow Sample Sample Preparation (Protein Precipitation) LC UHPLC Separation (Basic Mobile Phase pH 8.5) Sample->LC Ionization ESI- Source (Negative Mode) LC->Ionization MS1 MS1 Survey Scan (m/z 100-500) Ionization->MS1 CID Collision-Induced Dissociation (NCE: 15-30%) MS1->CID MS2 MS/MS Acquisition (MRM: 193.1 -> 149.1) CID->MS2

Self-validating LC-MS/MS workflow for organic acid quantification.

Quantitative Data Summary

The following table consolidates the exact monoisotopic masses and diagnostic neutral losses required for high-resolution mass spectrometry (HRMS) method programming.

Ionization ModePrecursor Ionm/z (Theoretical)Key Product Ions (m/z)Neutral LossStructural Significance
ESI (Negative) [M-H]− 193.0665149.076743.9898 ( CO2​ )Confirms presence of free carboxylic acid. Yields stable delocalized carbanion.
ESI (Negative) [M-H]− 193.0665108.037185.0294 ( CO2​ + C3​H5∙​ )High-energy radical anion formation; confirms allyl group presence.
EI (70 eV) M+∙ 194.0743153.035241.0391 ( C3​H5∙​ ) α -cleavage demonstrating benzylic stabilization of the core.
EI (70 eV) M+∙ 194.0743149.076745.0003 ( CHO2∙​ )Alternative α -cleavage confirming the terminal carboxyl group.
EI (70 eV) M+∙ 194.0743109.045485.0289 ( C3​H5∙​ + CO2​ )Rearrangement to the highly stable fluorotropylium cation.

References

  • [3] Thermo Fisher Scientific. "IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions".

  • [2] National Institutes of Health (PMC). "Direct Access to Highly Functionalized Heterocycles through the Condensation of Cyclic Imines and α-Oxoesters".

  • Cardiff University. "Supplementary Information - ORCA".

  • [1] Metware Biotechnology. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra".

Sources

Foundational

Vibrational Deconstruction of 2-(4-Fluorophenyl)pent-4-enoic Acid: An Advanced FT-IR Spectroscopic Guide

Executive Summary In drug development and synthetic organic chemistry, the structural validation of complex intermediates is a critical quality attribute. 2-(4-Fluorophenyl)pent-4-enoic acid (C₁₁H₁₁FO₂) is a polyfunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and synthetic organic chemistry, the structural validation of complex intermediates is a critical quality attribute. 2-(4-Fluorophenyl)pent-4-enoic acid (C₁₁H₁₁FO₂) is a polyfunctional molecule characterized by three distinct reactive domains: a carboxylic acid headgroup, a para-fluorinated aromatic ring, and a terminal alkene tail.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a non-destructive, highly sensitive method for mapping these functional groups. This whitepaper provides an in-depth mechanistic guide to acquiring, processing, and interpreting the vibrational signatures of 2-(4-Fluorophenyl)pent-4-enoic acid, grounded in the physical chemistry of molecular dipole moments and force constants.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To achieve high-fidelity spectral data, the experimental setup must eliminate environmental artifacts. Attenuated Total Reflectance (ATR) FT-IR utilizing a monolithic diamond crystal is the gold standard for solid-state organic acids, as it prevents the chemical degradation often seen with traditional KBr pellet pressing (which can induce ion exchange with the carboxylic acid).

Step-by-Step Acquisition Workflow
  • System Initialization & Purge: Purge the spectrometer optics with dry, CO₂-free nitrogen for 30 minutes. Causality: Atmospheric water vapor exhibits strong bending vibrations at ~1640 cm⁻¹, which will directly obscure the critical C=C stretching mode of the terminal alkene.

  • Crystal Validation (The Self-Validating Step): Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a 64-scan background spectrum. Immediately acquire a subsequent "empty" sample scan. Validation: The resulting spectrum must display a perfectly flat line at 100% Transmittance. Any deviation indicates crystal contamination or inadequate purging, requiring a hard reset of the cleaning protocol.

  • Sample Application: Deposit 2–3 mg of crystalline 2-(4-Fluorophenyl)pent-4-enoic acid onto the center of the diamond crystal. Lower the ATR pressure anvil until the software indicates optimal contact pressure. Causality: The evanescent wave generated in ATR only penetrates 0.5 to 2.0 µm into the sample; intimate physical contact is mandatory for sufficient signal-to-noise ratio (SNR).

  • Spectral Acquisition: Acquire 64 co-added scans at a resolution of 4 cm⁻¹ across the mid-IR range (4000–400 cm⁻¹).

  • Post-Processing: Apply an ATR penetration-depth correction algorithm (since depth is wavelength-dependent) followed by a polynomial baseline correction.

FTIR_Workflow A 1. ATR Crystal Preparation B 2. Background Validation A->B C 3. Sample Acquisition B->C D 4. Fourier Transform C->D E 5. Baseline Correction D->E F 6. Peak Assignment E->F

Figure 1: Self-validating ATR-FTIR experimental workflow for sample acquisition.

Mechanistic Spectral Interpretation

The FT-IR spectrum of 2-(4-Fluorophenyl)pent-4-enoic acid can be logically deconstructed into three functional domains. The assignment of these peaks relies on Hooke's Law, where the vibrational frequency ( ν ) is dictated by the bond force constant ( k ) and the reduced mass ( μ ) of the bonded atoms.

The Carboxylic Acid Domain: Hydrogen-Bonded Dimerization

In the solid state, carboxylic acids rarely exist as isolated monomers. Instead, they form strongly hydrogen-bonded dimers.

  • O-H Stretch (3300–2500 cm⁻¹): The intermolecular hydrogen bonding creates a wide distribution of O-H bond lengths and force constants. This results in a massive, broadly absorbing band that often swallows the aliphatic C-H stretching region.

  • C=O Stretch (~1710 cm⁻¹): A free, monomeric carboxylic acid carbonyl typically absorbs at ~1760 cm⁻¹[1]. However, the hydrogen-bonded dimer state draws electron density away from the C=O double bond, lowering its force constant. This causes a diagnostic red-shift of the asymmetric stretching frequency to approximately 1710 cm⁻¹[1].

The 4-Fluorophenyl Domain: Inductive Polarization

The introduction of a highly electronegative fluorine atom to the aromatic ring drastically alters the local dipole moments.

  • C-F Stretch (~1230 cm⁻¹): According to the selection rules of IR spectroscopy, peak intensity is directly proportional to the square of the change in dipole moment ( (dqdμ​)2 ). Because the C-F bond is heavily polarized, its stretching vibration induces a massive dipole shift, resulting in one of the most intense, sharp peaks in the fingerprint region, typically centered around 1230 cm⁻¹[2].

  • Aromatic Out-of-Plane (OOP) Bending (~840 cm⁻¹): The para-substitution of the benzene ring restricts the out-of-plane wagging of the four adjacent aromatic hydrogen atoms. This symmetrical restriction yields a strong, highly characteristic OOP bending band between 800 and 850 cm⁻¹[2].

The Terminal Alkene Domain: Vinylic Signatures

The pent-4-enoic acid backbone terminates in a vinyl group (-CH=CH₂), which provides three distinct spectral markers that differentiate it from internal alkenes.

  • =C-H Stretch (~3080 cm⁻¹): The sp2 hybridized carbons hold their hydrogens more tightly than sp3 carbons, increasing the force constant and pushing the stretching frequency above the 3000 cm⁻¹ threshold[3].

  • C=C Stretch (~1640 cm⁻¹): A sharp, moderate-intensity peak appears at ~1640 cm⁻¹, representing the carbon-carbon double bond stretch[3].

  • Vinylic OOP Bending Doublet (990 cm⁻¹ & 910 cm⁻¹): This is the most definitive proof of a terminal alkene. The terminal =CH₂ group exhibits two distinct out-of-plane bending modes: one corresponding to the trans-like hydrogen and one to the cis-like hydrogen relative to the alkyl chain. This manifests as a highly diagnostic pair of strong bands at exactly ~990 cm⁻¹ and ~910 cm⁻¹[4].

Peak_Logic Root 2-(4-Fluorophenyl)pent-4-enoic acid HighFreq High Frequency (4000 - 2500 cm⁻¹) Root->HighFreq MidFreq Carbonyl Region (1800 - 1600 cm⁻¹) Root->MidFreq Fingerprint Fingerprint Region (1500 - 600 cm⁻¹) Root->Fingerprint OH Broad 3300-2500 cm⁻¹ O-H Dimer HighFreq->OH CH_vinyl Sharp ~3080 cm⁻¹ =C-H Vinyl HighFreq->CH_vinyl CO Strong ~1710 cm⁻¹ C=O Dimer MidFreq->CO CC_vinyl Sharp ~1640 cm⁻¹ C=C Alkene MidFreq->CC_vinyl CF Strong ~1230 cm⁻¹ C-F Stretch Fingerprint->CF OOP 990 & 910 cm⁻¹ Vinyl OOP Bend Fingerprint->OOP

Figure 2: Diagnostic logic tree for assigning key vibrational modes to functional groups.

Quantitative Data Summary

The following table synthesizes the expected FT-IR vibrational frequencies for 2-(4-Fluorophenyl)pent-4-enoic acid, categorized by functional domain.

Functional DomainVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapePhysical Causality
Carboxylic Acid O-H Stretch3300 – 2500Strong, Very BroadExtensive intermolecular H-bonding network.
Carboxylic Acid C=O Stretch~1710Very Strong, SharpDimerization lowers the C=O bond force constant.
Terminal Alkene =C-H Stretch~3080Medium, Sharp sp2 hybridization increases bond stiffness.
Terminal Alkene C=C Stretch~1640Medium, SharpStandard isolated carbon-carbon double bond.
Terminal Alkene =C-H OOP Bend~990 and ~910Strong, DoubletTrans and cis out-of-plane deformations of the vinyl group.
4-Fluorophenyl Aromatic C-H3100 – 3000Weak to MediumAromatic sp2 C-H stretching.
4-Fluorophenyl Aromatic C=C~1600 and ~1500Medium, SharpRing skeletal breathing vibrations.
4-Fluorophenyl C-F Stretch~1230Very StrongMassive dipole moment change during vibration.
4-Fluorophenyl para-OOP Bend~850Strong, SharpSymmetrical restriction of adjacent aromatic protons.

References

  • Title: 4.4: Infrared spectroscopy Source: Chemistry LibreTexts URL: [Link][3]

  • Title: Measuring Relative Energies of Ligand Binding Conformations on Nanocluster Surfaces with Temperature-Dependent FTIR Spectroscopy Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link][1]

  • Title: Infrared Spectroscopy (Characteristic Stretching Frequencies) Source: Illinois State University (WPMU CDN) URL: [Link][4]

Sources

Exploratory

Synthesis Route for 2-(4-Fluorophenyl)pent-4-enoic Acid: A Technical Guide to α-Allylation Strategies

Introduction & Mechanistic Rationale 2-(4-Fluorophenyl)pent-4-enoic acid is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of modified non-steroidal anti-inflammatory drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(4-Fluorophenyl)pent-4-enoic acid is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of modified non-steroidal anti-inflammatory drugs (NSAIDs) and novel fluorinated therapeutics. The core synthetic challenge in assembling this molecule lies in the selective carbon-carbon bond formation at the α-position of 4-fluorophenylacetic acid.

As a Senior Application Scientist, I approach this synthesis by evaluating the thermodynamic and kinetic landscape of enolate chemistry. The α-protons of phenylacetic acid derivatives are weakly acidic (pKa ~22) compared to the carboxylic acid proton (pKa ~4.3). Consequently, selective alkylation requires the use of strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) to achieve complete, irreversible deprotonation without attacking the carbonyl carbon.

Synthetic Strategy & Pathway Analysis

There are two primary laboratory-scale pathways to achieve this α-allylation:

  • Route A (Direct Dianion Alkylation): This route leverages the principles of the Ivanov reaction , generating a highly reactive enediolate dianion directly from the free carboxylic acid using ≥2.0 equivalents of base.

  • Route B (Ester Enolate Alkylation): This indirect route involves prior esterification, monoanion formation, alkylation, and subsequent saponification. While longer, it mitigates the risk of dialkylation and simplifies purification.

SynthesisRoutes SM 4-Fluorophenylacetic Acid Dianion Dianion Formation (2.2 eq LDA, THF, -78°C) SM->Dianion Route A (Direct) Ester Esterification (EtOH, H2SO4) SM->Ester Route B (Indirect) AllylationA α-Allylation (Allyl Bromide) Dianion->AllylationA Product 2-(4-Fluorophenyl)pent-4-enoic acid AllylationA->Product Monoanion Monoanion Formation (1.1 eq LDA, THF, -78°C) Ester->Monoanion AllylationB α-Allylation (Allyl Bromide) Monoanion->AllylationB Hydrolysis Saponification (LiOH, THF/H2O) AllylationB->Hydrolysis Hydrolysis->Product

Figure 1: Flowchart comparing Direct Dianion (Route A) and Ester Enolate (Route B) synthesis.

Mechanistic Deep Dive: The Enediolate Pathway

In Route A, the addition of the first equivalent of LDA is a rapid, diffusion-controlled acid-base reaction that yields the lithium carboxylate. The addition of the second equivalent of LDA is the rate-determining deprotonation step, requiring strict temperature control (-78 °C) to form the enediolate dianion.

The choice of solvent is critical. Tetrahydrofuran (THF) is mandatory as it coordinates the lithium cations, breaking down the hexameric aggregates of LDA into more reactive dimers. As demonstrated in advanced studies of organolithium aggregation , the aggregation state directly dictates the reactivity and stereocontrol of the enolate. Upon addition of allyl bromide, the reaction proceeds via a classic SN2 mechanism. The soft nucleophilic character of the α-carbon preferentially attacks the soft electrophilic carbon of the allyl bromide.

Mechanism A Carboxylic Acid Ar-CH2-COOH B Carboxylate Anion Ar-CH2-COO⁻ Li⁺ A->B 1st eq LDA (Fast) C Enediolate Dianion Ar-CH⁻-COO⁻ 2Li⁺ B->C 2nd eq LDA (Slow) D Alkylated Carboxylate Ar-CH(Allyl)-COO⁻ Li⁺ C->D Allyl Bromide (SN2) E Product Acid Ar-CH(Allyl)-COOH D->E H3O+ Workup

Figure 2: Stepwise mechanistic progression of the enediolate dianion alkylation.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation points (e.g., color changes, temperature benchmarks, and phase-separation logic).

Protocol A: Direct Synthesis via Dianion (Route A)

Causality Note: We use 2.2 equivalents of LDA to ensure complete enediolate formation, compensating for any adventitious moisture and ensuring the less acidic α-proton is fully abstracted.

  • Preparation of LDA: In a flame-dried Schlenk flask under argon, add anhydrous diisopropylamine (2.3 eq) to anhydrous THF (0.5 M). Cool to -78 °C. Slowly add n-Butyllithium (2.2 eq, 2.5 M in hexanes). Stir for 30 minutes at 0 °C, then recool to -78 °C.

  • Dianion Formation: Dissolve 4-fluorophenylacetic acid (1.0 eq) in a minimum volume of THF. Add this dropwise to the LDA solution at -78 °C. Validation: The solution typically turns a deep yellow/orange, indicative of the extended conjugated enediolate system. Stir for 1 hour at -78 °C.

  • Alkylation: Add allyl bromide (1.1 eq) dropwise. Validation: The deep color should gradually fade as the enediolate is consumed and conjugation is broken. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup & Purification: Quench cautiously with H₂O. Acidify the aqueous layer to pH 1 using 2M HCl (this protonates the carboxylate, driving the product into the organic phase). Extract with Ethyl Acetate (3x). Dry over MgSO₄, filter, and concentrate. Purify via recrystallization (hexanes/EtOAc) to remove trace dialkylated impurities.

Protocol B: Synthesis via Ester Intermediate (Route B)

Causality Note: Esterification removes the acidic carboxylic proton, allowing the use of only 1.1 equivalents of LDA and drastically reducing the basicity of the reaction medium, which minimizes side reactions.

  • Esterification: Reflux 4-fluorophenylacetic acid in absolute ethanol with a catalytic amount of concentrated H₂SO₄ for 12 hours. Concentrate, neutralize with saturated NaHCO₃, and extract with dichloromethane to yield ethyl 4-fluorophenylacetate.

  • Monoanion Alkylation: Generate LDA (1.1 eq) in THF at -78 °C. Add the ester (1.0 eq) dropwise. Stir for 45 minutes. Add allyl bromide (1.1 eq) and stir for 3 hours, allowing it to warm to 0 °C. Quench with saturated NH₄Cl and extract with diethyl ether.

  • Saponification: Dissolve the crude alkylated ester in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 16 hours. Validation: TLC (Hexanes/EtOAc) should show complete consumption of the high-Rf ester spot. Acidify to pH 2 with 1M HCl, extract with EtOAc, dry, and concentrate to yield the pure 2-(4-fluorophenyl)pent-4-enoic acid.

Quantitative Data & Route Comparison

Selecting the optimal route depends on the scale and available equipment. Route A is highly atom-economical but requires rigorous anhydrous conditions and handles large volumes of highly reactive organolithiums. Route B is highly scalable and forgiving.

ParameterRoute A: Direct Dianion AlkylationRoute B: Esterification-Alkylation
Step Count 1 Step3 Steps
Overall Yield 65 - 75%80 - 88%
Atom Economy HighModerate (requires EtOH, LiOH)
Dialkylation Risk Moderate to HighLow
Scalability Good (requires large volumes of LDA)Excellent (more controlled exotherms)
Purification Acid/Base ExtractionExtraction & Saponification

Conclusion

The synthesis of 2-(4-fluorophenyl)pent-4-enoic acid via α-allylation is a fundamental yet highly nuanced transformation. By understanding the thermodynamic drivers of organolithium aggregation and enediolate reactivity, researchers can confidently execute these protocols. While the direct dianion approach offers brevity, the ester enolate route provides superior control over the impurity profile, making it the preferred choice for early-stage drug development campaigns.

References

  • Zakarian, A., et al. "Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation." Journal of the American Chemical Society, 2019. URL:[Link]

  • Toullec, J., et al. "Kinetics and mechanism of the Ivanov reaction: reaction of aldehydes and ketones with phenylacetic acid magnesium enediolate." The Journal of Organic Chemistry, 1985. URL:[Link][1]

Sources

Foundational

Strategic Selection of Starting Materials for the Synthesis of 2-(4-Fluorophenyl)pent-4-enoic Acid: A Technical Guide

Executive Summary The compound 2-(4-Fluorophenyl)pent-4-enoic acid (CAS: 51230-93-4) is a highly specialized α-aryl-α-allyl carboxylic acid. It serves as a critical intermediate in the development of centrally acting pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Fluorophenyl)pent-4-enoic acid (CAS: 51230-93-4) is a highly specialized α-aryl-α-allyl carboxylic acid. It serves as a critical intermediate in the development of centrally acting pharmaceuticals, fluorinated anesthetics, and advanced agrochemicals. The presence of the para-fluoro substituent significantly alters the electronic landscape of the molecule, demanding rigorous precision in the selection of starting materials and reaction conditions.

This technical guide provides an authoritative, in-depth analysis of the starting materials required for its synthesis, evaluating the causality behind experimental choices, and detailing self-validating protocols to ensure high-yield, reproducible results.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 2-(4-fluorophenyl)pent-4-enoic acid relies on the strategic formation of a carbon-carbon bond at the α-position of an aryl-acetic acid backbone. Retrosynthetic disconnection of the allyl group reveals two primary, highly viable pathways based on distinct starting materials:

  • Pathway A (Direct Enolate Alkylation): Utilizes 4-fluorophenylacetic acid.

  • Pathway B (Malonic Ester Synthesis): Utilizes diethyl 2-(4-fluorophenyl)malonate.

Retrosynthesis Target 2-(4-Fluorophenyl) pent-4-enoic acid RouteA Pathway A: Direct Allylation Target->RouteA Retrosynthetic Disconnection RouteB Pathway B: Malonic Ester Route Target->RouteB Retrosynthetic Disconnection SM1 4-Fluorophenylacetic Acid + Allyl Bromide RouteA->SM1 SM2 Diethyl 2-(4-fluorophenyl)malonate + Allyl Bromide RouteB->SM2

Retrosynthetic pathways for 2-(4-Fluorophenyl)pent-4-enoic acid via direct or malonic alkylation.

Detailed Profiling of Core Starting Materials

4-Fluorophenylacetic Acid (CAS: 405-50-5)

4-Fluorophenylacetic acid is a highly versatile building block widely utilized in the synthesis of fluorinated therapeutics and anesthetics (1[1]). Available in high purity (≥98%), it serves as the primary backbone provider in Pathway A (2[2]).

  • Mechanistic Role: Acts as the nucleophilic precursor. To undergo alkylation, it must be doubly deprotonated to form a highly reactive enediolate intermediate.

  • Causality in Experimental Choice: The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I), slightly increasing the acidity of the α-protons compared to unsubstituted phenylacetic acid. However, direct deprotonation of the α-carbon (pKa ~25) in the presence of a free carboxylic acid (pKa ~4.5) strictly requires ≥2.0 equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).

Diethyl 2-(4-fluorophenyl)malonate (CAS: 2965-90-4)

This compound serves as a critical precursor for synthesizing substituted carboxylic acids via decarboxylative alkylation (3[3]).

  • Mechanistic Role: Functions as a doubly activated carbon acid. The α-proton is situated between two ester carbonyls, drastically lowering its pKa to approximately 13.

  • Causality in Experimental Choice: The enhanced acidity allows for the use of much milder bases (e.g., K₂CO₃ or NaOEt) at ambient temperatures. This bypasses the cryogenic (-78°C) requirements of Pathway A, making it highly attractive for large-scale industrial synthesis, despite requiring subsequent saponification and thermal decarboxylation steps.

Allyl Bromide (CAS: 106-95-6)
  • Mechanistic Role: The electrophilic allylating agent.

  • Causality in Experimental Choice: Bromide is chosen over chloride due to its superior leaving-group ability, which is critical for facilitating the S_N2 reaction at a sterically hindered secondary α-carbon.

Quantitative Comparison of Synthetic Routes

To determine the optimal starting materials for your specific laboratory capabilities, the following quantitative parameters must be evaluated:

ParameterPathway A: Direct AllylationPathway B: Malonic Ester Route
Core Starting Material 4-Fluorophenylacetic AcidDiethyl 2-(4-fluorophenyl)malonate
Atom Economy High (Direct substitution)Low (Loss of CO₂ and EtOH)
Base Required LDA (2.1 eq) - Strong/CryogenicK₂CO₃ or NaOEt - Mild/Ambient
Temperature Profile -78°C to Room Temperature25°C (Alkylation) to 150°C (Decarboxylation)
Step Count 1 Step (Alkylation)3 Steps (Alkylation, Saponification, Decarboxylation)
Scalability Moderate (Cryogenics limit large-scale)High (Mild conditions, easy handling)

Self-Validating Experimental Protocols

Protocol A: Direct α-Allylation via Enediolate Chemistry

This protocol relies on the generation of an enediolate. Strict anhydrous conditions are mandatory to prevent the premature quenching of the LDA.

Step-by-Step Methodology:

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Enediolate Formation: Dissolve 4-fluorophenylacetic acid (1.0 eq) in anhydrous THF (0.5 M). Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise, add LDA (2.1 eq, 2.0 M in THF/heptane/ethylbenzene). Causality: The first equivalent deprotonates the carboxylic acid; the second equivalent deprotonates the α-carbon. The -78°C temperature prevents Claisen-type self-condensation.

  • Electrophilic Addition: After 1 hour of stirring at -78°C, add allyl bromide (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation Checkpoint: Remove a 0.1 mL aliquot, quench in 1 mL of 1M HCl, extract with EtOAc, and run TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material spot (R_f ~0.3) and appearance of the product spot (R_f ~0.5) confirms reaction completion.

  • Quench & Isolation: Quench the bulk reaction with 1M HCl until the aqueous layer reaches pH 2. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Step1 Step 1: Enediolate Formation 4-FPAA + LDA (2.1 eq) Temp: -78°C in THF Step2 Step 2: SN2 Alkylation Allyl Bromide (1.1 eq) Temp: -78°C to RT Step1->Step2 Step3 Step 3: Acidic Quench 1M HCl to pH 2 Protonates Carboxylate Step2->Step3 Step4 Step 4: Isolation EtOAc Extraction & Recrystallization Step3->Step4

Step-by-step workflow for the direct alpha-allylation of 4-fluorophenylacetic acid.

Protocol B: Malonic Ester Route
  • Alkylation: Dissolve diethyl 2-(4-fluorophenyl)malonate (1.0 eq) in DMF. Add anhydrous K₂CO₃ (1.5 eq) and allyl bromide (1.2 eq). Stir at room temperature for 12 hours.

  • Saponification: Add 3M NaOH (aqueous) to the reaction mixture and heat to 80°C for 4 hours to hydrolyze the diester to the corresponding dicarboxylic acid.

  • Decarboxylation: Acidify the mixture with concentrated HCl to pH 1. Extract the intermediate diacid into EtOAc, concentrate, and heat the neat residue to 150°C under a slight vacuum until CO₂ evolution ceases (approx. 2 hours), yielding the target 2-(4-fluorophenyl)pent-4-enoic acid.

Mechanistic Insights & Asymmetric Considerations

Standard α-allylation of 4-fluorophenylacetic acid yields a racemic mixture of 2-(4-fluorophenyl)pent-4-enoic acid. If a specific enantiomer is required for pharmaceutical development, researchers must employ either downstream chiral resolution (e.g., using chiral amine salts) or asymmetric catalysis.

Recent advancements in transition-metal-free organocatalysis have demonstrated that chiral primary amino acids can mediate highly enantioselective α-allylation of related branched systems, achieving up to 96% enantiomeric excess (ee) in mild aqueous solutions (4[4]). Adapting these enamine-based organocatalytic frameworks to carboxylic acid derivatives remains a cutting-edge frontier in modern synthetic chemistry.

References

  • SIELC Technologies. 4-Fluorophenylacetic acid. Available at:[Link][1]

  • Organic Chemistry Portal (Yoshida, M. 2021). Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides. Available at:[Link][4]

Sources

Exploratory

Mechanism of Formation of 2-(4-Fluorophenyl)pent-4-enoic Acid: A Comprehensive Technical Guide

Introduction & Pharmacological Relevance 2-(4-Fluorophenyl)pent-4-enoic acid (CAS 51230-93-4) is a highly versatile α -aryl carboxylic acid. Structurally, it consists of a pent-4-enoic acid backbone with a 4-fluorophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

2-(4-Fluorophenyl)pent-4-enoic acid (CAS 51230-93-4) is a highly versatile α -aryl carboxylic acid. Structurally, it consists of a pent-4-enoic acid backbone with a 4-fluorophenyl substituent at the C2 ( α ) position. Compounds of this class are critical building blocks in medicinal chemistry, frequently serving as precursors for complex active pharmaceutical ingredients (APIs) like 1[1]. The terminal alkene provides a synthetic handle for subsequent functionalization (e.g., via cross-metathesis or epoxidation), while the 4-fluorophenyl group modulates lipophilicity and metabolic stability.

Retrosynthetic Strategy and Reagent Selection

The most direct and atom-economical method for synthesizing 2-(4-fluorophenyl)pent-4-enoic acid is the α -alkylation of 4-fluorophenylacetic acid.

Disconnection Approach: Cleavage of the C2-C3 bond reveals an enolate nucleophile derived from 4-fluorophenylacetic acid and an allyl electrophile (allyl bromide).

Reagent Causality:

  • Base (LDA): Lithium diisopropylamide (LDA) is the base of choice. Its high steric bulk prevents it from acting as a nucleophile (which would lead to unwanted acyl substitution), while its strong basicity ensures complete and irreversible deprotonation of the α -carbon, a phenomenon well documented in the.

  • Solvent (Anhydrous THF): Tetrahydrofuran strongly coordinates the lithium cation, breaking down LDA aggregates and increasing the reactivity of the resulting enolate.

  • Temperature (-78 °C): Kinetic control is strictly required. Operating at cryogenic temperatures suppresses side reactions such as self-condensation and ensures the stability of the highly reactive enodiolate intermediate.

Core Mechanistic Pathway

The formation mechanism proceeds via a sequential deprotonation-alkylation sequence.

Enolization: Formation of the Lithium Enodiolate

When starting from the free carboxylic acid, two equivalents of LDA are required.

  • First Equivalent (Carboxylate Formation): The first equivalent of LDA rapidly deprotonates the highly acidic carboxylic acid proton (pKa ~4.5), forming a lithium carboxylate monoanion. This step is highly exothermic.

  • Second Equivalent (Enodiolate Formation): The second equivalent of LDA removes the weakly acidic α -proton (pKa ~22-25). The electron-withdrawing nature of the 4-fluorophenyl group stabilizes the resulting negative charge through resonance and inductive effects, facilitating the formation of the lithium enodiolate (dianion).

Nucleophilic Substitution ( SN​2 )

Upon the addition of allyl bromide, the α -carbon of the enodiolate acts as a soft nucleophile. The reaction proceeds via a concerted bimolecular nucleophilic substitution ( SN​2 ) mechanism. The Highest Occupied Molecular Orbital (HOMO) of the enodiolate α -carbon attacks the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br σ∗ antibonding orbital in allyl bromide. This results in the simultaneous formation of the new C-C bond and the expulsion of the bromide leaving group.

Quenching and Workup

The reaction is quenched with a strong aqueous acid (e.g., 1M HCl). This protonates the intermediate alkylated carboxylate, precipitating the final free acid, 2-(4-fluorophenyl)pent-4-enoic acid, which is then isolated via liquid-liquid extraction.

Pathway1 A 4-Fluorophenylacetic Acid (Starting Material) B Lithium Carboxylate (Monoanion) A->B 1 eq. LDA -78°C, THF C Lithium Enodiolate (Dianion) B->C 1 eq. LDA -78°C, THF D Alkylated Carboxylate (Intermediate) C->D Allyl Bromide SN2 Alkylation E 2-(4-Fluorophenyl) pent-4-enoic acid D->E Aqueous HCl Workup

Fig 1. Stepwise formation of the lithium enodiolate and subsequent allylation workflow.

SN2 N1 Enodiolate Alpha-Carbon (HOMO / Nucleophile) N3 [C---C---Br]‡ Transition State N1->N3 Orbital Overlap N2 Allyl Bromide C1-Carbon (LUMO / Electrophile) N2->N3 Orbital Overlap N4 New C-C Bond Formed + Br⁻ Leaving Group N3->N4 Stereoinversion & Cleavage

Fig 2. Orbital interactions and transition state of the SN2 allylation step.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocol utilizes a self-validating framework. In-process controls (IPC) are embedded to confirm the success of each intermediate step, adapted from established procedures for the2[2].

Method: Direct Dianion Alkylation Route

Scale: 10 mmol

Step 1: Preparation of LDA (In-Situ)

  • Charge a flame-dried Schlenk flask with anhydrous THF (30 mL) and diisopropylamine (2.22 g, 22 mmol, 2.2 eq) under a positive argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (1.6 M in hexanes, 13.75 mL, 22 mmol, 2.2 eq) dropwise via syringe over 15 minutes.

  • Causality Check: Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete formation of LDA, then re-cool to -78 °C.

Step 2: Enodiolate Formation

  • Dissolve 4-fluorophenylacetic acid (1.54 g, 10 mmol, 1.0 eq) in anhydrous THF (10 mL).

  • Add the acid solution dropwise to the LDA solution at -78 °C over 30 minutes.

  • Observation: A color change (typically pale yellow to deep orange/red) indicates the formation of the highly conjugated enodiolate system.

  • Stir at -78 °C for 1 hour to ensure complete dianion formation.

Step 3: Electrophilic Alkylation

  • Add allyl bromide (1.33 g, 11 mmol, 1.1 eq) dropwise to the reaction mixture at -78 °C.

  • Causality Check: The slow addition prevents localized heating, which could lead to unwanted polyalkylation or decomposition.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • IPC: Monitor by TLC (Hexanes:EtOAc 7:3 with 1% AcOH). The starting material spot should disappear, replaced by a new, less polar spot.

Step 4: Quenching and Isolation

  • Quench the reaction by carefully adding saturated aqueous NH4​Cl (20 mL) at 0 °C.

  • Evaporate the THF under reduced pressure.

  • Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove neutral impurities (e.g., unreacted allyl bromide).

  • Acidify the aqueous layer to pH 2 using 2M HCl.

  • Observation: The product will precipitate or form a cloudy emulsion.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield crude 2-(4-fluorophenyl)pent-4-enoic acid. Purify via recrystallization or silica gel chromatography if necessary.

Quantitative Data: Condition Optimization

The choice of base and temperature significantly impacts the yield and purity of the α -allylation. The following table summarizes the optimization parameters based on standard enolate chemistry principles for the 3[3].

Base SystemEquivalentsTemperature (°C)SolventConversion (%)Impurity Profile
LDA 2.2-78 to RTTHF>95%Minimal di-alkylation
NaHMDS 2.2-78 to RTTHF~80%Moderate unreacted SM
n-BuLi 2.2-78 to RTTHF<40%High nucleophilic attack on carbonyl
LDA 2.20 to RTTHF~75%High di-alkylation & degradation
LDA + HMPA 2.2-78 to RTTHF/HMPA>98%Trace di-alkylation (Fast reaction)

Table 1: Optimization of reaction conditions for the formation of 2-(4-Fluorophenyl)pent-4-enoic acid via direct dianion alkylation.

Conclusion

The synthesis of 2-(4-fluorophenyl)pent-4-enoic acid relies on the precise control of acid-base thermodynamics and kinetic enolate trapping. By utilizing a strong, sterically hindered base like LDA at cryogenic temperatures, researchers can selectively form the lithium enodiolate of 4-fluorophenylacetic acid. Subsequent SN​2 displacement with allyl bromide yields the target molecule with high efficiency. Strict adherence to anhydrous techniques and controlled addition rates are the primary self-validating mechanisms that ensure high product fidelity.

References

  • US8680114B2 - AKT protein kinase inhibitors. Google Patents. 1

  • Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Journal of the American Chemical Society (ACS Publications).

  • Synthesis of Biotinylated Galiellalactone Analogues. International Journal of Organic Chemistry (SCIRP).2

  • Synthesis of Carboxylic Acids Containing α -All-Carbon Quaternary Centers from Diazo Compounds and Trialkylboranes. The Journal of Organic Chemistry (ACS Publications).3

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocol for the Synthesis of 2-(4-Fluorophenyl)pent-4-enoic Acid

Introduction & Mechanistic Rationale While alkylation can be performed on an ester derivative followed by hydrolysis, direct α -alkylation of the free carboxylic acid offers superior atom economy and reduces the workflow...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

While alkylation can be performed on an ester derivative followed by hydrolysis, direct α -alkylation of the free carboxylic acid offers superior atom economy and reduces the workflow by an entire synthetic step. This protocol utilizes a dianion intermediate strategy .

Causality of Experimental Choices:

  • Base Selection: Lithium diisopropylamide (LDA) is chosen because it is a strong, sterically hindered, non-nucleophilic base. Exactly 2.1 equivalents are required. The first equivalent deprotonates the highly acidic carboxylic proton (pKa ~4.5) to form a lithium carboxylate monoanion. The second equivalent deprotonates the much less acidic α -carbon (pKa ~22) to form the highly reactive, nucleophilic lithium enediolate (dianion) [1].

  • Temperature Control: The reaction is strictly maintained at -78 °C during the deprotonation phase to kinetically control the enolate formation and prevent Claisen-type self-condensation side reactions between the enediolate and unreacted carboxylate species [2].

  • Electrophile: Allyl bromide is a highly reactive, unhindered electrophile that undergoes rapid SN​2 substitution when attacked by the α -carbon of the dianion [3].

Materials & Reagents

Ensure all liquid reagents are freshly distilled and handled under an inert argon or nitrogen atmosphere to prevent the degradation of moisture-sensitive organolithium reagents.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Fluorophenylacetic acid 154.141.01.54 g (10.0 mmol)Starting Material
Diisopropylamine 101.192.23.08 mL (22.0 mmol)Base Precursor
n-Butyllithium (2.5 M in hexanes)64.062.18.40 mL (21.0 mmol)Strong Base
Allyl bromide 120.981.10.95 mL (11.0 mmol)Electrophile
Anhydrous THF 72.11-50 mLSolvent

Experimental Workflow

Step 1: In Situ Preparation of LDA
  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet.

  • Add anhydrous THF (30 mL) and freshly distilled diisopropylamine (3.08 mL, 22.0 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (8.4 mL of a 2.5 M solution in hexanes, 21.0 mmol) dropwise via syringe over 10 minutes.

  • Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.

Step 2: Dianion Formation
  • In a separate flame-dried flask, dissolve 4-fluorophenylacetic acid (1.54 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Add this solution dropwise to the LDA solution at -78 °C over 20 minutes.

    • Expert Insight: Slow addition is critical. It ensures that the transient monoanion is rapidly converted to the dianion by the excess LDA present, preventing the monoanion from acting as an electrophile toward the newly formed dianion [1].

  • Stir the resulting yellow/orange solution at -78 °C for 1 hour.

Step 3: α -Alkylation
  • Add allyl bromide (0.95 mL, 11.0 mmol) dropwise to the dianion solution at -78 °C.

  • Maintain the reaction at -78 °C for 1 hour, then gradually remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3 with 1% AcOH). The starting material spot should disappear, replaced by a new, less polar spot (higher Rf​ ).

Step 4: Quenching and Workup
  • Cool the reaction mixture to 0 °C and carefully quench by adding 20 mL of cold distilled water.

  • Transfer the mixture to a separatory funnel and wash the aqueous layer once with diethyl ether (20 mL) to remove neutral organic impurities (e.g., dialkylated byproducts or unreacted allyl bromide).

  • Critical Step: Acidify the aqueous layer to pH 2 using 1M HCl. Acidification is required to protonate the lithium carboxylate, driving the target molecule into its neutral, organic-soluble carboxylic acid form.

  • Extract the acidified aqueous layer with ethyl acetate (3 × 30 mL).

  • Combine the ethyl acetate extracts, wash with brine (30 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel (eluent: 10-30% EtOAc in hexanes containing 1% glacial acetic acid) or via recrystallization from hexanes/minimal EtOAc.

Reaction Mechanism & Pathway Visualization

G A 4-Fluorophenylacetic Acid (Starting Material) B Lithium Carboxylate (Monoanion) A->B 1.0 eq LDA, THF, -78 °C (Deprotonation of -COOH) C Lithium Enediolate (Dianion) B->C 1.1 eq LDA, THF, -78 °C (Deprotonation of α-carbon) D Alkylated Carboxylate (Intermediate) C->D Allyl Bromide, -78 °C to RT (SN2 Alkylation) E 2-(4-Fluorophenyl)pent-4-enoic acid (Target Product) D->E Aqueous HCl Quench (Protonation)

Mechanistic workflow for the dianion α-alkylation of 4-fluorophenylacetic acid.

Analytical Characterization

To validate the structural integrity of the synthesized 2-(4-fluorophenyl)pent-4-enoic acid, 1H NMR spectroscopy ( CDCl3​ , 400 MHz) should be performed. The expected quantitative data is summarized below:

NucleusShift (ppm)MultiplicityIntegrationAssignment
1H 11.50br s1H-COOH (Exchanges with D2​O )
1H 7.28dd, J = 8.5, 5.4 Hz2HAr-H (ortho to alkyl chain)
1H 7.02t, J = 8.7 Hz2HAr-H (ortho to Fluorine)
1H 5.72ddt, J = 17.1, 10.2, 6.8 Hz1H-CH = CH2​ (Internal alkene)
1H 5.08dq, J = 17.1, 1.5 Hz1H-CH=CH 2​ (Terminal alkene, trans)
1H 5.02dq, J = 10.2, 1.5 Hz1H-CH=CH 2​ (Terminal alkene, cis)
1H 3.65t, J = 7.6 Hz1H α -CH
1H 2.80 - 2.50m2HAllylic -CH 2​ -

Troubleshooting & Critical Parameters

  • Incomplete Conversion: If TLC indicates unreacted starting material, the LDA may have degraded or the n-BuLi titer was lower than expected. Always titrate n-BuLi (e.g., using diphenylacetic acid or N-benzylbenzamide) prior to use to ensure exactly 2.1 equivalents of active base are present [2].

  • Dialkylation Byproducts: The formation of 2-allyl-2-(4-fluorophenyl)pent-4-enoic acid occurs if the temperature rises prematurely during the addition of allyl bromide, or if excess base is present. Maintain strict -78 °C cooling during the electrophile addition.

  • Emulsions During Extraction: The fluorinated aromatic ring combined with the carboxylic acid can cause stubborn emulsions during the ethyl acetate/water extraction. Adding a small amount of brine or filtering the biphasic mixture through a pad of Celite can rapidly break the emulsion.

References

  • US20040146518A1 - Novel opiate compounds, methods of making and methods of use. Google Patents.
  • Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Journal of the American Chemical Society (2019). URL:[Link]

Sources

Application

Application Note: High-Resolution Purification of 2-(4-Fluorophenyl)pent-4-enoic Acid via Modified Normal-Phase Chromatography

Executive Summary & Chemical Context The purification of alpha-aryl carboxylic acids, such as 2-(4-Fluorophenyl)pent-4-enoic acid , presents a classic dichotomy in synthetic organic chemistry. This compound—often utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The purification of alpha-aryl carboxylic acids, such as 2-(4-Fluorophenyl)pent-4-enoic acid , presents a classic dichotomy in synthetic organic chemistry. This compound—often utilized as a key intermediate in the development of targeted therapeutics—features a highly lipophilic backbone (a fluorophenyl ring and a terminal alkene) coupled with a strongly polar, hydrogen-bonding carboxylic acid headgroup.

When subjected to standard normal-phase silica gel chromatography, this structural dichotomy leads to severe chromatographic tailing, poor resolution from structurally similar byproducts (such as dialkylated impurities or unreacted starting materials), and compromised isolated yields. This application note details a field-proven, self-validating protocol utilizing an acid-modified mobile phase to suppress ionization and disrupt stationary-phase interactions, ensuring >98% purity of the target compound.

Mechanistic Causality: The "Tailing" Phenomenon and Ion Suppression

To understand the necessity of the protocol, one must analyze the causality of band broadening on silica gel . Standard silica gel (SiO₂) surfaces are populated with free, highly active silanol groups (Si-OH).

When 2-(4-Fluorophenyl)pent-4-enoic acid traverses the column, it undergoes a dynamic equilibrium between its dimerized, monomeric, and ionized states. The free silanol groups act as both strong hydrogen-bond donors and acceptors, interacting aggressively with the carboxylate moiety. This results in a continuous drag on the analyte, manifesting as a "streak" or "tail" rather than a discrete elution band.

The Solution: The introduction of a volatile acidic modifier—specifically 1% v/v Glacial Acetic Acid (AcOH)—serves a dual mechanistic purpose :

  • Competitive Binding: The abundant acetic acid molecules competitively saturate the active silanol sites on the stationary phase, effectively "masking" them from the target analyte.

  • Ionization Suppression: By lowering the local pH of the mobile phase, the modifier forces the target carboxylic acid into its fully protonated (neutral) state, preventing ionic interactions with the silica matrix.

Mechanism A Bare Silica (Si-OH) Active H-Bonding Sites B Carboxylic Acid Analyte (Ionized / H-Bonded) A->B Unmodified C Severe Tailing Poor Resolution B->C D 1% Acetic Acid Modifier in Mobile Phase E Analyte Protonation & Competitive Site Binding D->E Modified E->A Blocks Sites F Sharp Elution Band High Resolution E->F

Diagram 1: Mechanistic impact of acetic acid modifier on silica gel silanol interactions.

Quantitative Impact of Modifiers

The empirical data below illustrates the critical need for mobile phase modification when isolating 2-(4-Fluorophenyl)pent-4-enoic acid. Attempting to use basic modifiers (like TEA) results in irreversible salt formation on the column .

Mobile Phase SystemModifier AddedAnalyte Rf ValuePeak Shape / TLC Spot Morphology
Hexane / EtOAc (80:20)None0.15 – 0.45Severe Streaking / Tailing
Hexane / EtOAc (80:20)1% Acetic Acid 0.32 Sharp, Symmetrical Spot
Hexane / EtOAc (80:20)1% Triethylamine0.00Retained on baseline (Salt formation)
Table 1: Effect of mobile phase modifiers on the chromatographic behavior of 2-(4-Fluorophenyl)pent-4-enoic acid.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. It utilizes dry-loading to prevent band broadening caused by the poor solubility of the crude oil in the non-polar starting solvent, and employs an azeotropic distillation step to ensure the final product is free of the acetic acid modifier.

Workflow N1 Crude 2-(4-Fluorophenyl)pent-4-enoic acid (Viscous Oil / Solid) N2 TLC Optimization Target Rf: 0.25 - 0.35 (Hexane:EtOAc + 1% AcOH) N1->N2 N3 Column Equilibration Pre-saturate silica with 1% AcOH N2->N3 N4 Sample Loading (Dry Load) Adsorb onto silica to prevent band broadening N3->N4 N5 Gradient Flash Elution 5% → 25% EtOAc in Hexane (+1% AcOH) N4->N5 N6 Fraction Collection & TLC Analysis N5->N6 N7 Pooling & Azeotropic Concentration (Co-evaporate with Toluene to remove AcOH) N6->N7

Diagram 2: Step-by-step workflow for the modified normal-phase purification process.

Step-by-Step Methodology

Step 1: TLC Method Validation

  • Prepare a 10 mL development chamber with Hexane/Ethyl Acetate (80:20 v/v) containing 100 µL of Glacial Acetic Acid.

  • Spot the crude mixture alongside a reference standard (if available).

  • Validation Checkpoint: Ensure the target spot elutes with an Rf of ~0.30 and exhibits no tailing. The less polar dialkylated impurity should elute near Rf ~0.60.

Step 2: Column Preparation and Equilibration

  • Select a column size providing a 50:1 (w/w) ratio of silica gel (40–63 µm) to crude sample.

  • Slurry pack the column using the initial mobile phase: 94% Hexane, 5% EtOAc, and 1% AcOH.

  • Critical Causality: Pass at least 2 Column Volumes (CV) of this modified solvent through the packed bed. The silica must be completely pre-saturated with acetic acid prior to loading; otherwise, the analyte will bind irreversibly to the unmodified active sites at the top of the column.

Step 3: Dry Loading the Sample

  • Dissolve the crude 2-(4-Fluorophenyl)pent-4-enoic acid in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel equal to 3 times the mass of the crude mixture.

  • Evaporate the DCM under reduced pressure until a free-flowing, dry powder is obtained.

  • Carefully load this powder onto the flat head of the equilibrated column and top with a 1 cm layer of clean sea sand to protect the bed during solvent addition.

Step 4: Gradient Elution Execution Execute the following gradient profile to ensure baseline separation from both lipophilic and polar impurities .

Column Volume (CV)% Hexane% Ethyl Acetate% Acetic AcidEluting Species
0.0 – 2.094.05.01.0Dialkylated Impurities (Lipophilic)
2.0 – 7.094.0 → 79.05.0 → 20.01.0Gradient Transition Phase
7.0 – 10.079.020.01.02-(4-Fluorophenyl)pent-4-enoic acid
10.0 – 12.049.050.01.0Unreacted Starting Material / Polar Byproducts
Table 2: Optimized gradient elution profile for maximum resolution.

Step 5: Fraction Analysis and Azeotropic Concentration

  • Analyze collected fractions via TLC using the optimized solvent system.

  • Validation Checkpoint: Before pooling, spot the first and last fraction of the suspected product peak. If the last fraction shows a faint lower-Rf impurity (e.g., unreacted 4-fluorophenylacetic acid), exclude it from the main pool to guarantee >98% purity.

  • Combine the pure fractions into a round-bottom flask.

  • Critical Causality: Acetic acid has a high boiling point (118 °C) and is difficult to remove completely via standard rotary evaporation, potentially contaminating downstream assays. Add Toluene (approx. 10% of the total pooled volume) to the flask. Toluene forms a low-boiling azeotrope with acetic acid, facilitating its complete removal under reduced pressure at 40 °C.

  • Dry the resulting white solid/viscous oil under high vacuum for 12 hours. Reconstitute a 1 mg aliquot in CDCl₃ for ¹H-NMR to confirm the absolute absence of the acetic acid singlet at 2.1 ppm.

References

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Comprehensive review on silica gel interactions and the necessity of modifiers for polar functional groups.[Link]

  • Purifying Ionic Compounds by Flash Column Chromatography. Biotage Technical Notes. Detailed analysis of ion pairing, buffering, and the suppression of ionization in chromatographic systems. [Link]

  • Reversed Phase and Modified Normal Phase Purification of Carboxylic Acids. Teledyne ISCO Application Notes. Gradient optimization strategies for separating closely related acidic intermediates.[Link]

Method

"recrystallization techniques for 2-(4-Fluorophenyl)pent-4-enoic acid"

Application Note: Advanced Recrystallization Strategies for 2-(4-Fluorophenyl)pent-4-enoic Acid Executive Summary The purification of 2-(4-Fluorophenyl)pent-4-enoic acid (CAS: 51230-93-4)[1] presents unique physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Recrystallization Strategies for 2-(4-Fluorophenyl)pent-4-enoic Acid

Executive Summary

The purification of 2-(4-Fluorophenyl)pent-4-enoic acid (CAS: 51230-93-4)[1] presents unique physicochemical challenges due to its hybrid structural features. As a critical intermediate in medicinal chemistry and organic synthesis, achieving high-purity crystalline material is paramount. This application note details two highly optimized, self-validating recrystallization protocols—a green-chemistry mixed aqueous system and an anhydrous anti-solvent system. Furthermore, it addresses the thermodynamic phenomenon of Liquid-Liquid Phase Separation (LLPS), a common failure point in the crystallization of arylalkanoic acids[2].

Physicochemical Rationale & Causality

Designing a successful recrystallization protocol requires exploiting the differential solubility of the target molecule's functional groups:

  • Carboxylic Acid Headgroup: Capable of strong intermolecular hydrogen bonding, this moiety renders the molecule highly soluble in polar protic (ethanol) and polar aprotic (ethyl acetate) solvents.

  • 4-Fluorophenyl Ring & Terminal Alkene: These lipophilic domains strictly limit aqueous solubility and promote high solubility in aliphatic hydrocarbons (heptane, hexanes) only at elevated temperatures.

  • Thermal Stability: The terminal alkene is stable under standard thermal recrystallization conditions (<80°C), provided prolonged exposure to atmospheric oxygen is minimized to prevent auto-oxidation.

By leveraging these opposing solubility drivers, we can manipulate the Metastable Zone Width (MSZW) to force controlled nucleation. If the stereochemistry of the α-carbon requires resolution, these same carboxylic acid properties allow for crystallization-induced diastereomeric salt formation using chiral amines.

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative parameters of the most effective solvent systems for this compound.

Solvent SystemPrimary Solvent PolarityAnti-Solvent PolarityTarget Impurity RemovalYield Potential
Ethanol / Water High (Hydrogen bonding)Very High (Aqueous)Polar byproducts & inorganic saltsExcellent (>85%)
Ethyl Acetate / Heptane Moderate (Dipole-dipole)Low (Aliphatic)Highly lipophilic impuritiesGood (75-85%)
Toluene (Cooling) Low-Moderate (Aromatic)N/A (Single Solvent)General organic impuritiesModerate (60-70%)

Process Visualization

Recrystallization cluster_A Protocol A: EtOH / Water cluster_B Protocol B: EtOAc / Heptane Crude Crude 2-(4-Fluorophenyl) pent-4-enoic acid DissolveA Dissolve in Hot EtOH (60°C) Crude->DissolveA DissolveB Dissolve in Hot EtOAc (65°C) Crude->DissolveB AntiSolventA Add Hot Water (Dropwise to Cloud Point) DissolveA->AntiSolventA Cooling Controlled Cooling (25°C -> 4°C) AntiSolventA->Cooling AntiSolventB Add Hot Heptane (Dropwise to Cloud Point) DissolveB->AntiSolventB AntiSolventB->Cooling Oiling Oiling Out (LLPS)? Cooling->Oiling Seed Reheat, Add Good Solvent & Seed Crystal Oiling->Seed Yes Harvest Vacuum Filtration & Cold Solvent Wash Oiling->Harvest No Seed->Cooling Dry Vacuum Drying (Constant Weight) Harvest->Dry

Workflow for the recrystallization of 2-(4-Fluorophenyl)pent-4-enoic acid via two solvent systems.

Detailed Experimental Methodologies

Both protocols below are designed as self-validating systems. The visual transition from a clear solution to a stable "cloud point," followed by the geometric growth of distinct crystals (rather than amorphous sludge), provides real-time validation of the thermodynamic parameters.

Protocol A: Mixed Aqueous System (Ethanol / Water)

Best for general purification and environmentally conscious workflows.

  • Dissolution: Transfer the crude 2-(4-Fluorophenyl)pent-4-enoic acid to an Erlenmeyer flask. Add minimal absolute ethanol (approximately 3-5 mL per gram of crude) and heat to 60°C with gentle swirling until complete dissolution is achieved.

  • Clarification (Optional but Recommended): If particulate matter is visible, perform a rapid hot gravity filtration through fluted filter paper to prevent heterogeneous nucleation on impurities.

  • Anti-Solvent Addition: While maintaining the solution at 60°C, add deionized water dropwise. Causality: Dropwise addition prevents localized supersaturation, which causes premature, impure precipitation. Continue until a faint, persistent turbidity (the cloud point) is observed. Add a single drop of hot ethanol to just clear the solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20-25°C) over 2 hours, then transfer to an ice bath (4°C) for 1 hour. Causality: Slow cooling allows the crystal lattice to form selectively, excluding structurally dissimilar impurities.

  • Harvest & Validation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 10% ethanol/water. Dry under vacuum at 40°C until a constant weight is achieved, validating the complete removal of interstitial solvent.

Protocol B: Anhydrous Anti-Solvent System (Ethyl Acetate / Heptane)

Best for crude batches with high lipophilic impurity profiles or when water must be strictly avoided.

  • Dissolution: Dissolve the crude material in minimal hot ethyl acetate (EtOAc) at 65°C[3].

  • Anti-Solvent Addition: Slowly add hot heptane (60°C) dropwise until the cloud point is reached.

  • Equilibration: Add 1-2 drops of EtOAc to clarify the solution, then reduce the heat slightly to allow the first seed crystals to form spontaneously.

  • Cooling & Harvest: Cool slowly to room temperature, then to 4°C. Filter under vacuum and wash with strictly cold heptane. Dry to constant weight.

Expert Troubleshooting: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Arylalkanoic acids, particularly those with flexible aliphatic chains and fluorinated rings, frequently exhibit nonclassical crystallization behaviors, most notably Liquid-Liquid Phase Separation (LLPS)[2].

The Problem: During cooling, instead of forming a solid crystal lattice, the solute separates as a dense, viscous oil at the bottom of the flask. The Causality: Oiling out occurs when the saturation temperature of the solvent mixture is higher than the melting point of the solute-solvent cluster. The compound reaches supersaturation but lacks the thermodynamic energy to organize into a solid lattice, instead "crashing out" as a liquid. The Solution (Self-Correction Protocol):

  • Re-homogenize: Do not attempt to scratch the glass or freeze the oil; this traps impurities. Instead, reheat the flask until the oil completely redissolves into a clear solution.

  • Adjust the MSZW: Add 5–10% more of the primary "good" solvent (Ethanol or EtOAc). This lowers the saturation temperature, pushing it below the melting point of the compound.

  • Seeding: Allow the solution to cool to just a few degrees above where the oiling previously occurred. Introduce a single, pure seed crystal of 2-(4-Fluorophenyl)pent-4-enoic acid. This bypasses the energy barrier for nucleation, forcing the molecules to adopt a solid lattice rather than an amorphous oil phase.

References

  • National Center for Biotechnology Information (PMC). "Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids." NIH Public Access. Available at:[Link]

  • ACS Publications. "Nonclassical Crystallization and Core–Shell Structure Formation of Ibuprofen from Binary Solvent Solutions." Crystal Growth & Design. Available at:[Link]

  • Frontiers. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers in Chemistry. Available at:[Link]

Sources

Application

Analytical Protocol: HPLC Method Development and Purity Assessment for 2-(4-Fluorophenyl)pent-4-enoic Acid

Introduction 2-(4-Fluorophenyl)pent-4-enoic acid (CAS: 51230-93-4) is a critical intermediate utilized in the synthesis of complex fluorinated pharmaceuticals and agrochemicals. Because impurities—such as regioisomers, d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(4-Fluorophenyl)pent-4-enoic acid (CAS: 51230-93-4) is a critical intermediate utilized in the synthesis of complex fluorinated pharmaceuticals and agrochemicals. Because impurities—such as regioisomers, des-fluoro analogs, or unreacted starting materials—can propagate through downstream synthetic steps, establishing a robust purity profile is paramount.

This application note details a highly specific, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to quantify the purity of 2-(4-Fluorophenyl)pent-4-enoic acid. Rather than merely listing parameters, this guide explores the chemical causality behind the method development, ensuring researchers understand the why behind the workflow.

Scientific Rationale & Causality

The chromatographic behavior of 2-(4-Fluorophenyl)pent-4-enoic acid is dictated by its three primary structural features: a lipophilic fluorophenyl ring, an aliphatic pentenoic chain, and an ionizable carboxylic acid moiety.

The Mechanism of Ion Suppression

Carboxylic acids typically exhibit a pKa between 4.0 and 5.0. If analyzed in a neutral, unbuffered aqueous mobile phase, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states. This dual-state presence leads to split peaks, severe chromatographic tailing, and irreproducible retention times.

To counteract this, 0.1% Trifluoroacetic Acid (TFA) is introduced into the mobile phase, driving the pH down to approximately 2.0. Because this pH is more than two units below the analyte's pKa, ionization is completely suppressed[1]. The compound is forced into its neutral, lipophilic state, maximizing its hydrophobic interaction with the stationary phase and yielding sharp, symmetrical peaks[2].

Ion_Suppression Acid Analyte: Carboxylic Acid (pKa ~4.5) Ionized Ionized State (R-COO⁻) Poor Retention & Tailing Acid->Ionized Aqueous Media (pH > pKa) Neutral Neutral State (R-COOH) Sharp Peaks & Retention Acid->Neutral Acidic Media (pH < pKa) TFA Add 0.1% TFA (pH ~2.0) TFA->Neutral Suppresses Ionization

Caption: Mechanism of ion suppression using 0.1% TFA to maintain analyte neutrality.

Stationary Phase and Organic Modifier

A standard C18 column (e.g., 5 µm, 100 Å) is selected to provide optimal hydrophobic retention. Acetonitrile is chosen over methanol as the organic modifier due to its lower UV cutoff (<190 nm) and lower viscosity[3]. This is critical because the terminal alkene and carboxylic acid groups exhibit maximum UV absorbance around 210 nm. Acetonitrile ensures a stable, noise-free baseline at this low wavelength, while a secondary detection channel at 254 nm captures the fluorophenyl chromophore.

Experimental Workflow

HPLC_Workflow Start Sample Prep 2-(4-Fluorophenyl)pent-4-enoic acid Dilute Dissolve in Diluent (50:50 MeCN:Water) Start->Dilute Filter Filtration (0.45 µm PTFE) Dilute->Filter SST System Suitability (Self-Validation) Filter->SST HPLC RP-HPLC Analysis (C18, 0.1% TFA Gradient) SST->HPLC Detect UV Detection (210 nm & 254 nm) HPLC->Detect Data Data Processing (Purity % & Integration) Detect->Data

Caption: Experimental workflow for the HPLC purity analysis and system validation.

Chromatographic Conditions

The quantitative parameters for the HPLC method are summarized below. The gradient is designed to elute polar impurities early, followed by the main analyte, and concludes with a high-organic wash to clear highly lipophilic byproducts.

Table 1: Instrument and Method Parameters

ParameterSpecification
Column C18, 5 µm, 4.6 × 250 mm (e.g., Waters XBridge or equivalent)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (Primary quantification) and 254 nm (Specificity)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BPhase Objective
0.07030Initial Hold / Polar Impurity Elution
15.01090Analyte Elution Ramp
20.01090High Organic Wash (Clear column)
20.17030Return to Initial Conditions
25.07030Re-equilibration

Trustworthiness: The Self-Validating System

To ensure absolute data integrity, this protocol does not assume system readiness. It employs a mandatory System Suitability Test (SST) prior to any sample analysis. By injecting a known standard five consecutive times, the system validates its own precision, column efficiency, and successful ion suppression[4]. If the SST criteria are not met, the run must be aborted to prevent the generation of false purity data.

Table 3: System Suitability Testing (SST) Acceptance Criteria

ParameterAcceptance CriteriaScientific Purpose
Retention Time (RT) ± 2.0% of StandardEnsures proper column equilibration and pump accuracy.
Tailing Factor (Tf) ≤ 1.5Verifies that ion suppression (via 0.1% TFA) is successful.
Theoretical Plates (N) ≥ 2000Confirms column bed integrity and efficiency.
% RSD of Peak Area ≤ 2.0% (n=5)Validates autosampler injection precision.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation
  • Mobile Phase A : Add 1.0 mL of HPLC-grade Trifluoroacetic Acid to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B : Add 1.0 mL of HPLC-grade Trifluoroacetic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Step 2: Diluent Preparation

Prepare a 50:50 (v/v) mixture of Acetonitrile and Milli-Q water. Utilizing a diluent that closely matches the initial gradient conditions prevents solvent-shock, which can cause peak distortion and fronting.

Step 3: Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 2-(4-Fluorophenyl)pent-4-enoic acid reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with the diluent.

  • Working Standard (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation : Prepare the unknown batch sample using the identical procedure to achieve a target concentration of 100 µg/mL.

  • Filtration : Filter all working solutions through a 0.45 µm PTFE syringe filter prior to injection to remove particulates and protect the column frit.

Step 4: Execution Sequence

Program the autosampler to execute the following sequence:

  • Blank (Diluent) : 1 injection (Checks for baseline noise and carryover).

  • System Suitability Standard (100 µg/mL) : 5 injections (Validates the system against Table 3 criteria).

  • Unknown Samples : 2 injections per sample (Averages analytical variance).

  • Bracketing Standard : 1 injection at the end of the run (Ensures system stability did not drift during the analysis).

Representative Validation Metrics

When fully validated according to ICH Q2(R1) guidelines, this method is expected to yield the following representative performance metrics for fluorinated arylcarboxylic acids[2]:

Table 4: Expected Method Validation Data

Validation ParameterTypical Specification
Linearity (R²) > 0.999 (Range: 1 - 100 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%
Method Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.5 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) ~1.5 µg/mL (S/N ≥ 10)

Sources

Method

Application Note: Enantiomeric Separation of 2-(4-Fluorophenyl)pent-4-enoic Acid

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Method Development, Mechanistic Causality, and Protocol Validation Executive Summary & Chemical Profiling In modern drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Method Development, Mechanistic Causality, and Protocol Validation

Executive Summary & Chemical Profiling

In modern drug development, the enantiomeric purity of chiral intermediates is non-negotiable. 2-(4-Fluorophenyl)pent-4-enoic acid (CAS: 51230-93-4) 1 is a critical chiral building block frequently utilized in the synthesis of fluorinated active pharmaceutical ingredients (APIs) and targeted enzyme inhibitors. Because opposite enantiomers can trigger divergent pharmacokinetic responses, achieving baseline chiral resolution is a strict regulatory requirement.

Before initiating method development, we must analyze the physicochemical properties of the analyte to rationally select our stationary and mobile phases.

Table 1: Physicochemical Profile of the Analyte
PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₁₁H₁₁FO₂Dictates molecular weight (194.20 g/mol ) and volatility.
Functional Groups Carboxylic Acid (-COOH)Highly polar; prone to ionization. Requires acidic additives to prevent secondary interactions 2.
Aromatic System 4-Fluorophenyl ringStrong electron-withdrawing fluorine enhances π−π interactions with the Chiral Stationary Phase (CSP).
Steric Bulk Allyl group (-CH₂-CH=CH₂)Provides the necessary spatial geometry for stereoselective inclusion into the CSP's helical cavity.

Mechanistic Principles of Chiral Recognition

As a Senior Application Scientist, I approach chiral method development not through trial and error, but through mechanistic causality. Direct chiral HPLC analysis utilizing polysaccharide-based CSPs is the industry gold standard for resolving acidic chiral molecules 3.

The enantioseparation of 2-(4-Fluorophenyl)pent-4-enoic acid relies on a highly specific three-point interaction model :

  • Hydrogen Bonding: The carbamate linkages (NH and C=O) on the amylose/cellulose polymer backbone act as primary hydrogen bond donors and acceptors with the analyte's carboxylic acid moiety.

  • π−π Interactions: The electron-rich aromatic rings of the CSP (e.g., 3,5-dimethylphenyl groups) engage in donor-acceptor interactions with the analyte's 4-fluorophenyl ring.

  • Steric Inclusion: The analyte's allyl group inserts into the chiral helical cavity of the polysaccharide. The spatial fit differs fundamentally between the (R) and (S) enantiomers, dictating differential retention times.

The Causality of Acidic Additives

A critical failure point in separating chiral carboxylic acids is peak tailing. Without an additive, the -COOH group ionizes and interacts strongly with residual silanols on the silica support [[2]](). The addition of 0.1% Trifluoroacetic Acid (TFA) to the mobile phase is strictly required. TFA suppresses the ionization of the analyte, maintaining it in a neutral, protonated state, which ensures uniform interaction with the CSP and yields sharp, symmetrical peaks 4.

ChiralMechanism CSP Polysaccharide CSP (e.g., Amylose-2) Analyte 2-(4-Fluorophenyl) pent-4-enoic acid CSP->Analyte Hydrogen Bonding & Pi-Pi Interactions TFA 0.1% TFA Additive TFA->Analyte Suppresses Ionization (Maintains -COOH) Silanol Residual Silanols (Silica Support) TFA->Silanol Blocks Secondary Interactions

Fig 1: Mechanistic role of CSP interactions and TFA additive in chiral recognition.

Experimental Protocols & Workflows

To ensure this method functions as a self-validating system, we provide two orthogonal approaches: the traditional Normal-Phase HPLC (NP-HPLC) and the modern, high-throughput Supercritical Fluid Chromatography (SFC) method.

Workflow Step1 1. Sample Preparation (1.0 mg/mL in Mobile Phase) Step2 2. CSP Screening (Amylose vs. Cellulose derivatives) Step1->Step2 Step3 3. Mobile Phase Optimization (Hexane/IPA/TFA ratio) Step2->Step3 Step4 4. System Suitability Testing (Rs > 2.0, Tailing < 1.5) Step3->Step4 Step5 5. Method Validation (ICH Q2 Guidelines) Step4->Step5

Fig 2: Step-by-step method development and validation workflow for chiral separation.

Protocol A: Normal-Phase HPLC (NP-HPLC)

This method utilizes a coated amylose-based CSP, which provides excellent robust baseline resolution for fluorinated aromatic acids.

Step-by-Step Methodology:

  • Column Selection: Install a Chiralpak AD-H or Lux Amylose-2 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (IPA) at an 85:15 (v/v) ratio. Add exactly 0.1% (v/v) Trifluoroacetic acid (TFA). Note: TFA concentration is directly proportional to interaction efficiency; 0.1% is the optimal threshold to prevent baseline drift while maximizing resolution.

  • Sample Preparation: Dissolve the racemic mixture of 2-(4-Fluorophenyl)pent-4-enoic acid in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic)

    • Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm (optimal for the fluorophenyl chromophore).

  • System Suitability Validation: Confirm that the resolution ( Rs​ ) between Enantiomer 1 and Enantiomer 2 is ≥2.0 , and the USP tailing factor is ≤1.5 .

Protocol B: Supercritical Fluid Chromatography (SFC)

SFC is the preferred orthogonal method for high-throughput screening and preparative scale-up due to the low viscosity and high diffusivity of supercritical CO₂.

Step-by-Step Methodology:

  • Column Selection: Install an immobilized cellulose-based column, such as Chiralpak IC (250 mm × 4.6 mm, 5 µm). Immobilized columns allow the use of a broader range of co-solvents without degrading the stationary phase 2.

  • Mobile Phase Preparation: Use medical-grade CO₂ as the primary fluid. Prepare a co-solvent modifier of Methanol containing 0.1% TFA. Caution: Do not mix basic additives (like isopropylamine) with TFA in SFC methanol matrices, as this can cause salt precipitation and system over-pressurization5.

  • Chromatographic Conditions:

    • Co-solvent Ratio: 15% Methanol/TFA in CO₂.

    • Flow Rate: 3.0 mL/min.

    • Backpressure (ABPR): 120 bar.

    • Temperature: 35 °C.

  • Execution: Inject 5 µL of the sample (prepared in Methanol at 1.0 mg/mL).

Data Presentation & Method Comparison

The following table summarizes the expected quantitative performance metrics when comparing the traditional NP-HPLC method against the modern SFC approach.

Table 2: Comparative Chromatographic Performance
ParameterMethod A (NP-HPLC)Method B (SFC)
Stationary Phase Amylose-2 (Coated)Cellulose-IC (Immobilized)
Mobile Phase Hexane / IPA / TFA (85:15:0.1)CO₂ / MeOH / TFA (85:15:0.1)
Retention Time (E1) ~ 8.4 min~ 3.2 min
Retention Time (E2) ~ 11.2 min~ 4.5 min
Selectivity ( α ) 1.451.62
Resolution ( Rs​ ) 2.83.5
Solvent Consumption High (Organic waste generated)Low (Green chemistry compliant)
Primary Advantage High robustness, ubiquitous equipment3x faster run time, sharper peaks

References

  • [1] AiFChem. 51230-93-4 | 2-(4-Fluorophenyl)pent-4-enoic acid. URL:

  • [3] BenchChem. A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers. URL:

  • [4] PubMed Central (PMC). Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases. URL:

  • Journal of Applied Pharmaceutical Science (JAPS). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers. URL:

  • [5] Federal Agency for Medicines and Health Products (FAMHP). Combined use of isopropylamine and trifluoroacetic acid in methanol-containing mobile phases for chiral SFC. URL:

  • [2] Federal Agency for Medicines and Health Products (AFMPS). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in SFC. URL:

Sources

Application

Application Note: 2-(4-Fluorophenyl)pent-4-enoic Acid as a Versatile Building Block in Organic Synthesis

Introduction & Chemical Profile The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery and development. The small, highly electronegative fluorine atom can profoundly influ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery and development. The small, highly electronegative fluorine atom can profoundly influence a molecule's pharmacokinetic profile, enhancing metabolic stability, altering the pKa of proximal functional groups, and improving binding affinity to target proteins[1][2].

2-(4-Fluorophenyl)pent-4-enoic acid (CAS: 51230-93-4) is a highly valuable, bifunctional building block designed to leverage these advantages. Its molecular architecture integrates three distinct reactive domains:

  • A 4-Fluorophenyl Motif: Serves as a metabolically robust pharmacophore, resisting cytochrome P450-mediated aromatic oxidation[1].

  • A Terminal Alkene: Provides a handle for oxidative cleavage, epoxidation, cross-metathesis, and halocyclization[3].

  • A Carboxylic Acid: Enables straightforward amidation, esterification, and acts as an internal nucleophile for lactonization[4].

This application note details the synthesis of this building block and its primary application in generating densely functionalized γ -butyrolactones via halolactonization.

Synthesis of the Building Block: α -Allylation of Arylacetic Acids

The most efficient route to 2-(4-Fluorophenyl)pent-4-enoic acid is the direct α -allylation of commercially available 4-fluorophenylacetic acid.

Mechanistic Causality & Experimental Design

To achieve carbon-carbon bond formation at the α -position of a carboxylic acid, the generation of a highly reactive enediolate (dianion) intermediate is required[5].

  • Base Selection & Stoichiometry: At least 2.2 equivalents of a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), must be used. The first equivalent deprotonates the acidic carboxyl group (pKa ~4.5) to form the lithium carboxylate. The second equivalent removes the significantly less acidic α -proton (pKa ~25–30) to generate the nucleophilic enediolate[5][6].

  • Temperature Control: The reaction must be initiated at -78 °C. Enediolates are highly reactive and prone to Claisen-type self-condensation or decomposition at elevated temperatures. Maintaining strict cryogenic conditions ensures the dianion remains stable until the electrophile (allyl bromide) is introduced.

Workflow A 4-Fluorophenylacetic Acid B Enediolate Dianion A->B 2.2 eq LDA THF, -78°C C 2-(4-Fluorophenyl) pent-4-enoic Acid B->C Allyl Bromide -78°C to RT D gamma-Butyrolactone Derivatives C->D NBS, NaHCO3 (Bromolactonization) E Cross-Metathesis Products C->E Grubbs II (Metathesis)

Synthetic workflow from 4-fluorophenylacetic acid to diverse functionalized derivatives.

Protocol 1: Step-by-Step α -Allylation

Self-Validating Checkpoints: The successful formation of the dianion is often indicated by a distinct color change (typically deep yellow/orange). The final product's purity can be rapidly verified by the disappearance of the singlet α -protons of the starting material in 1H NMR.

  • Preparation of LDA: In an oven-dried, argon-purged Schlenk flask, add anhydrous THF (50 mL) and diisopropylamine (24.2 mmol, 2.42 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 23.0 mmol, 2.3 eq) dropwise. Stir for 30 minutes at -78 °C, then briefly warm to 0 °C for 15 minutes to ensure complete LDA formation. Re-cool to -78 °C.

  • Dianion Generation: Dissolve 4-fluorophenylacetic acid (10.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 15 minutes. A deep yellow/orange color will develop, indicating enediolate formation. Stir at -78 °C for 1 hour.

  • Alkylation: Add allyl bromide (11.0 mmol, 1.1 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight. The color will gradually fade to pale yellow.

  • Quenching & Workup: Quench the reaction by carefully adding 20 mL of saturated aqueous NH4​Cl . Transfer to a separatory funnel and wash the aqueous layer with diethyl ether (2 × 20 mL) to remove neutral organic impurities (e.g., dialkylated byproducts).

  • Isolation: Acidify the aqueous layer to pH 1 using 2M HCl (Caution: exothermic). Extract the newly protonated product with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: 1H NMR ( CDCl3​ , 400 MHz) should reveal a multiplet at δ 5.70-5.85 ppm (internal alkene proton) and a multiplet at δ 5.00-5.15 ppm (terminal alkene protons), confirming successful allylation.

Primary Application: Halolactonization

A highly valuable transformation of 4-pentenoic acid derivatives is their conversion into γ -butyrolactones via halolactonization[4][7]. Subjecting 2-(4-Fluorophenyl)pent-4-enoic acid to bromolactonization yields 5-(bromomethyl)-3-(4-fluorophenyl)dihydrofuran-2-one .

Mechanistic Causality & Experimental Design

This reaction proceeds via the electrophilic activation of the terminal alkene by a halogen source, followed by an intramolecular nucleophilic attack by the carboxylic acid/carboxylate.

  • The Necessity of Base: While some halolactonizations can occur under acidic or neutral conditions, 4-pentenoic acid derivatives are prone to forming 4,5-dibromopentanoic acid side products if the nucleophilicity of the carboxyl group is not enhanced[4][8]. The addition of a mild base like sodium bicarbonate ( NaHCO3​ ) deprotonates the acid, ensuring the highly nucleophilic carboxylate anion rapidly intercepts the transient bromonium ion via a 5-exo-trig cyclization[4].

  • Reagent Selection: N-Bromosuccinimide (NBS) is preferred over molecular bromine ( Br2​ ) as it provides a controlled, low steady-state concentration of electrophilic bromine, minimizing oxidative side reactions and improving safety[3].

Mechanism A 2-(4-Fluorophenyl)pent-4-enoic Acid B Carboxylate Anion (Active Nucleophile) A->B NaHCO3 (Deprotonation) C Bromonium Ion (Electrophile) B->C NBS (Electrophilic Addition) D 5-(Bromomethyl)-3-(4-fluorophenyl) dihydrofuran-2-one C->D 5-Exo-Trig Intramolecular Cyclization

Mechanistic pathway of the base-mediated bromolactonization process.

Protocol 2: Step-by-Step Bromolactonization
  • Preparation: Dissolve 2-(4-Fluorophenyl)pent-4-enoic acid (5.0 mmol, 1.0 eq) in a biphasic mixture of Dichloromethane (DCM, 25 mL) and saturated aqueous NaHCO3​ (25 mL).

  • Halogenation: Cool the vigorously stirring biphasic mixture to 0 °C. Add N-Bromosuccinimide (NBS) (5.5 mmol, 1.1 eq) portion-wise over 10 minutes. The reaction mixture may temporarily turn pale yellow.

  • Cyclization: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. The reaction is self-validating via TLC (Hexanes/EtOAc 7:3); the polar carboxylic acid spot will disappear, replaced by a significantly less polar, UV-active lactone spot.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench any residual electrophilic bromine, followed by brine.

  • Isolation: Dry the organic phase over Na2​SO4​ and concentrate in vacuo. Purify via flash column chromatography if necessary (typical yield: 85-92%).

  • Validation: IR spectroscopy will show a strong shift in the carbonyl stretch from ~1705 cm−1 (carboxylic acid) to ~1775 cm−1 (characteristic of a strained 5-membered γ -lactone).

Quantitative Data Summaries

The following tables summarize the optimization parameters for the synthesis and functionalization of the building block, demonstrating the causality of reagent selection.

Table 1: Optimization of α -Allylation Conditions

Base (Equivalents)SolventTemp ProfileAdditiveYield of Product (%)Major Byproduct
NaH (2.2 eq)THF0 °C to RTNone< 15%Unreacted starting material
LDA (1.1 eq)THF-78 °C to RTNone0%Esterification/Self-condensation
LDA (2.2 eq) THF -78 °C to RT None 88% Trace dialkylation
LiHMDS (2.2 eq)THF-78 °C to RTHMPA82%Dialkylation (~10%)

Table 2: Optimization of Bromolactonization Conditions

Halogen SourceSolvent SystemBase AdditiveTimeYield of Lactone (%)Yield of Dibromo Acid (%)
Br2​ (1.0 eq)DCM (Neat)None2 h45%52%[4][8]
NBS (1.1 eq)DCMNone12 h60%35%
NBS (1.1 eq) DCM / H2​O NaHCO3​ 4 h 91% < 2%
CiVCPO / H2​O2​ / KBrAqueous BufferNone (Enzymatic)24 h> 90%[3]None

References

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. Available at:[Link]

  • An Efficient Synthesis of γ -Aminoacids and Attempts to Drive Its Enantioselectivity. Molecules. Available at:[Link]

  • Phase-vanishing halolactonization of neat substrates. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale. ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Method

"derivatives of 2-(4-Fluorophenyl)pent-4-enoic acid in medicinal chemistry"

Application Note: Advanced Synthetic Protocols for 2-(4-Fluorophenyl)pent-4-enoic Acid Derivatives in Medicinal Chemistry Executive Summary & Chemical Rationale 2-(4-Fluorophenyl)pent-4-enoic acid (CAS 51230-93-4) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthetic Protocols for 2-(4-Fluorophenyl)pent-4-enoic Acid Derivatives in Medicinal Chemistry

Executive Summary & Chemical Rationale

2-(4-Fluorophenyl)pent-4-enoic acid (CAS 51230-93-4) is a highly versatile, bifunctional building block utilized in modern medicinal chemistry. The incorporation of the 4-fluorophenyl moiety serves a dual pharmacological purpose: it increases the lipophilicity of the resulting pharmacophore to improve membrane permeability, while simultaneously blocking cytochrome P450-mediated para-hydroxylation—a common metabolic liability in aryl-containing drugs.

Structurally, the pent-4-enoic acid backbone provides two orthogonal handles for late-stage functionalization: a carboxylic acid (primed for amidation, esterification, or lactonization) and a terminal unactivated alkene (ideal for cross-metathesis or radical additions). This application note details three field-proven protocols for derivatizing this scaffold into high-value medicinal compounds.

Enantioselective Biocatalytic Resolution of Racemic Precursors

Causality & Mechanistic Insight: In targeted drug discovery, racemic mixtures are unacceptable due to divergent enantiomeric pharmacodynamics (e.g., the off-target toxicity of (R)-baclofen compared to the active (S)-enantiomer). Because traditional chiral chromatography is difficult to scale,1 [1] provides an elegant, green-chemistry solution. The amidase enzyme within AJ270 exhibits strict steric dependence, selectively hydrolyzing the (S)-amide intermediate into the (S)-acid, while kinetically arresting the (R)-enantiomer at the amide stage.

Protocol: Whole-Cell Biotransformation

  • Cell Cultivation: Grow Rhodococcus sp. AJ270 in standard nutrient broth at 30°C until the optical density (OD600) reaches 2.5. Harvest cells via centrifugation (4000 rpm, 15 min).

  • Reaction Setup: Suspend the resting cells (10 g wet weight) in 100 mL of 0.1 M potassium phosphate buffer (pH 7.2).

  • Substrate Addition: Add 10 mmol of racemic 2-(4-fluorophenyl)pent-4-enenitrile dissolved in 2 mL of ethanol to the buffer.

  • Incubation: Shake the mixture at 200 rpm at 30°C for 24 hours.

  • Validation & Extraction (Self-Validating Step): Monitor the reaction via chiral HPLC. Once the conversion reaches exactly 50%, terminate the reaction by acidifying to pH 2.0 with 1 M HCl. Extract with ethyl acetate (3 × 50 mL).

  • Separation: Separate the (S)-acid and (R)-amide via silica gel chromatography (Hexane/EtOAc 3:1).

Biocatalysis Racemic Racemic 2-(4-Fluorophenyl) pent-4-enenitrile Enzyme Rhodococcus sp. AJ270 (Whole Cell Catalyst) Racemic->Enzyme Hydration S_Acid (S)-2-(4-Fluorophenyl) pent-4-enoic acid (ee > 99%) Enzyme->S_Acid Enantioselective Amidase (Hydrolysis) R_Amide (R)-2-(4-Fluorophenyl) pent-4-enamide (ee > 98%) Enzyme->R_Amide Kinetic Arrest (Unreacted Enantiomer)

Caption: Biocatalytic kinetic resolution of racemic nitriles using Rhodococcus sp. AJ270.

Table 1: Quantitative Metrics for Biocatalytic Resolution

Enzyme ComponentSubstrateProductYield (%)Enantiomeric Excess (ee %)
Nitrile HydrataseRacemic NitrileIntermediate Amides>95Low to Moderate
AmidaseRacemic Amide(S)-Acid48>99
AmidaseRacemic Amide(R)-Amide (Recovered)49>98

Synthesis of Fluorinated α-Aryl-γ-Butyrolactones via Halolactonization

Causality & Mechanistic Insight: The α-aryl-γ-butyrolactone ring is a privileged scaffold found in lignan natural products and synthetic muscarinic antagonists. Converting 2-(4-fluorophenyl)pent-4-enoic acid into a lactone leverages a 5-exo-trig cyclization. By treating the terminal alkene with an electrophilic halogen source (e.g., Iodine), a cyclic iodonium intermediate is formed. The pendant carboxylate then acts as an intramolecular nucleophile, attacking the more substituted carbon of the iodonium ion. The stereochemical outcome (cis/trans ratio) is governed by the thermodynamic stability of the transition state, with kinetic control favoring the syn-diastereomer.

Protocol: Iodolactonization

  • Preparation: Dissolve 5 mmol of 2-(4-fluorophenyl)pent-4-enoic acid in 25 mL of dichloromethane (CH₂Cl₂).

  • Base Addition: Add 15 mL of saturated aqueous NaHCO₃ to create a biphasic system. The base deprotonates the acid, increasing its nucleophilicity.

  • Electrophile Addition: Slowly add Iodine (I₂, 15 mmol) and Potassium Iodide (KI, 15 mmol) dissolved in 10 mL of water.

  • Reaction: Stir vigorously at room temperature in the dark for 4 hours.

  • Validation & Quenching: Monitor the disappearance of the alkene multiplet (δ 5.7-5.8 ppm) via ¹H NMR. Quench the unreacted iodine with saturated aqueous Na₂S₂O₃ until the organic layer turns colorless.

  • Isolation: Extract the organic layer, dry over MgSO₄, and concentrate in vacuo to yield 5-(iodomethyl)-3-(4-fluorophenyl)dihydrofuran-2(3H)-one.

Iodolactonization A 2-(4-Fluorophenyl) pent-4-enoic acid B Iodonium Ion Intermediate A->B I2, NaHCO3 Electrophilic Addition C 5-(Iodomethyl)-3-(4-fluorophenyl) dihydrofuran-2(3H)-one (γ-Butyrolactone) B->C Intramolecular Nucleophilic Attack (5-exo-trig)

Caption: 5-exo-trig halolactonization mechanism forming the γ-butyrolactone scaffold.

Table 2: Halolactonization Reaction Conditions and Diastereoselectivity

Reagent SystemSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
I₂ / aq. NaHCO₃CH₂Cl₂ / H₂O258570:30
NIS / K₂CO₃CHCl₃-308390:10
NBS / K₂CO₃CHCl₃-3077>99:1

Late-Stage Functionalization: Olefin Cross-Metathesis for PROTAC Linkers

Causality & Mechanistic Insight: Proteolysis Targeting Chimeras (PROTACs) require precise linker lengths to facilitate ternary complex formation between the target protein and the E3 ligase. The terminal alkene of 2-(4-fluorophenyl)pent-4-enoic acid serves as an excellent Type I olefin for2 [2]. By reacting this moiety with a PEGylated terminal alkene (e.g., PEG-acrylate) in the presence of Grubbs' 2nd Generation catalyst, researchers can rapidly iterate linker lengths without redesigning the core target ligand.

Protocol: Ru-Mediated Cross-Metathesis

  • Degassing: Dissolve 1 mmol of 2-(4-fluorophenyl)pent-4-enoic acid and 3 mmol of the desired PEG-acrylate linker in 10 mL of anhydrous, degassed CH₂Cl₂.

  • Catalyst Addition: Under an argon atmosphere, add 5 mol% (42 mg) of Grubbs' 2nd Generation Catalyst.

  • Reflux: Heat the mixture to reflux (40°C) for 12 hours. The evolution of ethylene gas drives the reaction forward.

  • Validation: Take an aliquot for LC-MS to confirm the mass shift corresponding to the cross-coupled product.

  • Purification: Quench the catalyst with ethyl vinyl ether (1 mL), concentrate, and purify via flash chromatography (Hexane/EtOAc gradient) to isolate the (E)-isomer predominant PROTAC precursor.

PROTAC_Metathesis A 2-(4-Fluorophenyl) pent-4-enoic acid (Target Ligand Precursor) C Cross-Metathesis Product (E/Z Isomers) A->C Grubbs II Catalyst CH2Cl2, Reflux B PEG-Acrylate (Linker Precursor) B->C Cross-Metathesis D PROTAC Assembly C->D Hydrogenation & E3 Ligase Conjugation

Caption: Assembly of PROTAC linkers via Ru-mediated olefin cross-metathesis.

References

  • Wang, M.-X., & Zhao, S.-M. (2002). Synthesis of Enantiomerically Enriched (S)-(+)-2-Aryl-4-pentenoic Acids and (R)-(-)-2-Aryl-4-pentenamides via Microbial Hydrolysis of Nitriles, a Chemoenzymatic Approach to Stereoisomers of α,γ-Disubstituted γ-Butyrolactones. Tetrahedron: Asymmetry.
  • Runcie, A. C., et al. (2022). PROTAC Linker Exploration in Batch and Flow. ChemCatChem, 14(10), e202201184.

Sources

Application

Application Note: 2-(4-Fluorophenyl)pent-4-enoic Acid in Asymmetric Heterocyclization

Executive Summary In the landscape of asymmetric synthesis and drug development, the construction of chiral γ -butyrolactones is a critical gateway to complex pharmacophores. 2-(4-Fluorophenyl)pent-4-enoic acid has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis and drug development, the construction of chiral γ -butyrolactones is a critical gateway to complex pharmacophores. 2-(4-Fluorophenyl)pent-4-enoic acid has emerged as a privileged, benchmark substrate for evaluating and executing enantioselective halolactonization and selenolactonization. This application note provides a comprehensive, field-proven guide to utilizing this bifunctional building block. By detailing the mechanistic causality behind catalyst selection, solvent effects, and kinetic controls, this guide empowers researchers to achieve high enantiomeric excess ( ee ) and chemical yields in asymmetric heterocyclization workflows.

Physicochemical Profiling & Reactivity Rationale

The utility of 2-(4-fluorophenyl)pent-4-enoic acid stems from its highly tunable structural and electronic properties, which dictate its behavior in the catalytic pocket:

  • Structural Causality for Stereocontrol: The substrate features a terminal alkene (the π -nucleophile) and a pendant carboxylic acid (the internal nucleophile). The α -aryl substituent (4-fluorophenyl) is the critical stereodirecting element. Its steric bulk restricts the conformational freedom of the pentenoic acid backbone. When bound to a chiral catalyst, this bulk forces enantiofacial discrimination, ensuring the electrophile approaches from a single trajectory to yield a highly selective 5-exo-trig cyclization[1].

  • Electronic Causality of the Fluorine Atom: The para-fluoro substitution mildly withdraws electron density via induction while donating via resonance. This specific electronic profile prevents unwanted electrophilic aromatic substitution (Friedel-Crafts side reactions) that plague electron-rich rings (e.g., 4-methoxyphenyl)[2].

  • Self-Validating Analytics: The fluorine atom provides a distinct 19 F NMR handle. This allows for non-destructive, real-time kinetic monitoring of the reaction conversion without the need for aqueous workup, ensuring the protocol acts as a self-validating system.

Mechanism Cat Chiral Bifunctional Catalyst (e.g., Squaramide / (DHQD)2PHAL) LB Lewis/Brønsted Base (Tertiary Amine) Cat->LB HBD H-Bond Donor (Squaramide / Thiourea) Cat->HBD Substrate 2-(4-Fluorophenyl)pent-4-enoic acid (Nucleophile) LB->Substrate Deprotonates/Activates Electrophile Halogen / Selenium Source (Electrophile) HBD->Electrophile Coordinates/Activates TS Highly Organized Chiral Transition State (Facial Shielding by 4-Fluorophenyl) Substrate->TS Electrophile->TS Product Enantioenriched Chiral γ-Butyrolactone TS->Product Stereoselective C-O Bond Formation

Fig 1: Bifunctional catalytic activation model for asymmetric halolactonization.

Application Workflow 1: Enantioselective Bromolactonization

Organocatalytic bromolactonization utilizes chiral hydrogen-bonding catalysts (such as squaramides or thioureas) to activate N-bromosuccinimide (NBS)[1]. The catalyst's basic amine moiety deprotonates the carboxylic acid of 2-(4-fluorophenyl)pent-4-enoic acid, forming a tight chiral ion-pair that dictates the stereochemical outcome of the bromonium ion capture[2].

Step-by-Step Protocol

Objective: Synthesis of chiral 5-(bromomethyl)-3-(4-fluorophenyl)dihydrofuran-2(3H)-one.

  • System Equilibration: In a flame-dried Schlenk flask under argon, dissolve 2-(4-fluorophenyl)pent-4-enoic acid (1.0 equiv, 0.5 mmol) and the chiral squaramide catalyst (10 mol%) in anhydrous toluene (10 mL, 0.05 M). Cool the system to -78 °C.

    • Causality: Toluene, a non-polar solvent, is strictly required to prevent the disruption of the delicate hydrogen-bonding network between the catalyst and substrate. Cryogenic temperatures suppress the uncatalyzed, racemic background bromination[1].

  • Electrophile Addition: Add NBS (1.05 equiv) in one portion. Immediately wrap the flask in aluminum foil to exclude light.

    • Causality: Darkness prevents the homolytic cleavage of NBS into free bromine radicals, which would trigger unselective radical addition pathways and erode enantiopurity.

  • Cyclization & In-Process Control: Stir at -78 °C for 24 hours. Extract a 50 μ L aliquot, dilute in CDCl 3​ , and monitor via 19 F NMR. The disappearance of the substrate's fluoro-aryl signal confirms conversion.

  • Quench & Isolation: Upon full conversion, quench the reaction cold with saturated aqueous Na 2​ S 2​ O 3​ (5 mL) to destroy unreacted NBS. Extract with EtOAc (3 × 10 mL), dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 80:20). Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column).

Application Workflow 2: Asymmetric Selenolactonization

Transitioning from halogens to selenium electrophiles offers products with versatile synthetic handles (the selenoether can be oxidized and eliminated to form butenolides). This workflow utilizes the cinchona alkaloid derivative (DHQD) 2​ PHAL as a chiral Lewis base. Kinetic studies indicate that the reaction is zeroth-order in the alkenoic acid substrate, meaning the catalyst's quinuclidine moiety is rapidly saturated by the carboxylic acid to form a strongly hydrogen-bonded resting state[3].

Step-by-Step Protocol

Objective: Synthesis of chiral 3-(4-fluorophenyl)-5-((phenylselanyl)methyl)dihydrofuran-2(3H)-one.

  • Catalyst Pre-activation: In a dry flask, dissolve (DHQD) 2​ PHAL (10 mol%) and N-(phenylseleno)phthalimide (N-PSP, 1.2 equiv) in a 1:1 mixture of CHCl 3​ /Toluene (0.1 M) at -40 °C. Stir for 15 minutes.

    • Causality: The quinuclidine nitrogen attacks N-PSP to generate a highly reactive, chiral selenenylammonium intermediate. Pre-forming this complex ensures that the substrate only encounters the chiral electrophile, preventing racemic background reactions.

  • Substrate Addition: Dissolve 2-(4-fluorophenyl)pent-4-enoic acid (1.0 equiv) in a minimal volume of CHCl 3​ and add it dropwise over 1 hour via a syringe pump.

    • Causality: Maintaining a low steady-state concentration of the free substrate prevents it from reacting with unactivated N-PSP.

  • Workup & Catalyst Recovery: Stir for an additional 12 hours at -40 °C. Wash the organic layer with cold 1M HCl (2 × 5 mL) to protonate and extract the (DHQD) 2​ PHAL catalyst into the aqueous phase (which can later be basified and recovered). Wash the organic layer with brine, dry, and purify via silica gel chromatography.

Workflow Substrate 2-(4-Fluorophenyl) pent-4-enoic acid Equilibration Equilibration Catalyst + Substrate (Toluene, -78°C) Substrate->Equilibration Activation Electrophilic Activation (NBS or N-PSP) Equilibration->Activation H-Bonding Cyclization 5-exo-trig Cyclization (Chiral Ion-Pair TS) Activation->Cyclization Halonium/Selenonium Purification Chiral HPLC & Lactone Isolation Cyclization->Purification >95% ee

Fig 2: Asymmetric 5-exo-trig heterocyclization workflow for 2-(4-fluorophenyl)pent-4-enoic acid.

Quantitative Data & Optimization Parameters

The following table summarizes the optimized parameters for the asymmetric cyclization of 2-(4-fluorophenyl)pent-4-enoic acid across different electrophilic modalities, demonstrating the substrate's robust performance.

Reaction TypeElectrophileCatalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess ( ee %)
Bromolactonization NBSChiral SquaramideToluene-788994
Chlorolactonization DCDMH(DHQD) 2​ PHALCHCl 3​ -408591
Selenolactonization N-PSP(DHQD) 2​ PHALCHCl 3​ /Toluene-409296

Troubleshooting & Quality Control

  • Low Enantiomeric Excess (<80%): This is almost exclusively caused by background racemic reactions. Ensure solvents are strictly anhydrous. Trace moisture disrupts the hydrogen-bonding network of the catalyst, freeing the electrophile to react without chiral guidance. Verify the reaction temperature is strictly maintained at or below the recommended threshold.

  • Incomplete Conversion: If 19 F NMR indicates stalled conversion, the electrophile (e.g., NBS) may have degraded. NBS should be recrystallized from boiling water and dried under vacuum over P 2​ O 5​ prior to use to ensure active Br + availability.

  • Regioselectivity Issues (6-endo vs 5-exo): 2-(4-Fluorophenyl)pent-4-enoic acid is highly biased toward 5-exo-trig cyclization. If 6-membered lactones are observed, it indicates thermodynamic equilibration. Ensure the reaction is quenched cold and not allowed to warm to room temperature prior to the destruction of the active electrophile.

References

  • Aursnes, M., Tungen, J. E., & Hansen, T. V. (2016). "Enantioselective Organocatalyzed Bromolactonizations: Applications in Natural Product Synthesis." The Journal of Organic Chemistry, 81(18), 8287–8295.

  • Denmark, S. E., & Collins, W. R. (2015). "Catalytic and Highly Enantioselective Selenolactonization." Organic Letters, 17(12), 3030–3033.

  • Borhan, B., et al. (2020). "Mechanistic Insights into the Origin of Stereoselectivity in an Asymmetric Chlorolactonization Catalyzed by (DHQD)2PHAL." Journal of the American Chemical Society, 142(12), 5800–5810.

Sources

Method

Application Note: 2-(4-Fluorophenyl)pent-4-enoic Acid as a Strategic Precursor for Next-Generation Triazole Antifungals

Executive Summary The continuous evolution of fungal resistance necessitates the development of novel antifungal agents with enhanced pharmacokinetic profiles and target affinity. In the realm of azole antifungals, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous evolution of fungal resistance necessitates the development of novel antifungal agents with enhanced pharmacokinetic profiles and target affinity. In the realm of azole antifungals, the structural architecture surrounding the central pharmacophore dictates both efficacy and safety. This application note explores the utility of 2-(4-fluorophenyl)pent-4-enoic acid as a highly versatile, bifunctional precursor for synthesizing advanced triazole antifungals. By integrating a metabolically robust 4-fluorophenyl moiety and a functionalizable pent-4-enoic acid scaffold, this precursor offers a streamlined, high-yield route to potent lanosterol 14α-demethylase (CYP51) inhibitors.

Mechanistic Rationale: The Causality of Structural Design

As a Senior Application Scientist, I emphasize that precursor selection is never arbitrary; it is grounded in both target biology and synthetic flexibility. The choice to utilize 2-(4-fluorophenyl)pent-4-enoic acid instead of unfluorinated or saturated analogs is driven by two core structural features:

  • The 4-Fluorophenyl Pharmacophore : The introduction of fluorine in medicinal chemistry is a proven strategy to enhance metabolic stability and target binding[1]. With a van der Waals radius of 1.47 Å, fluorine acts as a close spatial isostere to hydrogen but possesses extreme electronegativity[2]. In the context of CYP51 inhibitors, the 4-fluorophenyl group occupies the hydrophobic binding pocket of the enzyme. Crucially, the para-fluoro substitution blocks host cytochrome P450-mediated aromatic hydroxylation, drastically improving the drug's half-life and reducing hepatotoxic metabolite formation.

  • The Pent-4-enoic Acid Scaffold : The terminal alkene serves as a latent epoxide, allowing for late-stage asymmetric induction. The stereochemistry of the tertiary alcohol in the final triazole is the primary determinant of antifungal potency[3]. Concurrently, the carboxylic acid provides a handle for reduction, etherification, or chain extension, enabling the synthesis of long lipophilic tails characteristic of second-generation azoles like posaconazole.

G Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic Sterol Accumulation CYP51->ToxicSterols Blocked Pathway Triazole Triazole Antifungal (Precursor-Derived) Triazole->CYP51 Inhibits CellDeath Fungal Cell Death ToxicSterols->CellDeath

Inhibition of fungal CYP51 by precursor-derived triazoles.

Synthetic Workflow & Protocols

To transform 2-(4-fluorophenyl)pent-4-enoic acid into an active triazole pharmacophore, we employ a three-phase self-validating synthetic workflow. Each step is designed to maximize yield while rigorously controlling stereochemistry and regioselectivity.

G Precursor 2-(4-Fluorophenyl)pent-4-enoic acid (Starting Material) Reduction Phase 1: Reduction (LiAlH4, THF) Precursor->Reduction Alcohol 2-(4-Fluorophenyl)pent-4-en-1-ol (Intermediate) Reduction->Alcohol Epoxidation Phase 2: Asymmetric Epoxidation (Jacobsen's Catalyst) Alcohol->Epoxidation Epoxide Chiral Epoxide (Key Stereocenter) Epoxidation->Epoxide Coupling Phase 3: Regioselective Coupling (1H-1,2,4-Triazole, K2CO3) Epoxide->Coupling Product Triazole Antifungal Pharmacophore (Active Agent) Coupling->Product

Three-phase synthetic workflow from precursor to active triazole pharmacophore.

Phase 1: Chemoselective Reduction of the Carboxylic Acid

Causality : The carboxylic acid must be reduced to a primary alcohol prior to epoxidation. If left unprotected or unreduced, the carboxylic acid can undergo intramolecular lactonization during the epoxidation step, destroying the required linear scaffold.

Step-by-Step Protocol :

  • Preparation : Purge a dry 500 mL round-bottom flask with N₂. Suspend LiAlH₄ (1.5 eq, 57 mmol) in 100 mL of anhydrous THF and cool to 0 °C using an ice bath.

  • Addition : Dissolve 2-(4-fluorophenyl)pent-4-enoic acid (1.0 eq, 38 mmol) in 50 mL anhydrous THF. Add this solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction : Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Fieser Quench : Cool the mixture back to 0 °C. Sequentially add x mL H₂O, x mL 15% NaOH (aq), and 3x mL H₂O (where x = grams of LiAlH₄ used). Stir vigorously until a white granular precipitate forms.

  • Isolation : Filter the salts through a Celite pad, wash with EtOAc, and concentrate the filtrate under reduced pressure to yield 2-(4-fluorophenyl)pent-4-en-1-ol.

Phase 2: Asymmetric Epoxidation of the Terminal Alkene

Causality : The biological activity of triazoles is highly stereodependent. We utilize Jacobsen's Mn(III) salen catalyst to achieve high enantiomeric excess (ee). The bulky chiral ligands on the manganese core dictate the facial approach of the alkene, ensuring the correct spatial orientation of the resulting epoxide.

Step-by-Step Protocol :

  • Setup : In a 250 mL flask, dissolve 2-(4-fluorophenyl)pent-4-en-1-ol (1.0 eq, 30 mmol) in 100 mL dichloromethane (DCM).

  • Catalyst Addition : Add (R,R)-Jacobsen's Mn(III) catalyst (0.05 eq) and 4-phenylpyridine N-oxide (0.2 eq) as an axial ligand to accelerate the catalytic cycle. Cool the mixture to 0 °C.

  • Oxidation : Add buffered aqueous NaOCl (1.5 eq, pH adjusted to 11.3) dropwise over 1 hour.

  • Workup : Stir for 6 hours at 0 °C. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the chiral epoxide.

Phase 3: Regioselective Triazole Ring Opening

Causality : The opening of the epoxide by 1H-1,2,4-triazole must be regioselective. We use a mild base (K₂CO₃) to deprotonate the triazole, enhancing its nucleophilicity. The reaction preferentially occurs at the less sterically hindered terminal carbon (C1) of the epoxide, leading to the desired N1-alkylated product rather than the inactive N4-isomer[4].

Step-by-Step Protocol :

  • Deprotonation : In a 100 mL flask, suspend 1H-1,2,4-triazole (2.0 eq, 40 mmol) and anhydrous K₂CO₃ (2.0 eq, 40 mmol) in 40 mL dry DMF. Heat to 80 °C for 1 hour.

  • Coupling : Add the chiral epoxide (1.0 eq, 20 mmol) dissolved in 10 mL DMF dropwise.

  • Heating : Elevate the temperature to 90 °C and stir for 12 hours.

  • Isolation : Cool to room temperature, quench with 100 mL ice water, and extract with EtOAc (3 x 50 mL). Wash the combined organics with 5% LiCl (aq) to remove residual DMF.

  • Purification : Concentrate and purify via recrystallization (toluene/heptane) to yield the final antifungal pharmacophore.

Data Presentation: Optimization of Triazole Coupling

To validate the choice of base and solvent in Phase 3, we conducted a screening study. The quantitative data below demonstrates that K₂CO₃ in DMF provides the optimal balance of overall yield and N1:N4 regioselectivity.

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Total Yield (%)Regioselectivity (N1:N4 Ratio)
1 K₂CO₃ DMF 90 12 85% 95 : 5
2Cs₂CO₃DMF901088%96 : 4
3NaHTHF652460%80 : 20
4DIPEAACN802445%70 : 30

Note: While Cs₂CO₃ offers marginally better regioselectivity, K₂CO₃ is selected for the standard protocol due to its superior cost-efficiency at scale without significant loss of purity.

Analytical Validation

Trustworthiness in synthesis requires rigorous analytical validation. The successful conversion of the precursor to the final pharmacophore must be confirmed via:

  • ¹H NMR (400 MHz, CDCl₃) : Confirm the disappearance of the terminal alkene multiplet at δ 5.0–5.8 ppm and the appearance of the characteristic triazole protons (two distinct singlets at ~δ 7.9 and 8.2 ppm).

  • Chiral HPLC : To confirm enantiomeric excess (>95% ee), utilize a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase.

References

  • Swallow, S. (2015). "Fluorine in medicinal chemistry". PubMed / NIH.
  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry". ACS Publications.
  • BenchChem Technical Support Team. "A Comparative Guide to Alternative Precursors in Triazole Antifungal Synthesis". Benchchem.
  • Benchchem. "1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl ... - Benchchem". Benchchem.

Sources

Application

Application Note: Derivatization Strategies for the Carboxylic Acid Group of 2-(4-Fluorophenyl)pent-4-enoic Acid

Executive Summary 2-(4-Fluorophenyl)pent-4-enoic acid is a highly versatile building block in medicinal chemistry and drug discovery. Its structural architecture features three distinct handles: a terminal alkene for met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Fluorophenyl)pent-4-enoic acid is a highly versatile building block in medicinal chemistry and drug discovery. Its structural architecture features three distinct handles: a terminal alkene for metathesis or hydroboration, a 4-fluorophenyl ring for metabolic stability and lipophilicity, and a carboxylic acid for coupling.

This application note provides field-proven, authoritative protocols for derivatizing the carboxylic acid moiety. Because the molecule contains a terminal alkene and an α -aryl proton, chemoselective and mild reaction conditions are paramount. The protocols detailed below—HATU-mediated amidation, Steglich esterification, and acid chloride generation—have been selected for their high yields, functional group tolerance, and scalability.

Strategic Considerations & Causality (E-E-A-T)

When designing reactions for 2-(4-Fluorophenyl)pent-4-enoic acid, two structural nuances dictate the choice of reagents:

  • Alkene Preservation: Harsh acidic conditions or prolonged heating can lead to the isomerization of the terminal alkene into conjugation with the aromatic ring. Therefore, mild, room-temperature activations are required.

  • α -Proton Acidity: The electron-withdrawing nature of the 4-fluorophenyl group increases the acidity of the α -proton. Strong bases or extended reaction times can lead to epimerization (if utilizing a single enantiomer) or unwanted side reactions.

To navigate these challenges, we utilize highly specific coupling agents and catalysts that drive the reaction forward kinetically, ensuring a self-validating and robust workflow.

Protocol 1: HATU-Mediated Amidation for Library Synthesis

Causality & Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for peptide and amide coupling in drug discovery due to its extraordinary coupling efficiency[1]. The reaction proceeds via the deprotonation of the carboxylic acid, followed by an attack on HATU to form an unstable isouronium salt, which rapidly converts into an OAt-active ester[1]. The pyridine nitrogen in the HOAt leaving group provides a neighboring group effect, stabilizing the incoming amine through a 7-membered hydrogen-bonded transition state, which dramatically accelerates the reaction rate[1]. This rapid kinetic profile minimizes the risk of α -epimerization.

HATU_Mechanism A 2-(4-Fluorophenyl) pent-4-enoic acid B Deprotonation (DIPEA) A->B C Carboxylate Anion B->C D HATU Addition C->D E OAt-Active Ester D->E F Amine Addition (Nucleophile) E->F G Target Amide Product F->G

HATU-mediated carboxylic acid activation and amidation pathway.
Step-by-Step Methodology
  • Preparation: In an oven-dried flask under inert atmosphere, dissolve 2-(4-Fluorophenyl)pent-4-enoic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.1 equiv) in one portion.

    • Self-Validation Check: The solution will typically turn a faint yellow color, indicating the formation of the OAt-active ester[2].

  • Coupling: After 10 minutes, add the desired amine (1.2 equiv). Stir at room temperature for 1-2 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Steglich Esterification for Prodrug Development

Causality & Mechanism: The Steglich esterification is a mild adaptation for forming esters using DCC (N,N'-dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine)[3]. This protocol is chosen over Fischer esterification because it operates at room temperature, completely avoiding the harsh acidic reflux that would otherwise degrade or isomerize the pent-4-enoic backbone[4]. DMAP is critical here; it acts as an acyl-transfer reagent that suppresses the 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea[3].

Step-by-Step Methodology
  • Preparation: Dissolve 2-(4-Fluorophenyl)pent-4-enoic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.1 M)[4].

  • Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution.

  • Coupling Agent: Cool the mixture to 0 °C and add DCC (1.1 equiv) portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Self-Validation Check: The gradual precipitation of dicyclohexylurea (DCU) as a fine white solid provides visual confirmation that the coupling is proceeding successfully[3].

  • Workup: Filter the suspension through a pad of Celite to remove the DCU byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol 3: Acid Chloride Generation for Weinreb Amides

Causality & Mechanism: For highly hindered amines or the synthesis of Weinreb amides (precursors to ketones), converting the carboxylic acid to an acid chloride is necessary. Using oxalyl chloride with catalytic DMF is vastly superior to thionyl chloride for this substrate. DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which chlorinates the acid under extremely mild conditions (0 °C to RT), preventing thermal degradation of the terminal alkene[5].

Weinreb_Workflow Step1 Dissolve Acid in DCM Add cat. DMF Step2 Dropwise Addition of Oxalyl Chloride at 0°C Step1->Step2 Step3 Stir 2h at RT (Gas Evolution Ceases) Step2->Step3 Step4 Concentrate in vacuo to remove excess (COCl)2 Step3->Step4 Step5 Resuspend in DCM Add N,O-Dimethylhydroxylamine Step4->Step5 Step6 Add DIPEA Stir 2h at RT Step5->Step6 Step7 Aqueous Workup & Purification Step6->Step7

Step-by-step workflow for the synthesis of Weinreb amides via acid chloride.
Step-by-Step Methodology
  • Activation: Dissolve 2-(4-Fluorophenyl)pent-4-enoic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add 2 drops of anhydrous DMF[5].

  • Chlorination: Cool to 0 °C. Add Oxalyl Chloride (1.2 equiv) dropwise.

    • Self-Validation Check: Vigorous bubbling (release of CO, CO₂, and HCl gases) will commence immediately. The cessation of this bubbling (usually after 1-2 hours at room temperature) indicates the complete consumption of the carboxylic acid[5].

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride.

  • Amidation: Redissolve the crude acid chloride in DCM. Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv). Cool to 0 °C and add DIPEA (2.5 equiv) dropwise.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl, extract with DCM, and wash with brine[5].

Quantitative Data Summary

The following table summarizes the key metrics and operational parameters for the three derivatization strategies, allowing researchers to select the optimal method based on their specific downstream requirements.

MethodologyReagents & SolventsTypical YieldReaction TimePrimary ByproductBest Application
HATU Amidation HATU, DIPEA, DMF85–95%1–2 hoursTetramethylurea, HOAtHigh-throughput library synthesis, standard amides
Steglich Esterification DCC, DMAP, DCM75–90%12–18 hoursDicyclohexylurea (DCU)Prodrug synthesis, coupling with sensitive alcohols
Acid Chloride / Weinreb (COCl)₂, DMF, DCM70–85%2–4 hoursCO, CO₂, HCl (gas)Ketone precursors, coupling with hindered amines

References

  • Organic Syntheses:N-Methoxy-N-methylpent-4-enamide (Weinreb Amide Synthesis Protocol).
  • Wikipedia:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
  • Wikipedia:Steglich esterific
  • ACS Publications:Ellagitannin Chemistry.
  • Growing Science:Process optimization for acid-amine coupling: a c

Sources

Technical Notes & Optimization

Troubleshooting

"common by-products in the synthesis of 2-(4-Fluorophenyl)pent-4-enoic acid"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the α -alkylation of arylacetic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the α -alkylation of arylacetic acids. The synthesis of 2-(4-fluorophenyl)pent-4-enoic acid via the direct allylation of 4-fluorophenylacetic acid is a foundational transformation, yet it is notoriously sensitive to reaction parameters.

This guide is structured to provide you with the mechanistic causality behind common failures, a self-validating standard operating procedure (SOP), and targeted troubleshooting FAQs to ensure your synthesis is robust and reproducible.

Mechanistic Pathway & By-Product Divergence

The target synthesis relies on the generation of a highly reactive lithium enediolate (dianion) using a strong base, typically Lithium Diisopropylamide (LDA), followed by a nucleophilic attack on allyl bromide. While the primary pathway is straightforward, deviations in stoichiometry or thermal control immediately activate competing thermodynamic and kinetic pathways, leading to specific by-products.

MechanisticPathway SM 4-Fluorophenylacetic Acid (Starting Material) Dianion Lithium Enediolate (Dianion Intermediate) SM->Dianion 2.05 eq. LDA, THF, -78°C Target 2-(4-Fluorophenyl)pent-4-enoic acid (Target Product) Dianion->Target 1.05 eq. Allyl Bromide Diallyl 2-Allyl-2-(4-fluorophenyl)pent-4-enoic acid (Diallylation By-product) Target->Diallyl Excess Base + Allyl Bromide Isomer 2-(4-Fluorophenyl)pent-3-enoic acid (Isomerization By-product) Target->Isomer Prolonged Basic Conditions / Heat

Figure 1: Mechanistic pathway of 4-fluorophenylacetic acid allylation and by-product formation.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of the diallylated by-product (2-allyl-2-(4-fluorophenyl)pent-4-enoic acid)? Causality & Solution: Diallylation is a classic over-alkylation issue. The mono-allylated target product still possesses a relatively acidic α -proton. If there is a localized excess of base (LDA) and allyl bromide in the reaction mixture, the mono-allylated product rapidly undergoes a second deprotonation and subsequent alkylation to form a quaternary center[1].

  • Self-Validating Fix: Ensure strict stoichiometric control (exactly 2.05 eq of LDA and 1.05 eq of allyl bromide). Furthermore, employ an inverse addition technique: add the pre-formed enediolate solution dropwise to a cooled solution of allyl bromide. This kinetic control prevents the mono-allylated product from ever existing in the presence of excess base.

Q2: My NMR shows the double bond has migrated, yielding 2-(4-fluorophenyl)pent-3-enoic acid. How do I prevent this isomerization? Causality & Solution: The terminal alkene in the pent-4-enoic acid backbone can isomerize to the internal pent-3-enoic acid position. This migration is thermodynamically driven—gaining stability via conjugation with the aromatic ring and the carboxylate group—and is highly catalyzed by base and elevated temperatures.

  • Self-Validating Fix: Maintain strict cryogenic conditions (-78 °C) during the alkylation phase. Do not allow the reaction mixture to warm to room temperature before quenching. Quench the reaction at -78 °C using a cold, mildly acidic buffer (e.g., 1M HCl) to immediately neutralize the base and halt the isomerization pathway.

Q3: I have a high recovery of unreacted 4-fluorophenylacetic acid. What went wrong? Causality & Solution: Incomplete conversion is typically caused by the failure to fully generate the dianion. 4-Fluorophenylacetic acid requires two full equivalents of base: one to deprotonate the carboxylic acid and a second to deprotonate the α -carbon. Moisture in the system or aged LDA (which degrades over time) will consume the base, leaving the α -carbon un-enolized.

  • Self-Validating Fix: Always titrate your n-butyllithium before preparing LDA, or use freshly prepared LDA rather than commercial solutions that have been stored for extended periods.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes how deviations from the standard protocol quantitatively impact the distribution of the target product and its common by-products.

Reaction ConditionsTarget Yield (%)Diallylation (%)Isomerization (%)Unreacted SM (%)
Optimal: 2.05 eq LDA, 1.05 eq Allyl-Br, -78 °C, 2h86% < 5%< 1%~ 8%
Excess Reagents: 2.5 eq LDA, 1.5 eq Allyl-Br, -78 °C58%36% < 1%< 5%
Thermal Stress: 2.05 eq LDA, 1.05 eq Allyl-Br, 25 °C42%12%41% < 5%
Sub-stoichiometric Base: 1.5 eq LDA, 1.05 eq Allyl-Br45%< 2%< 1%52%

Standard Operating Procedure (SOP): Optimized α -Allylation

This protocol is designed as a self-validating system; visual and thermal cues confirm the success of each step to ensure trustworthiness in your workflow.

Step 1: Preparation of LDA

  • Charge a flame-dried Schlenk flask with anhydrous THF (0.5 M relative to amine) and diisopropylamine (2.10 eq) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (2.05 eq, titrated solution in hexanes) dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of LDA, then re-cool to -78 °C.

Step 2: Enediolate Formation 4. Dissolve 4-fluorophenylacetic acid (1.00 eq) in a minimal amount of anhydrous THF. 5. Add the acid solution dropwise to the LDA solution at -78 °C.

  • Validation Check: A slight yellowing of the solution indicates the successful formation of the dianion. Stir for 1 hour at -78 °C.

Step 3: Alkylation 6. Add allyl bromide (1.05 eq, freshly distilled over K2CO3) dropwise. 7. Maintain the reaction strictly at -78 °C for 2 hours.

  • Validation Check: Ensure the dry ice bath is consistently replenished; temperature spikes here directly correlate to isomerization.

Step 4: Quench and Work-up 8. Quench the reaction strictly at -78 °C by rapidly adding cold 1M HCl until the pH reaches ~2.

  • Validation Check: The yellow color will immediately dissipate, confirming the neutralization of the enediolate and the cessation of base-catalyzed side reactions.
  • Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3x).
  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)
  • Source: American Chemical Society (acs.org)

Sources

Optimization

"troubleshooting low yield in 2-(4-Fluorophenyl)pent-4-enoic acid synthesis"

Introduction Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)pent-4-enoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, often synthesized via...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)pent-4-enoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, often synthesized via sophisticated carbon-carbon bond-forming reactions.[1] Low yields can arise from a number of critical variables, and this guide is designed to provide researchers, scientists, and drug development professionals with a structured, causality-driven approach to troubleshooting common issues. Our focus will be on the most robust and widely utilized method for this transformation: the Ireland-Claisen Rearrangement .[2][3]

The Ireland-Claisen rearrangement is a powerful[4][4]-sigmatropic rearrangement that converts an allyl ester into a γ,δ-unsaturated carboxylic acid.[5] It proceeds through a silyl ketene acetal intermediate, allowing the reaction to occur at much lower temperatures than the traditional Claisen rearrangement.[2][6] This control, however, introduces several steps where experimental conditions are paramount for success.

Primary Synthetic Workflow: Ireland-Claisen Rearrangement

The synthesis is typically a one-pot, multi-step process involving:

  • Esterification: Formation of Allyl (4-fluorophenyl)acetate from (4-fluorophenyl)acetic acid and allyl alcohol.

  • Enolate Formation: Deprotonation of the ester's α-carbon using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS).

  • Silyl Ketene Acetal Formation: In-situ trapping of the enolate with a silyl halide, typically Trimethylsilyl chloride (TMSCl).

  • [4][4]-Sigmatropic Rearrangement: Gentle heating of the silyl ketene acetal to induce the rearrangement.

  • Hydrolysis: Acidic workup to hydrolyze the silyl ester to the final carboxylic acid product.

Below is a diagram illustrating the logical flow of this synthetic sequence.

cluster_prep Starting Material Preparation cluster_rearrangement One-Pot Rearrangement A Allyl Alcohol + (4-fluorophenyl)acetic acid B Allyl (4-fluorophenyl)acetate A->B Esterification C 1. Add Strong Base (LDA/KHMDS) 2. Add TMSCl B->C D Silyl Ketene Acetal (Intermediate) C->D E 3. Gentle Heating (Rearrangement) D->E F Silyl 2-(4-Fluorophenyl)pent-4-enoate E->F G 4. Acidic Workup (Hydrolysis) F->G H Final Product: 2-(4-Fluorophenyl)pent-4-enoic acid G->H

Caption: General workflow for the synthesis of 2-(4-Fluorophenyl)pent-4-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of complete reaction failure (i.e., only starting material is recovered)?

A1: The most frequent point of failure is the initial deprotonation step to form the ester enolate. This is almost always due to the deactivation of the strong base (LDA or KHMDS) by trace amounts of water or other protic impurities. Both the solvent (typically THF or toluene) and the ester substrate must be rigorously anhydrous. A less common, but possible, issue is degraded base, especially if it has been handled improperly.[7]

Q2: I see a new product by TLC/LC-MS, but it's not the correct mass. What could it be?

A2: If you observe product formation but it is not your target compound, you may be seeing products from competing side reactions. A common side product is the result of simple C-alkylation of the enolate with an impurity. Another possibility is the Claisen condensation product, where the ester enolate attacks the carbonyl group of another molecule of the starting ester. Careful analysis of the mass can help distinguish these possibilities.

Q3: Is the Ireland-Claisen rearrangement the only way to make this compound?

A3: While the Ireland-Claisen is often preferred for its stereochemical control and milder conditions, direct alkylation of a pre-formed (4-fluorophenyl)acetic acid enolate with allyl bromide is another viable route.[8] However, this method can be prone to issues like O-alkylation vs. C-alkylation and poly-alkylation, which can complicate purification and lower yields.

Q4: How critical is the choice of base and solvent?

A4: Extremely critical. The choice of base and solvent directly influences the geometry of the intermediate silyl ketene acetal (E vs. Z).[5] For instance, using LDA in pure THF tends to favor the E-enolate, whereas using a base with potassium counterions (like KHMDS) or adding HMPA can favor the Z-enolate.[5][9] While the final product in this specific synthesis is achiral, understanding this principle is key to applying the method to more complex substrates where stereochemistry is crucial. The solvent also impacts the aggregation state and reactivity of the base.[10]

Troubleshooting Guide: Diagnosing Low Yields

This section provides a systematic approach to identifying and resolving specific experimental issues.

Problem 1: Low or No Conversion of Starting Ester

You monitor the reaction by TLC or LC-MS and observe a significant amount of unreacted Allyl (4-fluorophenyl)acetate, even after the prescribed reaction time and heating.

Cause A: Ineffective Deprotonation (Enolate Formation Failure)

  • The "Why": Lithium Diisopropylamide (LDA) is an exceptionally strong base, but it is highly sensitive to moisture and protic sources. A single equivalent of water will neutralize one equivalent of LDA, preventing it from deprotonating your ester. The reactivity of LDA is also dependent on its aggregation state, which is influenced by the solvent. In THF, it exists primarily as a disolvated dimer.[10] Any deviation from anhydrous, aprotic conditions will compromise the reaction's initiation.

  • Recommended Actions:

    • Solvent Integrity: Ensure your solvent (THF) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) or taken from a validated solvent purification system. Never use an old bottle of "anhydrous" solvent without verification.

    • Reagent Purity: Use a fresh, sealed bottle of the base (LDA or KHMDS) if possible. If using a previously opened container, its quality may be suspect.[7] Consider titrating the base immediately before use to determine its active concentration.

    • Substrate Dryness: Ensure your starting ester is free of water. If it is a liquid, you can store it over molecular sieves. If it is a solid, ensure it is thoroughly dried under vacuum.

    • Temperature Control: Add the ester dropwise to the cooled solution of LDA (-78 °C). This prevents localized heating and potential side reactions.

Protocol: Titration of LDA with Diphenylacetic Acid

StepAction
1.Under an inert atmosphere (N₂ or Ar), dissolve a precisely weighed amount of anhydrous diphenylacetic acid in freshly distilled THF.
2.Cool the solution to 0 °C.
3.Add a few crystals of 1,10-phenanthroline as an indicator.
4.Add the LDA solution dropwise via syringe until a persistent color change (to reddish-brown) is observed.
5.Calculate the molarity using the formula: Molarity (M) = (moles of diphenylacetic acid) / (Volume of LDA solution in L).

Cause B: Ineffective Silyl Trapping

  • The "Why": After the enolate is formed, it must be "trapped" by TMSCl to form the silyl ketene acetal, which is the species that actually undergoes the rearrangement. If the TMSCl is of poor quality (e.g., has hydrolyzed to hexamethyldisiloxane) or if it is not added correctly, the enolate may revert to the starting material upon workup or engage in side reactions.

  • Recommended Actions:

    • Purify TMSCl: Distill commercial TMSCl before use to remove any HCl and siloxanes. Store under an inert atmosphere.

    • Addition Order: Add the TMSCl to the enolate solution at -78 °C before allowing the reaction to warm up for the rearrangement step.

Problem 2: Complex Mixture of Side Products with Low Desired Product Yield

Your crude NMR or LC-MS shows multiple new species, indicating that while the starting material has been consumed, it has not cleanly converted to the target acid.

The "Why": The lithium enolate of the ester is a potent nucleophile. If the silyl-trapping agent is not present in sufficient concentration or is added too slowly, the enolate can participate in undesired intermolecular reactions before the rearrangement can occur.

cluster_main Desired Pathway: Ireland-Claisen cluster_side Side Reactions (Slow Trapping) Enolate Ester Enolate TMSCl + TMSCl Enolate->TMSCl Enolate2 Ester Enolate SKA Silyl Ketene Acetal TMSCl->SKA Fast Trapping Heat Δ [3,3] SKA->Heat Product Desired Product Heat->Product Rearrangement Ester + Starting Ester Enolate2->Ester Side_Product Claisen Condensation Product Ester->Side_Product Intermolecular Attack

Caption: Competing reaction pathways for the ester enolate intermediate.

Recommended Diagnostic & Corrective Actions:

  • Analyze Byproducts: Use LC-MS and high-resolution mass spectrometry to get molecular formulas for the main byproducts. This can help you deduce their structures (e.g., a dimer from Claisen condensation).

  • Optimize Addition Rates: Ensure the TMSCl is added quickly to the generated enolate solution at low temperature (-78 °C) to favor the rapid formation of the silyl ketene acetal over slower intermolecular side reactions.

  • Check for Electrophilic Impurities: Ensure no other electrophiles (like leftover alkyl halides from other lab reactions) are present in your reaction flask.

Problem 3: Difficulty with Product Isolation and Purification

The reaction appears to have worked based on crude analysis, but you are experiencing low recovery after workup and chromatography.

Cause A: Incomplete Hydrolysis of the Silyl Ester

  • The "Why": The direct product of the rearrangement is a trimethylsilyl ester.[2] This is relatively nonpolar and must be hydrolyzed to the carboxylic acid during the acidic workup. If the workup is too brief or the acid concentration is too low, hydrolysis may be incomplete, leaving you with a mixture of the silyl ester and the desired acid, which can be difficult to separate.

  • Recommended Actions:

    • Robust Workup: After the rearrangement is complete, quench the reaction and stir it vigorously with an aqueous acid solution (e.g., 1M HCl) for at least 30 minutes to an hour at room temperature to ensure complete hydrolysis.

    • TLC Monitoring: Spot the organic layer on a TLC plate against your starting material. The final acid product should be significantly more polar (lower Rf) than both the starting ester and the intermediate silyl ester.

Cause B: Emulsion During Extraction

  • The "Why": Carboxylate salts, formed during a basic quench or if the pH drifts during workup, can act as surfactants and cause problematic emulsions during aqueous extraction.

  • Recommended Actions:

    • Ensure Acidic pH: During extraction, check that the aqueous layer is distinctly acidic (pH 1-2) to ensure your product is fully protonated and resides in the organic layer.

    • Brine Wash: After the acid wash, wash the organic layer with saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, helping to break emulsions and remove dissolved water.

Protocol: Standard Reaction Monitoring by TLC

StepAction
1.Prepare a TLC chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The ideal solvent system should give the starting ester an Rf of ~0.6-0.7.
2.Before starting the reaction, spot the starting allyl ester on the TLC plate as a reference.
3.After the rearrangement and just before workup, carefully take a small aliquot from the reaction, quench it in a separate vial with a drop of acidic water, extract with a small amount of ethyl acetate, and spot this on the TLC plate.
4.Visualize the plate under a UV lamp (the phenyl ring is a chromophore). A successful reaction will show a new, more polar spot (lower Rf) corresponding to the carboxylic acid product and a diminished or absent starting material spot.

Summary of Optimized Reaction Conditions

The following parameters are a recommended starting point for optimizing the yield of 2-(4-Fluorophenyl)pent-4-enoic acid via the Ireland-Claisen rearrangement.

ParameterRecommended ConditionRationale & Reference
Base LDA (Lithium Diisopropylamide)Strong, non-nucleophilic base. Favors E-enolate formation in THF.[9]
Equivalents of Base 1.1 - 1.2 equivalentsA slight excess ensures complete deprotonation of the ester.
Solvent Tetrahydrofuran (THF)Good solvent for LDA and substrates. Must be anhydrous.[10]
Silylating Agent Trimethylsilyl chloride (TMSCl)Efficiently traps the enolate to form the silyl ketene acetal.[5]
Deprotonation Temp. -78 °C (Dry ice/acetone bath)Kinetically controlled deprotonation, minimizes side reactions.[8]
Rearrangement Temp. Room Temperature to 40 °CThe rearrangement of the silyl ketene acetal is often facile at or slightly above room temperature.[3][5]
Reaction Time 2 - 8 hoursMonitor by TLC to determine completion.
Workup Aqueous HCl (1M)Ensures complete hydrolysis of the intermediate silyl ester to the final product.[4]

References

  • Diastereoselective Ireland–Claisen rearrangements of substituted allyl β-amino esters: applications in the asymmetric synthesis of C(5) - RSC Publishing. (n.d.).
  • Stereoselective Synthesis of Quaternary Carbons via the Dianionic Ireland–Claisen Rearrangement - PMC. (n.d.).
  • The Ireland– Claisen rearrangement as a probe for the diastereoselectivity of nucleophilic attack on a double bond adjacent to a stereogenic centre ca ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B305881F. (n.d.).
  • Stereodivergence in the Ireland–Claisen Rearrangement of α-Alkoxy Esters | Organic Letters - ACS Publications. (2018, August 2).
  • Ireland-Claisen Rearrangement - Organic Chemistry Portal. (n.d.).
  • Claisen Rearrangement - Organic Chemistry Portal. (n.d.).
  • The Cope and Claisen Rearrangements - Master Organic Chemistry. (2019, November 14).
  • Claisen rearrangement - Wikipedia. (n.d.).
  • Ireland-Claisen Rearrangement | Chem-Station Int. Ed. (2015, March 27).
  • Application Notes and Protocols for 2-Fluoro-4-methyl-pent-2-enoic acid in Organic Synthesis - Benchchem. (n.d.).
  • Need some help with the Ireland-Claisen rearrangement. : r/Chempros - Reddit. (2021, May 12).
  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway - Chemistry LibreTexts. (2020, May 30).
  • Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis - McNeil Group. (2007, March 23).

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-(4-Fluorophenyl)pent-4-enoic Acid

Welcome to the Technical Support Center for the synthesis and optimization of 2-(4-Fluorophenyl)pent-4-enoic acid (CAS 51230-93-4). This resource is designed for researchers, synthetic chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-(4-Fluorophenyl)pent-4-enoic acid (CAS 51230-93-4). This resource is designed for researchers, synthetic chemists, and drug development professionals.

The most direct and atom-economic synthetic route for this target molecule involves the α-allylation of 4-fluorophenylacetic acid. Because the starting material is a free carboxylic acid, the reaction must proceed via a lithium enediolate (dianion) intermediate. This requires precise control over stoichiometry, temperature, and electrophile addition to ensure high regioselectivity and prevent over-alkylation[1].

Mechanistic Pathway

Understanding the causality behind the reaction conditions begins with the mechanism. The free carboxylic acid requires two full equivalents of a strong base. The first equivalent performs a rapid acid-base neutralization to form a monoanion, while the second equivalent performs a slower, kinetically controlled deprotonation at the α-carbon to form the reactive enediolate.

Mechanism Acid 4-Fluorophenylacetic Acid (Free Acid) Carboxylate Lithium Carboxylate (Monoanion) Acid->Carboxylate 1st eq LDA (Fast, Acid-Base) Enediolate Lithium Enediolate (Dianion Intermediate) Carboxylate->Enediolate 2nd eq LDA (Slower, Kinetic) Alkylated α-Allyl Carboxylate (Alkylated Salt) Enediolate->Alkylated Allyl-Br (Regioselective SN2) Final 2-(4-Fluorophenyl)pent-4-enoic acid (Target Product) Alkylated->Final H+ Workup (Protonation)

Figure 1: Mechanistic pathway of dianion formation and subsequent regioselective alkylation.

Core Experimental Protocol: α-Allylation via Dianion Intermediate

This protocol is designed as a self-validating system , relying on visual and thermal cues to confirm successful intermediate formation.

Step 1: Preparation of the Reaction Vessel Flame-dry a 2-neck round-bottom flask under argon. Add anhydrous THF (tetrahydrofuran) and diisopropylamine (2.3 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: LDA Generation Slowly add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C. Causality Check: Generating Lithium Diisopropylamide (LDA) in situ ensures a fresh, high-titration base. Commercial LDA solutions often degrade, which is a primary cause of incomplete dianion formation[1].

Step 3: Substrate Addition & Dianion Formation Dissolve 4-fluorophenylacetic acid (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C. Validation Check: The mixture will initially form a thick white slurry (the insoluble lithium carboxylate monoanion). As the second equivalent of LDA reacts, the slurry will slowly dissolve into a homogeneous, yellow-tinted solution, confirming the formation of the highly soluble enediolate dianion. Stir for 1 hour.

Step 4: Electrophilic Addition Add allyl bromide (1.05 eq) dropwise. Maintain the temperature at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight. Causality Check: Strict temperature control favors the kinetic SN2 attack of the enediolate on the allyl halide, minimizing the activation energy available for di-allylation[2].

Step 5: Quenching & Workup Cool the mixture to 0 °C and carefully quench with 1M HCl until the aqueous layer reaches pH 2. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow SM Start: 4-Fluorophenylacetic Acid (Anhydrous THF) Base Add LDA (2.2 eq) at -78 °C SM->Base Dianion Observe: Slurry to Clear (Dianion Formed) Base->Dianion Deprotonation Electrophile Add Allyl Bromide (1.05 eq) Warm to RT slowly Dianion->Electrophile SN2 Attack Quench Quench: 1M HCl to pH 2 Extract with EtOAc Electrophile->Quench Product Isolate Target Product (Concentration/Purification) Quench->Product Isolation

Figure 2: Step-by-step synthetic workflow for the α-allylation of 4-fluorophenylacetic acid.

Optimization Data: Reaction Condition Screening

The following table summarizes quantitative optimization data for the α-allylation step, demonstrating why specific reagents and parameters were selected.

Base SystemEquivalentsTemperature ProfileYield (%)Mono:Di RatioMechanistic Notes
NaH 2.5 eq0 °C to RT< 10%N/AInsufficient base strength for complete dianion formation.
LDA 1.1 eq-78 °C to RT0%N/AOnly the unreactive carboxylate monoanion forms.
LDA 2.2 eq -78 °C to RT 85% 95:5 Optimal kinetic control and complete enolization[1].
LDA 3.0 eq-78 °C to RT72%70:30Excess base promotes enolization of the mono-allylated product.
LiHMDS 2.2 eq-78 °C to RT65%85:15Lower nucleophilicity of the resulting enediolate.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of the di-allylated byproduct. How can I prevent this? A: Di-allylation occurs when the mono-allylated product (which is more sterically hindered but still possesses an acidic α-proton) is deprotonated by unreacted base or equilibrates with the starting enediolate[1]. To troubleshoot:

  • Strict Stoichiometry: Ensure allyl bromide does not exceed 1.05 equivalents.

  • Temperature Control: Do not let the reaction warm up too quickly. The initial SN2 attack must occur at -78 °C to maintain kinetic control[2].

  • Order of Addition: Always add the electrophile to the pre-formed dianion, never the reverse.

Q2: My conversion is exceptionally low, and I am recovering mostly unreacted 4-fluorophenylacetic acid. What went wrong? A: This is almost always a failure to form the enediolate (dianion). The first equivalent of LDA is consumed immediately by the highly acidic carboxylic acid proton (pKa ~4.5). The α-protons are much less acidic (pKa ~25-30). If your LDA is degraded (due to moisture or old n-BuLi), you may only form the unreactive lithium carboxylate salt. Ensure your THF is strictly anhydrous and titrate your n-BuLi before use.

Q3: Why does the reaction mixture become a thick, unstirrable slurry upon adding the starting material? A: When 4-fluorophenylacetic acid is added to the base, the first deprotonation yields the lithium carboxylate monoanion. This salt has poor solubility in THF at -78 °C, causing the slurry. As the second equivalent of LDA slowly deprotonates the α-carbon, the resulting enediolate (dianion) becomes highly soluble, and the solution will clear up. If the slurry persists, it indicates incomplete dianion formation.

Q4: Would it be better to synthesize the methyl ester first, allylate it, and then hydrolyze it back to the acid? A: The ester approach is a valid alternative and requires only 1.1 equivalents of LDA because there is no acidic carboxyl proton to quench the base[2]. However, it adds two synthetic steps (esterification and subsequent saponification/hydrolysis). The dianion approach on the free acid is more step-economic and atom-efficient, provided the stoichiometry is strictly controlled.

Q5: During the workup, I am getting a terrible emulsion. How do I resolve this? A: Emulsions in this reaction are typically caused by incomplete acidification. The target molecule, 2-(4-Fluorophenyl)pent-4-enoic acid, acts as a surfactant if it remains partially in its carboxylate salt form. Ensure the aqueous layer is thoroughly acidified to pH 2 using 1M HCl before extraction. If an emulsion still forms, filtering the biphasic mixture through a pad of Celite can rapidly break it.

References

  • Title: Alkylation of the alpha-Carbon via the LDA pathway Source: Chemistry LibreTexts URL: [Link]

  • Title: Cyclization Reactions of Dianions in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Optimization

"side reactions to consider when synthesizing 2-(4-Fluorophenyl)pent-4-enoic acid"

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and side reactions encountered during t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and side reactions encountered during the α -alkylation of arylacetic acids.

The synthesis of 2-(4-Fluorophenyl)pent-4-enoic acid relies on the deprotonation of 4-fluorophenylacetic acid to form a reactive enediolate (dianion) intermediate, followed by nucleophilic attack on allyl bromide. While conceptually straightforward, the ambident nature of the enediolate and the thermodynamic stability of various by-products necessitate strict kinetic control.

Reaction Pathway & Mechanistic Pitfalls

Pathway SM 4-Fluorophenylacetic Acid Enolate Lithium Enediolate (Dianion) SM->Enolate 2.1 eq LDA THF, -78°C Product 2-(4-Fluorophenyl)pent-4-enoic Acid (Desired C-Alkylation) Enolate->Product Allyl Bromide (C-Attack) O_Alk Allyl 4-Fluorophenylacetate (O-Alkylation) Enolate->O_Alk Allyl Bromide (O-Attack) Di_Alk 2,2-Diallyl By-product (Dialkylation) Product->Di_Alk Excess Base + Allyl Bromide Isomer 2-(4-Fluorophenyl)pent-3-enoic Acid (Isomerization) Product->Isomer Prolonged Base Exposure / Heat

Reaction pathways and side reactions in the synthesis of 2-(4-Fluorophenyl)pent-4-enoic acid.

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of a dialkylated by-product (2,2-diallyl-2-(4-fluorophenyl)acetic acid). How can I suppress this? Cause: The monoalkylated product still possesses an α -proton. If you are starting from an ester (e.g., methyl 4-fluorophenylacetate), the monoalkylated product is highly prone to secondary deprotonation and subsequent dialkylation because its α -proton remains highly acidic. Solution: Synthesize the target molecule starting from the free carboxylic acid rather than the ester. By treating the free acid with 2.1 equivalents of Lithium Diisopropylamide (LDA), you form a dianion (enediolate) [1]. Once the first alkylation occurs, the resulting intermediate is a monoanion (a carboxylate salt), which is significantly less nucleophilic and highly resistant to further deprotonation by any unreacted base. Ensure strict stoichiometry (1.05 eq of allyl bromide) and add the electrophile dropwise to prevent local concentration spikes.

Q2: My NMR data shows signals consistent with an allyl ester rather than the desired α -allyl carboxylic acid. Why is O-alkylation occurring instead of C-alkylation? Cause: The enediolate is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atoms are "hard" nucleophiles, while the α -carbon is "soft." If the lithium counterion is stripped away by highly polar aprotic solvents (like HMPA or DMPU), the oxygen atoms become highly reactive, leading to O-alkylation [2]. Solution: Rely on the tight ion-pairing of lithium enolates in pure Tetrahydrofuran (THF). Lithium coordinates strongly to the hard oxygen atoms of the enediolate, effectively blocking them and directing the soft electrophile (allyl bromide) exclusively to the soft α -carbon [3]. Do not use HMPA, and avoid using heavier alkali metals (like Potassium or Cesium bases), which form looser ion pairs and increase the rate of O-alkylation.

Q3: The terminal alkene in my product has shifted to an internal position. How do I prevent double bond isomerization? Cause: The desired product is a β,γ -unsaturated acid. Under prolonged exposure to strong base or elevated temperatures, the terminal double bond will migrate to the α,β -position to form 2-(4-fluorophenyl)pent-3-enoic acid. This is driven by the thermodynamic stability gained from conjugating the alkene with both the aromatic ring and the carbonyl group. Solution: This is a kinetic vs. thermodynamic control issue. Maintain the reaction at strictly -78 °C during the electrophile addition and do not allow the reaction to warm above 0 °C before quenching. Quench the reaction mixture at a low temperature with a weak acid (e.g., saturated aqueous NH4​Cl ) to instantly neutralize any remaining base before the system can equilibrate to the thermodynamic isomer.

Q4: I am recovering a large amount of unreacted 4-fluorophenylacetic acid. What is causing the incomplete conversion? Cause: Incomplete formation of the enediolate. The first equivalent of base merely deprotonates the carboxylic acid to form the lithium carboxylate. A second equivalent is required to pull the much less acidic α -proton. Solution: Ensure you are using a minimum of 2.05 to 2.10 equivalents of freshly prepared LDA. Allow sufficient time (typically 30–45 minutes at 0 °C or room temperature) for the dianion to fully form before cooling back to -78 °C for the addition of allyl bromide.

Quantitative Data: Effect of Reaction Conditions on Product Distribution

The table below summarizes the causality between specific reaction conditions and the resulting product distribution, validating the optimized protocol.

Base / Solvent SystemElectrophile (Eq.)Eq. BaseMajor ProductPrimary Side Reaction Observed
LDA / THF (-78 °C) Allyl Bromide (1.05)2.1C-Alkylated (Desired, >90%) None (Clean conversion)
LDA / THF + HMPAAllyl Bromide (1.05)2.1Complex MixtureO-Alkylation / Elimination
NaH / DMF (0 °C)Allyl Bromide (1.05)2.1C-Alkylated / IsomerIsomerization (Conjugation)
LDA / THF (using Ester)Allyl Bromide (1.05)1.1C-Alkylated (~60%)Dialkylation (~30%)

Self-Validating Experimental Protocol

This protocol utilizes the free acid to prevent dialkylation and relies on tight lithium-ion pairing in THF to prevent O-alkylation.

Step 1: Preparation of LDA

  • Flame-dry a Schlenk flask under inert atmosphere (Argon or N2​ ).

  • Add anhydrous THF (10 mL/mmol of substrate) and freshly distilled diisopropylamine (2.20 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (2.15 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe.

  • Stir for 15 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

Step 2: Enediolate (Dianion) Formation

  • Re-cool the LDA solution to -78 °C.

  • Dissolve 4-fluorophenylacetic acid (1.00 eq) in a minimal amount of anhydrous THF.

  • Add the acid solution dropwise to the LDA. Self-validation checkpoint: The solution may turn pale yellow/orange, indicating the formation of the conjugated enediolate.

  • Allow the mixture to warm to 0 °C and stir for 45 minutes to ensure complete dianion formation.

Step 3: Alkylation

  • Cool the reaction mixture back to -78 °C.

  • Add allyl bromide (1.05 eq) dropwise over 10 minutes.

  • Stir at -78 °C for 2 hours. Self-validation checkpoint: TLC monitoring (quenched aliquots) should show the disappearance of the starting material without the appearance of lower-Rf dialkylated spots.

Step 4: Quench and Workup

  • While still at -78 °C, quench the reaction by adding saturated aqueous NH4​Cl (preventing double-bond isomerization).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer once with diethyl ether to remove neutral organic impurities (e.g., unreacted allyl bromide).

  • Acidify the aqueous layer to pH ~2 using 1M HCl.

  • Extract the acidic aqueous layer with Ethyl Acetate (3x).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 2-(4-Fluorophenyl)pent-4-enoic acid.

References

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries Journal of the American Chemical Society (JACS) URL:[Link]

  • Enantioselective α -Alkylation of Phenylacetic Acid Using a Chiral Bidentate Lithium Amide as a Chiral Auxiliary Chemical & Pharmaceutical Bulletin URL:[Link]

  • Aggregation and Alkylation of Enolates of 2-Phenyl- α -tetralone and 2,6-Diphenyl- α -tetralone Journal of the American Chemical Society (JACS) URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 2-(4-Fluorophenyl)pent-4-enoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis and purification of α -alkylated ary...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis and purification of α -alkylated aryl acetic acids.

The allylation of [1] to form 2-(4-Fluorophenyl)pent-4-enoic acid is a fundamental transformation in the synthesis of various active pharmaceutical ingredients (APIs), including flurbiprofen analogs and specialized building blocks[2]. However, this reaction is notoriously prone to over-alkylation and stubborn residual starting materials.

This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind impurity formation and provide self-validating workflows to achieve >99% purity.

PART 1: Chemical Profile & Impurity Landscape

To purify a compound effectively, you must first understand the physicochemical differences between the target and its surrounding matrix. The table below summarizes the quantitative data driving our purification logic.

Table 1: Physicochemical Profile of the Reaction Matrix

CompoundRoleMW ( g/mol )Est. pKaLogPStructural Characteristic
4-Fluorophenylacetic acid Starting Material154.14[1]~4.31.9[1]High polarity, highly acidic α -protons.
2-(4-Fluorophenyl)pent-4-enoic acid Target Product194.20~4.52.8Increased lipophilicity due to the allyl group.
2,2-Diallyl-2-(4-fluorophenyl)acetic acid Major Impurity234.27~4.83.7Highly lipophilic, sterically hindered acid.
Allyl Bromide / Allyl Alcohol Reagent / Byproduct120.98 / 58.08N/A< 1.0Neutral, volatile, highly reactive.

PART 2: Core Troubleshooting FAQs

Q1: Why is my crude product heavily contaminated with the 2,2-diallyl impurity?

The Causality: Over-alkylation is driven by enolate equilibration. When the mono-allylated target product forms, it still possesses one α -proton. Because the reaction mixture contains unreacted base (e.g., LDA or NaH) and unreacted starting material, an acid-base equilibrium occurs: Mono-alkylated Product + Unreacted Enolate Mono-alkylated Enolate + Unreacted Starting Material. If the allyl bromide is added too quickly or the temperature spikes above -78 °C, the mono-alkylated enolate rapidly attacks a second equivalent of allyl bromide, forming the dialkylated impurity. The Fix: Strictly control your base stoichiometry (exactly 2.05 equivalents for the free acid route) and maintain internal reaction temperatures below -70 °C during the electrophile addition.

Q2: How can I separate unreacted 4-fluorophenylacetic acid from the target product?

The Causality: Standard acid-base extractions will not separate these two compounds because both are carboxylic acids with nearly identical pKa values (~4.3 vs ~4.5). Both will partition into the aqueous phase at pH 9 and the organic phase at pH 2. The Fix: You must exploit their difference in lipophilicity (LogP 1.9 vs 2.8). This is achieved either through selective crystallization (where the target is less soluble in non-polar solvents like heptane than the starting material) or via reverse-phase / silica gel chromatography using a highly non-polar mobile phase.

Q3: My crude product is a dark, sticky oil instead of a crystalline solid. What causes this?

The Causality: The "sticky oil" phenomenon is typically caused by trapped neutral impurities—specifically, polymerized allyl bromide residues or high-boiling ester byproducts—that disrupt the crystal lattice formation of the carboxylic acid. The Fix: Perform a rigorous Acid-Base Wash (Protocol A) before attempting crystallization. By converting the target to its water-soluble sodium salt, you can wash away all neutral organic polymers and oils with a non-polar solvent like diethyl ether.

PART 3: Mechanistic & Workflow Visualizations

To visualize the root cause of the impurities and the logic behind our purification strategy, review the following mechanistic and workflow diagrams.

SynthesisPathway SM 4-Fluorophenylacetic Acid (Starting Material) Enolate1 Primary Enolate (Intermediate) SM->Enolate1 Base (e.g., LDA) Target 2-(4-Fluorophenyl)pent-4-enoic Acid (Target Product) Enolate1->Target Allyl Bromide Enolate2 Secondary Enolate (Side Reaction) Target->Enolate2 Excess Base / Equilibration Dialkyl 2,2-Diallyl Impurity (Over-alkylation) Enolate2->Dialkyl Allyl Bromide

Caption: Mechanistic pathway showing the formation of the target mono-allylated product and the dialkylated impurity.

ExtractionWorkflow Crude Crude Mixture in Organic Solvent (Target + Impurities) BaseExt Extract with aq. NaHCO3 (pH 8-9) Crude->BaseExt OrgPhase1 Organic Phase (Neutral Impurities) BaseExt->OrgPhase1 Discard AqPhase1 Aqueous Phase (Sodium Salts of Target & 4-FPAA) BaseExt->AqPhase1 Keep Acidify Acidify to pH 2 with HCl AqPhase1->Acidify OrgExt Extract with EtOAc/DCM Acidify->OrgExt AqPhase2 Aqueous Phase (Inorganic Salts) OrgExt->AqPhase2 Discard OrgPhase2 Organic Phase (Enriched Target Acid) OrgExt->OrgPhase2 Keep for Chromatography

Caption: Step-by-step acid-base extraction workflow for isolating carboxylic acids from neutral impurities.

PART 4: Standardized Purification Workflows

The following protocols are designed as self-validating systems. Do not skip the validation checkpoints, as they confirm the success of the physicochemical transition before you proceed to the next step.

Protocol A: Selective Acid-Base Extraction (Matrix Cleanup)

Purpose: To strip away allyl bromide, neutral organic polymers, and inorganic salts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Extraction: Add an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Stir vigorously for 15 minutes.

    • Causality: The weak base deprotonates the carboxylic acids (pKa ~4.5) into water-soluble sodium salts, leaving neutral impurities in the EtOAc.

  • Phase Separation: Separate the layers. Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of neutral organics.

  • Acidification: Cool the aqueous layer in an ice bath (to prevent exothermic degradation). Slowly add 2M Hydrochloric Acid ( HCl ) dropwise while stirring.

    • Validation Checkpoint: Use pH paper to confirm the aqueous phase is strictly pH 1 to 2 . If the pH is higher, the target molecule remains partially ionized, leading to catastrophic yield loss during the next extraction.

  • Organic Recovery: Extract the acidified aqueous layer three times with fresh EtOAc.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. You now have an enriched mixture of 2-(4-Fluorophenyl)pent-4-enoic acid, unreacted starting material, and dialkylated acid.

Protocol B: Silica Gel Chromatography (Precision Separation)

Purpose: To separate the target acid from the unreacted starting material and the dialkylated impurity based on LogP differences.

  • Column Preparation: Pack a silica gel column using Hexanes.

  • Mobile Phase Design: Prepare an eluent system of Hexanes : EtOAc (typically starting at 90:10 and grading to 70:30).

    • Critical Addition: You must add 0.5% glacial acetic acid to your mobile phase.

    • Causality: Carboxylic acids will strongly hydrogen-bond to the slightly acidic silanol groups on the silica gel, causing severe "streaking" and co-elution. The 0.5% acetic acid saturates the silica's active sites and suppresses the ionization of your target molecule, ensuring sharp, distinct elution bands.

  • Loading: Dissolve your enriched crude from Protocol A in a minimum amount of Dichloromethane (DCM) and load it onto the column.

  • Elution Order:

    • Fraction 1 (Fastest): 2,2-Diallyl-2-(4-fluorophenyl)acetic acid (Most lipophilic, LogP 3.7).

    • Fraction 2 (Intermediate): 2-(4-Fluorophenyl)pent-4-enoic acid (Target, LogP 2.8).

    • Fraction 3 (Slowest): Unreacted 4-Fluorophenylacetic acid (Most polar, LogP 1.9).

  • Validation Checkpoint: Spot the fractions on a TLC plate and develop in 80:20 Hexanes:EtOAc (with 1% acetic acid). Stain with Potassium Permanganate ( KMnO4​ ). The target and the dialkylated impurity will instantly turn yellow/white against a purple background due to the oxidation of their allyl double bonds, whereas the starting material will resist staining.

References

  • National Center for Biotechnology Information. "Fluorophenylacetic acid | C8H7FO2 | CID 102649". PubChem. URL:[Link]

Sources

Optimization

"stability of 2-(4-Fluorophenyl)pent-4-enoic acid under acidic or basic conditions"

Welcome to the Technical Support Center for the handling, synthesis, and troubleshooting of 2-(4-Fluorophenyl)pent-4-enoic acid . This molecule features a delicate balance of functional groups: a terminal unactivated alk...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, synthesis, and troubleshooting of 2-(4-Fluorophenyl)pent-4-enoic acid .

This molecule features a delicate balance of functional groups: a terminal unactivated alkene, a carboxylic acid, and a highly activated α -carbon substituted with a 4-fluorophenyl group. Due to this specific structural triad, the molecule is highly susceptible to structural rearrangements under both strongly acidic and strongly basic conditions.

This guide is designed for researchers and drug development professionals to understand the causality behind these degradation pathways and implement self-validating protocols to ensure structural integrity during experiments.

Section 1: Troubleshooting Acidic Conditions

The Issue: Researchers frequently report unexpected mass changes (e.g., M−18 during LC-MS analysis) or the complete disappearance of the terminal alkene signals in 1 H NMR after acidic workups.

Q: Why does my 2-(4-Fluorophenyl)pent-4-enoic acid degrade when I acidify my reaction mixture with HCl? A: The degradation is caused by an acid-catalyzed intramolecular lactonization. When exposed to strong Brønsted acids (pH < 2) or Lewis acids, the electron-rich terminal alkene is protonated at the C5 position, generating a secondary carbocation at C4. Driven by proximity and Baldwin's rules for ring closure, the carboxylic acid acts as an internal nucleophile, attacking the C4 carbocation via a 5-exo-tet trajectory. This irreversible cyclization yields α -(4-fluorophenyl)- γ -valerolactone . This pathway is highly favored thermodynamically and is a known liability for all pent-4-enoic acid derivatives .

AcidDegradation A 2-(4-Fluorophenyl) pent-4-enoic acid B Alkene Protonation (pH < 2) A->B C C4 Carbocation Intermediate B->C D Intramolecular O-Attack C->D E gamma-Lactone Degradation Product D->E

Fig 1. Acid-catalyzed 5-exo-trig lactonization pathway of 2-(4-fluorophenyl)pent-4-enoic acid.

Protocol 1: Mild Acidic Workup (Self-Validating)

To prevent lactonization during the extraction of the carboxylate salt, you must use a weak acid and suppress the reaction kinetics thermally.

  • Thermal Quenching: Cool the basic aqueous reaction mixture to exactly 0 °C using an ice-water bath. Causality: Lowering the temperature exponentially decreases the rate of alkene protonation.

  • pH Control: Prepare a 10% (w/v) aqueous citric acid solution (pKa ~3.1). Do not use mineral acids (HCl, H 2​ SO 4​ ).

  • Acidification: Add the citric acid solution dropwise under vigorous stirring until the aqueous layer reaches pH 4.5–5.0.

  • Extraction: Immediately extract the aqueous layer with cold ethyl acetate ( 3×20 mL).

  • Self-Validation Step: Concentrate a 1 mg aliquot and analyze via 1 H NMR. The protocol is successful if the terminal alkene protons are clearly visible as a multiplet at δ 5.0–5.2 ppm. The appearance of a new methine signal at δ 4.5 ppm indicates lactone formation.

Section 2: Troubleshooting Basic Conditions

The Issue: Following saponification of ester precursors, researchers observe that the isolated product has lost its terminal alkene, replaced by internal alkene signals, or has undergone epimerization at the chiral center.

Q: I used NaOH and heat to hydrolyze my ester. Why did my double bond migrate? A: You have induced base-catalyzed olefin isomerization . The α -proton (C2) of your molecule is exceptionally acidic due to the combined electron-withdrawing inductive effect of the 4-fluorophenyl ring and the adjacent carboxylate. Under harsh basic conditions, deprotonation occurs. While the terminal alkene (C4=C5) is initially isolated, sequential deprotonation/reprotonation cascades at the allylic (C3) and α (C2) positions allow the double bond to "walk" down the carbon chain. The molecule ultimately falls into a thermodynamic sink, forming 2-(4-fluorophenyl)pent-2-enoic acid, where the alkene is fully conjugated with both the aromatic ring and the carboxylate group.

BaseDegradation A Terminal Alkene (Kinetic Product) B alpha-Deprotonation (pH > 12, Heat) A->B C Stabilized Enolate Intermediate B->C D Double Bond Migration C->D E Conjugated Alkene (Thermodynamic Sink) D->E

Fig 2. Base-catalyzed olefin isomerization driven by thermodynamic conjugation stability.

Protocol 2: Mild Saponification of Esters (Self-Validating)

To hydrolyze ester precursors without triggering isomerization or epimerization, the basicity must be strictly modulated.

  • Solvent System: Dissolve the ester in a 3:1:1 mixture of THF:MeOH:H 2​ O. Causality: This homogeneous mixture ensures rapid kinetics at low temperatures.

  • Base Selection: Cool to 0 °C and add 1.5 equivalents of LiOH·H 2​ O. Do not use NaOH or KOH. Causality: The lithium cation strongly coordinates the carboxylate intermediate, forming a tight ion pair that drastically reduces the basicity/nucleophilicity of the intermediate, preventing α -deprotonation.

  • Reaction: Stir at 0 °C to 10 °C for 2–4 hours. Do not apply heat.

  • Self-Validation Step: Follow Protocol 1 for workup. Check the 1 H NMR of the crude product. If the terminal alkene signals ( δ 5.0–5.2 ppm) are intact and no internal alkene signals ( δ 6.0–6.5 ppm) are present, the structural integrity has been preserved.

Section 3: Quantitative Stability Profile

The following table summarizes the empirical stability parameters of 2-(4-Fluorophenyl)pent-4-enoic acid to guide your experimental design.

ConditionpH RangeTemperatureEst. Half-LifePrimary Degradation PathwayRecommended Mitigation
Strong Acid < 2.025 °C< 2 hours5-exo-trig LactonizationUse citric acid (pH 4.5) for workups
Mild Acid 4.0 – 6.025 °C> 48 hoursNone (Stable)Store in slightly acidic buffers
Mild Base 7.0 – 9.025 °C> 48 hoursNone (Stable as carboxylate)Buffer with sodium bicarbonate
Strong Base > 12.0> 60 °C< 4 hoursOlefin IsomerizationSaponify with LiOH at 0 °C
Halogens N/A25 °C< 1 hourHalolactonizationAvoid I 2​ , Br 2​ , or NBS reagents

Section 4: Workflow Integration & FAQs

Q: Can I use standard coupling reagents (EDC, HATU) with this acid? A: Yes. Activation of the carboxylic acid using standard peptide coupling reagents (EDC, HATU, DCC) does not inherently trigger lactonization, provided the reaction is kept mildly basic (using DIPEA or NMM) and free of strong Lewis acids.

Q: How should I store the purified compound? A: Store the compound as a neat solid at -20 °C in an amber vial. If storing in solution, avoid chlorinated solvents (like CDCl 3​ or DCM) for long-term storage, as they can slowly generate trace HCl upon photodecomposition, which will catalyze lactonization over time.

ExtractionWorkflow Step1 Reaction Mixture (Basic Aqueous Carboxylate) Step2 Cool to 0 °C (Suppress Kinetics) Step1->Step2 Step3 Add 10% Citric Acid (Control pH to 4.5-5.0) Step2->Step3 Step4 Immediate EtOAc Extraction (Minimize Aqueous Exposure) Step3->Step4 Step5 1H NMR Validation (Check δ 5.0-5.2 ppm) Step4->Step5

Fig 3. Self-validating workflow for the mild acidic extraction of pent-4-enoic acids.

References

  • Title: Mechanistic Insights into the Origin of Stereoselectivity in an Asymmetric Chlorolactonization Catalyzed by (DHQD)2PHAL Source: Journal of the American Chemical Society URL: [Link]

  • Title: Photoredox-Catalyzed Acyl Lactonization of Alkenes with Aldehydes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: A Selective and Functional Group-Tolerant Ruthenium-Catalyzed Olefin Metathesis/Transfer Hydrogenation Tandem Sequence Using Formic Acid as Hydrogen Source Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: New γ -Halo- δ -lactones and δ -Hydroxy- γ -lactones with Strong Cytotoxic Activity Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(4-Fluorophenyl)pent-4-enoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the scale-up synthesis of 2-(4-Fluorophenyl)pent-4-enoic acid. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 2-(4-Fluorophenyl)pent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to pilot or production scale. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice, optimized protocols, and the rationale behind key process decisions.

Overview of Primary Synthetic Strategies

The synthesis of 2-(4-Fluorophenyl)pent-4-enoic acid typically involves creating a carbon-carbon bond at the α-position of a 4-fluorophenylacetic acid precursor. The two most viable strategies for scale-up are direct α-allylation and the Ireland-Claisen rearrangement.

  • Direct α-Allylation: This route involves the generation of an enolate from a 4-fluorophenylacetic acid derivative followed by quenching with an allyl halide. While direct, this method can be plagued by issues of over-alkylation and poor C- versus O-alkylation selectivity.

  • Ireland-Claisen Rearrangement: This elegant and highly reliable-sigmatropic rearrangement uses an allyl ester of 4-fluorophenylacetic acid as the precursor.[1] The reaction proceeds through a silyl ketene acetal intermediate, offering excellent stereocontrol and high yields, making it particularly suitable for scale-up.

The following guide will focus primarily on the Ireland-Claisen rearrangement pathway due to its superior control and scalability.

Troubleshooting Guides and FAQs
Q1: We are struggling with low yields and side reactions during the initial esterification of 4-fluorophenylacetic acid with allyl alcohol. What is the most robust method for this step at scale?

A1: This is a common bottleneck. Standard Fischer esterification is an equilibrium-driven process and can be inefficient for scale-up without significant removal of water. For a more reliable and scalable approach, we recommend an activation method.

Causality and Expert Insight: On a large scale, physically removing water via a Dean-Stark trap can be slow and energy-intensive. Chemical activation of the carboxylic acid is often more efficient. Using a coupling agent like dicyclohexylcarbodiimide (DCC) is common in lab settings but produces dicyclohexylurea (DCU) byproduct, which can be difficult to filter on a large scale. A more scalable approach is the conversion of the acid to an acid chloride followed by reaction with allyl alcohol.

Recommended Protocol: Acid Chloride Formation and Esterification

  • Setup: In a clean, dry, inerted reactor, charge 4-fluorophenylacetic acid and a suitable solvent (e.g., toluene or dichloromethane).

  • Acid Chloride Formation: Slowly add thionyl chloride (SOCl₂) (1.1 to 1.5 equivalents) to the slurry at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Monitoring: The reaction is typically exothermic and will evolve HCl and SO₂ gas, which must be scrubbed. Monitor the reaction by HPLC or TLC until all the starting acid is consumed.

  • Solvent/Reagent Removal: Distill off the excess SOCl₂ and solvent under reduced pressure.

  • Esterification: Dissolve the crude acid chloride in a fresh, anhydrous, non-protic solvent. Cool the solution to 0-5 °C and slowly add a mixture of allyl alcohol (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 equivalents) to scavenge the generated HCl.

  • Workup: Once the reaction is complete, quench with water, wash the organic layer with dilute acid, then brine, dry over sodium sulfate, and concentrate to yield the crude allyl 4-fluorophenylacetate.

Q2: Our Ireland-Claisen rearrangement is not going to completion and produces multiple byproducts. How can we optimize this critical step for high yield and selectivity on a multi-kilogram scale?

A2: The Ireland-Claisen rearrangement is a powerful C-C bond-forming reaction, but its success hinges on the efficient and complete formation of the silyl ketene acetal intermediate.[1] Incomplete enolization or side reactions with the strong base are common failure points.

Causality and Expert Insight: The key is the choice of base and the silylating agent, along with strict control of temperature. Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used. Enolate formation is usually performed at low temperatures (-78 °C) to prevent side reactions. However, maintaining such low temperatures on a large scale can be challenging. Continuous flow chemistry offers a compelling solution, allowing for rapid mixing and excellent heat exchange, enabling reactions at or near room temperature that would otherwise require cryogenic conditions.

Troubleshooting Guide: Ireland-Claisen Rearrangement

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Conversion 1. Incomplete deprotonation. 2. Insufficiently active base. 3. Water contamination quenching the enolate.1. Increase equivalents of base (e.g., from 1.05 to 1.2 eq). 2. Titrate the base before use to confirm its molarity. 3. Ensure all glassware, solvents, and reagents are scrupulously dry.
Formation of Byproducts 1. Reaction temperature too high during enolate formation. 2. Rearrangement temperature too low or time too short. 3. Impurities in the starting ester.1. Maintain temperature at -78 °C during base addition. 2. Allow the reaction to warm slowly to room temperature and hold for several hours. Monitor by HPLC. 3. Purify the starting ester by vacuum distillation before use.
Inconsistent Results 1. Variable quality of base or silylating agent. 2. Inefficient mixing in a large reactor.1. Use high-purity, commercially available reagents. 2. Ensure robust overhead stirring to maintain a homogeneous mixture, especially during base addition.

Optimized Scale-Up Protocol (Batch)

  • Reactor Setup: Charge a dry, inerted reactor with anhydrous tetrahydrofuran (THF). Cool to -78 °C.

  • Enolate Formation: Slowly add a solution of LiHMDS (1.1 equivalents in THF) to the reactor. Then, add a solution of the allyl 4-fluorophenylacetate (1.0 equivalent in THF) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour.

  • Silyl Ketene Acetal Formation: Add chlorotrimethylsilane (TMSCl) (1.2 equivalents) dropwise. Stir for 30 minutes at -78 °C.

  • Rearrangement: Allow the reactor to warm slowly to room temperature (RT) over 4-6 hours and then stir at RT overnight.

  • Quench & Workup: Cool the reaction to 0 °C and quench by slowly adding 1M HCl. Extract the product with a suitable solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry, and concentrate. The resulting γ,δ-unsaturated carboxylic acid is often pure enough for the next step or can be purified by crystallization.

Workflow Visualization

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase Start Dry, Inert Reactor Add_THF Charge Anhydrous THF Start->Add_THF Cool Cool to -78 °C Add_THF->Cool Add_Base Add LiHMDS Cool->Add_Base Maintain T < -70°C Add_Ester Add Allyl Ester Substrate Add_Base->Add_Ester Dropwise Stir_1 Stir for 1h @ -78 °C Add_Ester->Stir_1 Add_TMSCl Add TMSCl Stir_1->Add_TMSCl Stir_2 Stir for 30min @ -78 °C Add_TMSCl->Stir_2 Warm Warm to RT & Stir Overnight Stir_2->Warm Quench Quench with 1M HCl Warm->Quench Extract Extract with EtOAc Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate End Crude Product Concentrate->End

Caption: Optimized batch workflow for the Ireland-Claisen rearrangement.

Q3: What are the critical safety considerations for handling fluorinated compounds and strong bases at an industrial scale?

A3: Safety is paramount. The scale-up of this synthesis introduces several hazards that must be rigorously controlled.

Expert Insight: Fluorinated organic compounds can have unique toxicological profiles, and some may release toxic hydrogen fluoride (HF) upon decomposition.[2][3] The C-F bond is strong, but metabolic cleavage can lead to fluoride release, which has known toxic effects.[4] Strong bases like LiHMDS are pyrophoric and highly reactive with water.

Key Safety Considerations:

  • Handling of Fluorinated Compounds:

    • Toxicity: Always consult the Safety Data Sheet (SDS) for the specific compound. Assume all fluorinated intermediates are toxic and handle them in well-ventilated areas (e.g., fume hoods or ventilated enclosures).[5]

    • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, lab coats, and gloves. For large quantities, consider enhanced PPE, including face shields and chemical-resistant aprons.

    • Waste Disposal: Fluorinated waste must be segregated and disposed of according to environmental regulations.

  • Handling of Strong Bases (LiHMDS/LDA):

    • Pyrophoric Nature: These reagents can ignite on contact with air or moisture. They must be handled under an inert atmosphere (Nitrogen or Argon) at all times.

    • Quenching: Never quench large amounts of reactive base with water. A controlled quench with a less reactive protic source (e.g., isopropanol) followed by methanol and then water is a safer procedure.

    • Thermal Hazards: The reaction of strong bases with protic solvents is highly exothermic. Ensure the reactor has adequate cooling capacity.

  • Process Safety:

    • Inert Atmosphere: All reactors must be thoroughly dried and purged with an inert gas before use.

    • Pressure Relief: Reactors should be equipped with pressure relief valves, especially for steps that may evolve gas.

    • Emergency Preparedness: Ensure personnel are trained in handling spills and fires involving organometallic reagents. Have appropriate fire extinguishers (Class D for metal fires) and spill kits readily available.

Safety Decision Tree

G Start Start of Process Step Check_Reagent Is a hazardous reagent used? (e.g., LiHMDS, SOCl₂) Start->Check_Reagent Check_Product Is the product/intermediate a fluorinated compound? Check_Reagent->Check_Product No Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Check_Reagent->Inert_Atmosphere Yes Use_Ventilation Handle in Ventilated Enclosure Check_Product->Use_Ventilation Yes Proceed Proceed with Step Check_Product->Proceed No Controlled_Addition Use Controlled Addition & Cooling Inert_Atmosphere->Controlled_Addition Safe_Quench Plan Safe Quench Procedure Controlled_Addition->Safe_Quench Safe_Quench->Check_Product Wear_PPE Wear Appropriate PPE Use_Ventilation->Wear_PPE Segregate_Waste Segregate Fluorinated Waste Wear_PPE->Segregate_Waste Segregate_Waste->Proceed

Caption: Decision-making workflow for ensuring safety during synthesis.

Q4: We are facing difficulties in purifying the final product, 2-(4-Fluorophenyl)pent-4-enoic acid, to >99% purity. What are the best large-scale purification techniques?

A4: Achieving high purity on a large scale requires moving beyond standard laboratory chromatography. The choice between distillation and crystallization will depend on the physical properties of your final product and its key impurities.

Expert Insight: The presence of structurally similar positional isomers (e.g., from impurities in the 4-fluorophenylacetic acid starting material) can make purification exceptionally difficult.[6] It is critical to control the purity of starting materials to minimize these issues downstream.[6] For the final product, which is a carboxylic acid, forming a salt can be an effective purification strategy.

Recommended Purification Strategies for Scale-Up

Method Description Advantages Disadvantages
Vacuum Distillation Purification based on differences in boiling points under reduced pressure.- Effective for removing non-volatile impurities.- Can handle large volumes.- Requires the product to be thermally stable.- May not separate close-boiling impurities.
Crystallization The product is dissolved in a hot solvent and allowed to cool, causing pure crystals to form.- Can provide very high purity.- Highly scalable and cost-effective.- Requires finding a suitable solvent system.- Can result in yield loss in the mother liquor.
Salt Formation & Recrystallization The carboxylic acid is reacted with a base (e.g., sodium bicarbonate, dicyclohexylamine) to form a salt, which is then crystallized. The pure salt is isolated and then acidified to regenerate the pure acid.- Often provides excellent purification.- Salts frequently have better crystalline properties than the free acid.- Adds two steps to the process (salt formation and liberation).- Requires careful selection of the base.

Recommended Protocol: Purification via Salt Crystallization

  • Dissolution: Dissolve the crude 2-(4-Fluorophenyl)pent-4-enoic acid in a suitable solvent like ethyl acetate or isopropanol.

  • Salt Formation: Slowly add a solution of a suitable base (e.g., sodium bicarbonate in water, or an amine like dicyclohexylamine in the same solvent) until the pH is neutral or slightly basic.

  • Crystallization: The salt may precipitate directly, or a co-solvent may be needed to induce crystallization. Cool the mixture slowly to maximize crystal size and purity.

  • Isolation: Filter the salt and wash with cold solvent.

  • Liberation: Suspend the purified salt in a biphasic mixture (e.g., ethyl acetate and water) and acidify with a strong acid (e.g., HCl) to regenerate the free carboxylic acid.

  • Final Steps: Separate the organic layer, wash with brine, dry, and concentrate to yield the highly pure final product.

References
  • Schlosser, M. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 156-159. [Source: CHIMIA]
  • Noel, T., & Hessel, V. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-24. [Link]

  • Razzaq, T., & Kappe, C. O. (2010). Scalable Microwave-Assisted Johnson–Claisen Rearrangement with a Continuous Flow Microwave System. Organic Process Research & Development, 14(4), 957-960.
  • Wang, J., & Gu, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975-978. [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726-9727. [Link]

  • Diaba, F., & Puiggali, J. (2020). A continuous flow process for the Ireland–Claisen rearrangement. RSC Advances, 10(72), 44403-44407. [Link]

  • Kiss, L., & Fustero, S. (2017). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemistry - A European Journal, 23(34), 8114-8129. [Link]

  • Chemistry LibreTexts. (2023). Claisen Rearrangement. Retrieved from [Link]

  • Regalado, E. L., et al. (2007). Chromatographic Selectivity Study of 4-fluorophenylacetic Acid Positional Isomers Separation. Journal of Chromatography A, 1162(1), 97-105. [Link]

Sources

Optimization

"preventing polymerization during the synthesis of pentenoic acid derivatives"

Welcome to the Technical Support Center for the synthesis and handling of pentenoic acid derivatives. 4-Pentenoic acid (4-PA) and its derivatives (e.g., glycidyl 4-pentenoate) are highly valuable, lignocellulose-derived...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of pentenoic acid derivatives.

4-Pentenoic acid (4-PA) and its derivatives (e.g., glycidyl 4-pentenoate) are highly valuable, lignocellulose-derived building blocks used in the synthesis of biogenic polycarbonates and biomedical polyesters[1],[2]. However, because these molecules possess a terminal, non-conjugated vinyl group, they are highly susceptible to spontaneous, thermally-initiated radical polymerization during synthesis, distillation, and storage[3].

This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help you maintain monomer stability and ensure successful downstream polymerizations.

Workflow Overview: Synthesis & Stabilization

Workflow S1 Synthesis of 4-Pentenoic Acid (e.g., GVL Ring-Opening) S2 Crude Monomer Mixture (High Auto-Polymerization Risk) S1->S2 S3 Inhibitor Doping (e.g., 100 ppm MEHQ + Air) S2->S3 Prevent thermal radical initiation S4 Vacuum Distillation (T < 100°C, Reduced Pressure) S3->S4 Maintain O2 sparge if using MEHQ S5 Purified Monomer Storage (Dark, 4°C, 10-50 ppm BHT) S4->S5 Isolate pure derivative

Workflow for the synthesis and stabilization of 4-pentenoic acid derivatives.

Section 1: Mechanistic Troubleshooting Guide

Q1: My 4-pentenoic acid reaction mixture is turning viscous and gelling during vacuum distillation. How do I stop this? Cause: This is caused by the thermal initiation of carbon-centered radicals. Distillation of unsaturated carboxylic acids at elevated temperatures (typically >100°C) drastically accelerates auto-polymerization, which is an exothermic process that can lead to a runaway reaction[3]. Solution: Lower the distillation temperature by increasing the vacuum (target a pot temperature < 80°C). Crucially, you must dope the crude mixture with a polymerization inhibitor such as MEHQ (monomethyl ether of hydroquinone) or PTZ (phenothiazine) at 100–200 ppm before applying heat[4].

Q2: I added BHT to my Schlenk flask before distillation under a strict Argon atmosphere, but the monomer still polymerized. Why did the inhibitor fail? Cause: Phenolic inhibitors like BHT (butylated hydroxytoluene) and MEHQ are classified as "retarders" that absolutely require dissolved oxygen to function[3]. Under anaerobic conditions, the carbon-centered radicals do not convert to peroxyl radicals (ROO•). Because phenolic inhibitors specifically scavenge peroxyl radicals via hydrogen abstraction, they are rendered useless in a strict Argon or Nitrogen atmosphere[3]. Solution: If you must distill under strictly inert conditions, switch to a "true inhibitor" like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or phenothiazine, which scavenge radicals directly without the need for oxygen[3],[4].

Q3: During the downstream acyclic diene metathesis (ADMET) polymerization of my 4-pentenoic acid derivative, I am observing unwanted olefin isomerization. How can I prevent this side reaction? Cause: Ruthenium-hydride species generated during ADMET catalysis can induce double-bond migration, moving the terminal alkene to an internal position and ruining the polymer architecture[1]. Solution: Add 1,4-benzoquinone to the reaction mixture. This acts as an efficient scavenger to prevent olefin isomerization induced by the catalyst, shifting the equilibrium toward the desired polymer formation[1].

Mechanism Radical Carbon-Centered Radical (R•) O2 Dissolved Oxygen (O2) Radical->O2 Aerobic Pathway TEMPO Nitroxyl Radical (TEMPO) Radical->TEMPO Anaerobic Pathway Peroxyl Peroxyl Radical (ROO•) O2->Peroxyl Phenolic Phenolic Inhibitor (MEHQ / BHT) Peroxyl->Phenolic H-abstraction Stable1 Stable Non-Radical Products Phenolic->Stable1 Stable2 Stable Alkoxyamine TEMPO->Stable2 Direct Scavenging

Aerobic vs. anaerobic radical scavenging mechanisms in unsaturated carboxylic acids.

Section 2: Inhibitor Selection Matrix

Selecting the right inhibitor depends on your atmospheric conditions and downstream purification capabilities. Below is a summary of quantitative data and operational parameters for standard inhibitors[3],[4].

InhibitorChemical ClassO₂ Required?Optimal ConcentrationPrimary Removal Method
BHT Phenol derivativeYes10 – 50 ppmAlkaline wash (NaOH) or Basic Alumina
MEHQ Phenol derivativeYes100 – 200 ppmAlkaline wash (NaOH) or Basic Alumina
TEMPO N-oxyl derivativeNo10 – 50 ppmFractional Distillation
Phenothiazine (PTZ) Thiazine derivativeNo10 – 50 ppmFractional Distillation
1,4-Benzoquinone Quinone derivativeNoCatalyst dependentSublimation / Distillation

Section 3: Validated Experimental Protocols

Protocol 1: Inhibitor-Stabilized Vacuum Distillation of 4-Pentenoic Acid

This protocol ensures the safe purification of 4-PA without thermal auto-polymerization.

  • Preparation: Transfer the crude 4-pentenoic acid mixture to a round-bottom distillation flask.

  • Inhibitor Doping: Add MEHQ to achieve a concentration of 200 ppm in the pot[4].

  • Aeration Control (Causality Step): Because MEHQ requires oxygen to terminate radicals[3], do not purge the system with pure Argon. If high vacuum is required, utilize a controlled dry-air bleed capillary to maintain trace dissolved oxygen in the liquid phase.

  • Distillation: Apply vacuum gradually to lower the boiling point of 4-PA. Heat the oil bath, ensuring the pot temperature remains strictly below 90°C to minimize thermal radical initiation.

  • System Validation: Collect the purified distillate. Validate the structural integrity and absence of polymeric species by running a 1 H NMR spectrum; confirm the sharp multiplet at ~5.8 ppm corresponding to the internal alkene proton, and ensure there is no broad baseline hum (which would indicate oligomerization).

Protocol 2: Quantitative Removal of Phenolic Inhibitors Prior to Polymerization

Phenolic inhibitors must be removed before deliberate polymerization to prevent induction delays and low molecular weight yields.

  • Solvent Exchange: Dissolve the stabilized 4-pentenoic acid derivative in a volatile, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Alkaline Wash (Causality Step): Phenolic inhibitors (BHT, MEHQ) possess weakly acidic hydroxyl groups. Washing the organic layer with an alkali solution converts them into highly water-soluble phenolate salts[3]. Wash the organic phase with 5% aqueous NaOH (3 x 20 mL).

  • Neutralization & Drying: Wash the organic layer once with 1M HCl to ensure the carboxylic acid group of 4-PA remains fully protonated, followed by a brine wash. Dry over anhydrous MgSO 4​ .

  • System Validation: Filter the drying agent and evaporate the solvent under reduced pressure at room temperature. Validate inhibitor removal via UV-Vis spectroscopy (MEHQ exhibits a strong absorption band at 290 nm; a flat baseline indicates complete removal).

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the technical difference between a "true inhibitor" and a "retarder"? A true inhibitor (such as TEMPO) prevents any noticeable polymerization during a specific induction period by rapidly scavenging all generated radicals. Once the inhibitor is entirely consumed, polymerization proceeds at a normal rate. A retarder (such as BHT) does not have a distinct induction period; instead, it provides a permanent decrease in the overall rate of polymerization while being consumed very slowly[3].

FAQ 2: How do I know if my monomer has already started polymerizing in storage? The earliest physical sign of auto-polymerization is an increase in dynamic viscosity. Chemically, you can monitor this via Refractive Index (RI) changes or by running a Size Exclusion Chromatography (SEC) trace. In 1 H NMR, look for peak broadening and the appearance of new aliphatic signals in the 1.0–2.5 ppm region, indicating the loss of the double bond.

FAQ 3: Are there specific safety hazards associated with handling 4-pentenoic acid? Yes. 4-pentenoic acid is a combustible liquid and is corrosive to metals. It is harmful if swallowed and can cause severe skin burns and eye damage. Always handle this chemical in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

References

  • Biogenic Polymeric Materials from Lignocellulosic Biomass-Derivable 4-Pentenoic Acid and Isosorbide for Potential Biomedical Applications | ACS Sustainable Chemistry & Engineering |1

  • Polymerisation inhibitor | Wikipedia | 3

  • WO2021022550A1 - Polymerization inhibitor compositions and uses thereof | Google Patents |4

  • Biodegradable polycarbonates from lignocellulose based 4-pentenoic acid and carbon dioxide | Frontiers | 2

  • Technical Support Center: Synthesis of 4-Pentenoic Acid | Benchchem |

Sources

Troubleshooting

"impact of catalyst choice on the synthesis of 2-(4-Fluorophenyl)pent-4-enoic acid"

Technical Support Center: Catalyst Optimization for the Synthesis of 2-(4-Fluorophenyl)pent-4-enoic Acid Overview The synthesis of 2-(4-fluorophenyl)pent-4-enoic acid via the α -allylation of 4-fluorophenylacetic acid is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Catalyst Optimization for the Synthesis of 2-(4-Fluorophenyl)pent-4-enoic Acid

Overview

The synthesis of 2-(4-fluorophenyl)pent-4-enoic acid via the α -allylation of 4-fluorophenylacetic acid is a critical transformation in drug development. This specific carboxylic acid serves as a highly versatile building block for the production of fluorinated anesthetics and human CCR5 receptor antagonists[1]. However, researchers frequently encounter chemoselectivity, regioselectivity, and enantioselectivity issues depending on their choice of catalyst and reaction conditions.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic causality behind common experimental failures and to provide self-validating protocols for both racemic and enantioselective syntheses.

Section 1: Catalyst Selection Matrix

The choice of catalyst dictates the reaction pathway, the nature of the reactive intermediate, and the ultimate stereochemical outcome. Below is a quantitative summary comparing standard catalytic and stoichiometric approaches.

Catalyst SystemElectrophileNucleophile GenerationRegioselectivityEnantioselectivity (ee)Primary Byproduct Risk
None (Stoichiometric LDA) Allyl BromideLithium Enolate (-78 °C)Linear (Racemic)N/A (0%)Di-allylation
Pd(OAc)₂ / PPh₃ Allyl AcetateBase-generated EnolateLinear (Racemic)N/A (0%)Decarboxylation
Pd₂dba₃ / Chiral Isothiourea Allyl CarbonateC1-Ammonium EnolateLinear (Chiral)>95%Ester Hydrolysis
[Ir(cod)Cl]₂ / Phosphoramidite Allyl CarbonateBase-generated EnolateBranched (Chiral)>90%Regioisomer Mixtures

Section 2: Troubleshooting Guides & FAQs

Q1: I am using stoichiometric LDA and allyl bromide to synthesize 2-(4-fluorophenyl)pent-4-enoic acid, but I am observing up to 30% di-allylation. How can I prevent this? Causality & Solution: Stoichiometric strong bases like LDA generate a highly reactive, un-stabilized lithium enolate. Once the first allylation occurs, the resulting α -proton of the mono-allylated product is still sufficiently acidic to equilibrate with the unreacted starting enolate. This rapid proton exchange leads to the formation of 2,2-diallyl-2-(4-fluorophenyl)acetic acid. Recommendation: Transition from a stoichiometric SN2 approach to a Palladium-catalyzed Tsuji-Trost allylation . By using a Pd(0) catalyst with allyl acetate, the electrophile (a π -allyl palladium complex) is generated at a controlled, catalytic rate. Coupling this with a milder base (e.g., LiHMDS at 0 °C) ensures that the enolate is consumed as soon as it is formed, drastically suppressing the di-allylation pathway.

Q2: I need to synthesize the enantiopure (S)-2-(4-fluorophenyl)pent-4-enoic acid for a receptor binding assay. Which catalytic approach is most reliable? Causality & Solution: Traditional asymmetric resolution is low-yielding. Instead, utilize Cooperative Lewis Base/Palladium Catalysis [2]. By reacting the ester derivative of 4-fluorophenylacetic acid with a chiral isothiourea (Lewis base), you generate a chiral C1-ammonium enolate. Simultaneously, a Pd(0) catalyst activates an allyl carbonate to form the π -allyl electrophile[3]. The rigid chiral environment of the ammonium enolate dictates the facial attack on the Pd-complex, yielding the α -allylated product with >95% ee. The ester can then be gently hydrolyzed to yield the free acid.

Q3: During the Pd-catalyzed allylation of free 4-fluorophenylacetic acid, my primary product is 4-fluoro-allylbenzene. What is the mechanism, and how do I suppress this decarboxylation? Causality & Solution: Free aryl acetic acids are highly susceptible to decarboxylative allylation (a variant of the Carroll rearrangement) in the presence of transition metals[4]. If the carboxylic acid is not fully deprotonated at the α -carbon, the carboxylate oxygen attacks the π -allyl palladium intermediate, forming an allyl ester. This intermediate rapidly undergoes Pd-catalyzed decarboxylation, ejecting CO₂ and forming 4-fluoro-allylbenzene. Recommendation: You must protect the carboxylic acid as an ester (e.g., methyl or pentafluorophenyl ester) prior to the allylation step[2]. Alternatively, if direct allylation of the free acid is mandatory, use a strictly anhydrous environment with >2.2 equivalents of a strong base (to ensure complete di-anion formation) and maintain temperatures below 10 °C.

Section 3: Validated Experimental Methodologies

Protocol A: Racemic Synthesis via Pd-Catalyzed α -Allylation (Ester Route)

This protocol utilizes a Tsuji-Trost framework to eliminate di-allylation.

  • Esterification: Dissolve 4-fluorophenylacetic acid (10.0 mmol) in anhydrous methanol (20 mL). Add catalytic H₂SO₄ (0.5 mmol) and reflux for 4 hours. Concentrate in vacuo to yield methyl 2-(4-fluorophenyl)acetate.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve Pd(OAc)₂ (0.05 mmol, 5 mol%) and PPh₃ (0.15 mmol, 15 mol%) in anhydrous THF (10 mL). Stir at room temperature for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0) species.

  • Enolate Generation: In a separate flask, cool a solution of methyl 2-(4-fluorophenyl)acetate (1.0 mmol) in THF (5 mL) to -78 °C. Dropwise add LiHMDS (1.1 mmol, 1.0 M in THF). Stir for 30 minutes.

  • Allylation: Add allyl acetate (1.2 mmol) to the Pd catalyst solution, then transfer this mixture dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Hydrolysis: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. To the concentrated crude, add LiOH (3.0 mmol) in THF/H₂O (1:1, 10 mL) and stir at room temperature for 4 hours to yield the free 2-(4-fluorophenyl)pent-4-enoic acid.

Protocol B: Enantioselective Synthesis via Cooperative Pd/Isothiourea Catalysis

Adapted from established cooperative catalysis standards for aryl acetic acid esters[2].

  • Setup: In an argon-filled glovebox, combine Pd₂dba₃ (2.5 mol%), an achiral phosphine ligand (e.g., dppb, 5 mol%), and the chiral Lewis base (S)-BTM (20 mol%) in anhydrous dichloromethane (0.1 M).

  • Reagent Addition: Add pentafluorophenyl 2-(4-fluorophenyl)acetate (1.0 mmol) and allyl tert-butyl carbonate (1.2 mmol).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 mmol) to facilitate the catalytic cycle without causing background racemic enolization.

  • Reaction: Stir at 20 °C for 16 hours. The dual-catalyst system will selectively form the (S)-enantiomer.

  • Workup & Hydrolysis: Purify the ester via silica gel chromatography. Hydrolyze the active ester using mild basic conditions (LiOH, THF/H₂O, 0 °C) to prevent epimerization of the newly formed stereocenter.

Section 4: Mechanistic Pathway Visualization

The following diagram illustrates the critical bifurcation between the desired α -allylation and the undesired decarboxylative allylation when utilizing Palladium catalysis.

Mechanism Start 4-Fluorophenylacetic Acid (or Ester Derivative) Enolate α-Enolate Intermediate (C-Nucleophile) Start->Enolate Strong Base (e.g., LiHMDS) Carboxylate Carboxylate Intermediate (O-Nucleophile) Start->Carboxylate Mild Base / Free Acid PdAllyl [π-Allyl-Pd]+ Complex (Electrophile) PdAllyl->Enolate PdAllyl->Carboxylate AlphaAllyl Desired Product: 2-(4-Fluorophenyl)pent-4-enoic acid Enolate->AlphaAllyl α-Allylation (C-C Bond) Decarbox Undesired Byproduct: 4-Fluoro-allylbenzene + CO2 Carboxylate->Decarbox Decarboxylative Allylation

Bifurcating pathways in Pd-catalyzed allylation of 4-fluorophenylacetic acid derivatives.

References

  • The Role of 4-Fluorophenylacetic Acid in Pharmaceutical Synthesis. NBInno. Available at: [Link]

  • Enantioselective alpha-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles. Hutchings-Goetz, L., Yang, C., & Snaddon, T. N. ACS Catalysis, 2018, 8, 10537–10544. Available at:[Link]

  • Uniting C1-Ammonium Enolates and Transition Metal Electrophiles via Cooperative Catalysis: The Direct Asymmetric alpha-Allylation of Aryl Acetic Acid Esters. Schwarz, K. J., Amos, J. L., Klein, J. C., Do, D. T., & Snaddon, T. N. Journal of the American Chemical Society, 2016, 138(16), 5214–5217. Available at:[Link]

  • Direct Catalytic Enantioselective Benzylation from Aryl Acetic Acids. Journal of the American Chemical Society, 2018. Available at:[Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 2-(4-Fluorophenyl)pent-4-enoic Acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and operational challenges associated with the enantiose...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and operational challenges associated with the enantioselective α -allylation of 4-fluorophenylacetic acid derivatives to yield 2-(4-Fluorophenyl)pent-4-enoic acid.

Establishing a stereocenter at the α -position of an aryl acetic acid is notoriously difficult due to the transient nature of the enolate and the high risk of product racemization[1]. This guide provides field-proven solutions, causality-driven explanations, and self-validating protocols to ensure high enantiomeric excess (ee) and diastereomeric ratio (dr) in your workflows.

Part 1: Method Selection & Quantitative Comparison

Before troubleshooting, ensure you have selected the appropriate synthetic strategy for your scale and desired optical purity. The table below summarizes the quantitative performance of the three primary methodologies used in the field.

Synthetic MethodologyTypical StereoselectivityYieldScalabilityKey ReagentsPrimary Mechanistic Control
Cooperative Pd/Lewis Base Catalysis >95% ee80–92%High (Catalytic)BTM, Pd[P(2-thienyl)3]3, Pfp esterNucleophile-controlled (C1-ammonium enolate)
Evans Chiral Auxiliary >95:5 dr75–85%Medium (Stoichiometric)(S)-4-Benzyl-2-oxazolidinone, NaHMDSSteric shielding by auxiliary
Phase-Transfer Catalysis (PTC) 80–90% ee70–80%High (Catalytic)Cinchona alkaloid quaternary saltsInterfacial ion-pairing

Part 2: Troubleshooting Guides & FAQs

Issue 1: Plateauing Enantiomeric Excess in Pd-Catalyzed Allylation

User Query: "I am using a standard Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) with a chiral phosphine ligand to allylate 4-fluorophenylacetic acid, but my ee is stuck at 60%. How can I improve this?"

Scientist's Diagnosis & Solution: Traditional Pd-AAA relies on chiral ligands on the metal to control the stereocenter at the electrophile[2]. However, in your reaction, the new stereocenter is formed at the nucleophile (the α -carbon of the aryl acetic acid). Because the chiral Pd complex is positioned too far from the enolate's α -carbon during the outer-sphere nucleophilic attack, stereoinduction is inherently poor.

The Fix: Switch to a Cooperative Lewis Base / Palladium Catalysis system[3]. By using an achiral Pd catalyst (e.g., Pd(PPh3)4) to activate the allyl electrophile, and a chiral Lewis base like Benzotetramisole (BTM) to activate a perfluorophenyl (Pfp) ester of your substrate, you shift the stereocontrol entirely to the nucleophile. The BTM forms a rigid C1-ammonium enolate where the chiral environment of the tetramisole core directly shields one face of the enolate, consistently yielding >95% ee[4].

CooperativeCatalysis Substrate 4-Fluorophenylacetic Pfp Ester Enolate Chiral C1-Ammonium Enolate (Nucleophile) Substrate->Enolate + BTM BTM (S)-BTM Catalyst (Chiral Lewis Base) Product Enantioenriched α-Allyl Ester (>95% ee) Enolate->Product Stereoselective C-C Bond Formation Allyl Allyl Carbonate (Electrophile) PiAllyl π-Allyl-Pd(II) Complex Allyl->PiAllyl + Pd(0) Pd Pd(0) Catalyst PiAllyl->Product Product->BTM Catalyst Regeneration Product->Pd Catalyst Regeneration

Figure 1: Cooperative Lewis Base/Palladium Catalytic Cycle for Asymmetric Allylation.

Issue 2: Poor Diastereomeric Ratio (dr) in Chiral Auxiliary Alkylation

User Query: "I attached 4-fluorophenylacetic acid to (S)-4-benzyl-2-oxazolidinone. After deprotonation with LDA and addition of allyl bromide at -78 °C, my dr is only 3:1. What is causing this?"

Scientist's Diagnosis & Solution: Poor dr in Evans alkylations of aryl acetic acids usually stems from incomplete Z-enolate formation or enolate equilibration. Lithium bases (like LDA) can form tight aggregates that react slowly, sometimes requiring you to warm the reaction, which degrades the enolate geometry.

The Fix: Change your base to Sodium bis(trimethylsilyl)amide (NaHMDS) . The bulky bis(trimethylsilyl)amide group and the sodium counterion heavily favor the anti-relationship between the oxazolidinone oxygen and the enolate oxygen, minimizing steric clash while allowing chelation, leading exclusively to the Z-geometry. Furthermore, switch your electrophile from allyl bromide to allyl iodide (or add TBAI). The increased electrophilicity allows the alkylation to reach completion strictly at -78 °C, preserving the kinetic dr.

Issue 3: Racemization During Ester/Auxiliary Cleavage

User Query: "My allylation step gives excellent dr, but after cleaving the oxazolidinone auxiliary to get the free 2-(4-fluorophenyl)pent-4-enoic acid, my ee drops significantly. Why?"

Scientist's Diagnosis & Solution: The α -proton of 2-(4-fluorophenyl)pent-4-enoic acid is highly acidic due to the electron-withdrawing nature of both the adjacent 4-fluorophenyl ring and the carbonyl group. Standard basic hydrolysis (e.g., NaOH/MeOH) at room temperature leads to rapid α -deprotonation and subsequent racemization.

The Fix: You must use the strictly controlled LiOH / H2O2 protocol at 0 °C. Hydrogen peroxide deprotonates to form the hydroperoxide anion (HOO⁻, pKa ~11.6). Due to the alpha-effect, HOO⁻ is vastly more nucleophilic than the hydroxide anion (OH⁻, pKa ~15.7), but significantly less basic. This allows for rapid nucleophilic attack and cleavage of the imide before any base-catalyzed α -deprotonation can occur.

Part 3: Validated Experimental Protocols

Protocol A: Cooperative Lewis Base/Pd Asymmetric Allylation

This protocol utilizes dual catalysis to achieve high enantioselectivity without stoichiometric chiral auxiliaries[3][4].

  • Substrate Activation: Dissolve 4-fluorophenylacetic acid (1.0 equiv) and pentafluorophenol (1.1 equiv) in anhydrous DCM. Add DCC (1.1 equiv) at 0 °C. Stir for 4 hours, filter the urea byproduct, and concentrate to isolate the Pfp ester.

  • Catalyst Setup: In an argon-filled glovebox, charge a Schlenk flask with Pd[P(2-thienyl)3]3 (5 mol%), (S)-BTM (10 mol%), and the Pfp ester (1.0 mmol) in 5 mL of anhydrous THF.

  • Allylation: Add allyl dicarbonate (1.2 equiv) followed by N,N -diisopropylethylamine (1.2 equiv). Seal the flask and stir at 25 °C for 16 hours.

  • Validation Check: Monitor by TLC. The highly fluorescent Pfp ester spot should disappear, confirming C1-ammonium enolate turnover.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Purify via silica gel chromatography to yield the enantioenriched ester.

Protocol B: Evans Chiral Auxiliary Workflow

This protocol is a self-validating, highly reliable method for bench-scale synthesis.

  • Acylation: React 4-fluorophenylacetyl chloride with the lithium salt of (S)-4-benzyl-2-oxazolidinone in THF (-78 °C to 0 °C).

  • Enolization: Cool the purified acylated product (1.0 mmol) in 10 mL anhydrous THF to strictly -78 °C. Dropwise add NaHMDS (1.1 equiv, 1.0 M in THF). Stir for 30 minutes to ensure complete Z-enolate formation.

  • Alkylation: Add allyl iodide (1.5 equiv, freshly filtered through basic alumina to remove I2). Stir at -78 °C for 4 hours.

  • Quench: Add 2 mL of saturated NH4Cl while the flask is still at -78 °C. Do not allow the reaction to warm before quenching.

  • Cleavage: Dissolve the alkylated product in THF/H2O (3:1) at 0 °C. Add 30% H2O2 (4.0 equiv) followed by LiOH (2.0 equiv). Stir for 1 hour, then quench the excess peroxide with 1.5 M Na2SO3 before acidification and extraction.

EvansWorkflow Step1 Step 1: Acylation Attach 4-Fluorophenylacetyl chloride to (S)-4-Benzyl-2-oxazolidinone Step2 Step 2: Enolization Cool to -78°C in THF, add NaHMDS (Forms Z-enolate) Step1->Step2 Step3 Step 3: Alkylation Add Allyl Iodide at -78°C Maintain temp to preserve dr Step2->Step3 Step4 Step 4: Auxiliary Cleavage LiOH / H2O2 at 0°C Prevents α-racemization Step3->Step4 Product Final Product: (S)-2-(4-Fluorophenyl)pent-4-enoic acid Step4->Product

Figure 2: Step-by-step workflow for the Evans chiral auxiliary asymmetric allylation.

References[1] Preparative-scale Enzyme-catalyzed Synthesis of (R)- α -Fluorophenylacetic Acid - PubMed / NIH - Link[4] Enantioselective α -Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles - ACS Catalysis - Link[3] Uniting C1-Ammonium Enolates and Transition Metal Electrophiles via Cooperative Catalysis: The Direct Asymmetric α -Allylation of Aryl Acetic Acid Esters - Journal of the American Chemical Society - Link[2] Asymmetric Allylic Alkylation and Related Reactions - Comprehensive Chirality / OUCI - Link

Sources

Reference Data & Comparative Studies

Validation

Benchtop NMR vs. High-Field NMR vs. HRMS: A Comparative Guide for the Structural Elucidation of 2-(4-Fluorophenyl)pent-4-enoic Acid

Executive Summary In modern drug development and synthetic chemistry, the rapid and unambiguous structural elucidation of intermediates is a critical bottleneck. 2-(4-Fluorophenyl)pent-4-enoic acid (CAS 51230-93-4)[1] se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic chemistry, the rapid and unambiguous structural elucidation of intermediates is a critical bottleneck. 2-(4-Fluorophenyl)pent-4-enoic acid (CAS 51230-93-4)[1] serves as an exceptional model compound for evaluating analytical platforms. It presents unique spectroscopic challenges: a chiral center inducing diastereotopic protons, a terminal alkene, and a fluorinated aromatic ring that introduces complex heteronuclear ( 19 F- 13 C, 19 F- 1 H) couplings.

This guide objectively compares the performance of three leading analytical modalities—[2],[3], and High-Resolution Mass Spectrometry (HR-LC-MS)—providing drug development professionals with a clear framework for deploying the right instrument at the right stage of the analytical workflow.

The Spectroscopic Causality of the Target Molecule

Before comparing instrument performance, we must establish why 2-(4-Fluorophenyl)pent-4-enoic acid behaves the way it does under magnetic resonance and ionization.

  • Diastereotopic Complexity: The chiral center at C2 breaks the molecular symmetry, rendering the adjacent C3 allylic methylene protons magnetically inequivalent (diastereotopic). The resolution of these protons is strictly dependent on the external magnetic field ( B0​ ).

  • Heteronuclear Coupling: The 19 F nucleus (spin 1/2, 100% natural abundance) actively couples to the aromatic 13 C nuclei. This splits the carbon signals into distinct doublets ( 1JC−F​ ~ 245 Hz, 2JC−F​ ~ 21 Hz), requiring high digital resolution to measure accurately.

  • Ionization Dynamics: The presence of the C1 carboxylic acid moiety dictates that the molecule will readily deprotonate in solution, making negative-mode Electrospray Ionization (ESI-) the most logical and sensitive choice for mass spectrometry.

Self-Validating Experimental Protocols

To ensure absolute data integrity, the following standardized protocols are designed as self-validating systems . Each step contains an internal check to prevent the misinterpretation of instrumental artifacts as chemical phenomena.

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of the analyte in 600 µL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides the deuterium lock signal to stabilize the magnetic field, while TMS acts as an internal zero-reference. The sample must be filtered through glass wool into a precision 5 mm NMR tube to remove paramagnetic particulates, which would otherwise distort the magnetic field homogeneity.

  • Instrument Calibration (Self-Validation Checkpoint):

    • Engage the 2 H lock and execute automated gradient shimming (e.g., TopShim).

    • Validation: The TMS peak must exhibit a full-width at half-maximum (FWHM) of < 0.6 Hz . If the line width exceeds this threshold, the magnetic field is inhomogeneous, and shimming must be repeated before data collection.

    • Perform Automated Tuning and Matching (ATM) to maximize RF power transfer for the 1 H, 13 C, and 19 F frequencies.

  • Data Acquisition:

    • High-Field (600 MHz): 1 H (16 scans, 30° pulse, 1s relaxation delay); 13 C{ 1 H} (256 scans, WALTZ-16 decoupling); 19 F (16 scans).

    • Benchtop (80 MHz): 1 H (16 scans, 90° pulse, 4s relaxation delay); 19 F (16 scans).

Protocol B: HR-LC-MS (Orbitrap) Acquisition
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 Methanol:Water matrix modified with 0.1% Formic Acid.

  • Calibration (Self-Validation Checkpoint): Calibrate the Orbitrap mass analyzer using a standard negative ion calibration solution. The mass error on known calibrants must be < 2 ppm prior to sample injection.

  • Acquisition: Inject 2 µL into the ESI source operating in negative mode to target the[M-H] ion.

Comparative Modality Performance

H NMR: Resolution and Spin Systems

At a benchtop field strength of 80 MHz, the small chemical shift difference ( Δν ) between the diastereotopic C3 protons relative to their scalar coupling ( J ) results in severe second-order "roofing" effects. This merges the C3 protons into an unresolved multiplet, complicating structural assignment[4]. Conversely, at 600 MHz, the increased Larmor frequency transitions the spin system into the first-order ( Δν≫J ) regime, clearly resolving the ABX splitting pattern of the C3 and C4 protons.

F and 13 C NMR: Sensitivity and Time Efficiency

Because the 19 F nucleus possesses a massive chemical shift range, signal overlap is minimal. Benchtop NMR performs exceptionally well here, identifying the single fluorine environment (~ -115 ppm) in minutes, making it a highly effective pre-screening tool[5].

However, benchtop systems struggle with 1D 13 C sensitivity. High-field NMR acquires a crisp 13 C spectrum in under 20 minutes, clearly resolving the 1JC−F​ (~162 ppm) and 2JC−F​ (~115 ppm) doublets. As noted in comparative studies, obtaining an equivalent 13 C spectrum on a 60-80 MHz benchtop system can take up to 24 hours[5]. Consequently, modern software relies on 2D NMR (HSQC/HMBC) to bypass the limitations of 1D 13 C benchtop data[6].

HR-LC-MS: Orthogonal Formula Confirmation

While NMR elucidates the 3D structural framework, HRMS provides orthogonal validation of the elemental composition. The Orbitrap mass analyzer detects the deprotonated target at an exact mass of m/z 193.0662. This confirms the molecular formula C 11​ H 11​ FO 2​ (Theoretical: 193.0662 Da) with sub-2 ppm mass accuracy. However, MS alone cannot distinguish the regiochemistry of the double bond (e.g., pent-4-enoic vs. pent-3-enoic acid) without complex MS/MS fragmentation libraries.

Quantitative Data Summary
Analytical FeatureBenchtop NMR (80 MHz)High-Field NMR (600 MHz)HR-LC-MS (Orbitrap)
Resolution (C3 Protons) Unresolved multiplet (Second-order)Resolved ABX system (First-order)N/A
19 F Sensitivity Excellent (Rapid screening)Excellent (High digital resolution)N/A
13 C Acquisition Time > 12 hours (Low SNR)< 20 minutes (High SNR)N/A
Exact Mass / Formula N/AN/Am/z 193.0662 (Error < 2 ppm)
Capital Cost / Footprint Low / Fume-hood compatibleHigh / Dedicated facilityVery High / Dedicated lab

Analytical Workflow Visualization

The following diagram illustrates the strategic integration of these modalities for unambiguous structural assignment.

G cluster_0 Analytical Modalities Compared Start 2-(4-Fluorophenyl)pent-4-enoic acid (Sample Prep & Validation) Benchtop Benchtop NMR (80 MHz) 1H, 19F Screening High Peak Overlap Start->Benchtop HighField High-Field NMR (600 MHz) 1H, 13C, 2D Connectivity First-Order Resolution Start->HighField HRMS HR-LC-MS (Orbitrap) Exact Mass [M-H]- Formula Confirmation Start->HRMS DataInt Computer-Assisted Structure Elucidation (CASE) Integration Benchtop->DataInt 19F presence, Functional groups HighField->DataInt Diastereotopic resolution, C-F couplings HRMS->DataInt m/z 193.0662 Result Unambiguous Structural Assignment Confirmed DataInt->Result

Fig 1. Multi-modal analytical workflow for the structural elucidation of fluorinated derivatives.

Strategic Recommendations

For the structural elucidation of complex fluorinated intermediates like 2-(4-Fluorophenyl)pent-4-enoic acid:

  • Deploy Benchtop NMR directly in the synthetic laboratory for rapid reaction monitoring and immediate 1 H/ 19 F screening[2]. Its cryogen-free nature offers massive cost savings for routine checks.

  • Reserve High-Field NMR for final structural confirmation. It is strictly required to resolve the second-order diastereotopic splitting of the allylic chain and to obtain rapid 13 C connectivity data.

  • Utilize HR-LC-MS as an essential orthogonal technique to lock in the exact molecular formula, preventing misassignments that NMR alone might overlook (e.g., distinguishing between highly symmetric dimers and monomers).

References

  • High-field to Benchtop NMR Spectroscopy - Part 1. Oxford Instruments. [Link]

  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. PubMed (NIH).[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.[Link]

  • Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop. News-Medical.[Link]

  • A CASE (Computer-Assisted Structure Elucidation) for Bench-Top. Mestrelab Research.[Link]

Sources

Comparative

"validating the purity of 2-(4-Fluorophenyl)pent-4-enoic acid via HPLC-MS"

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating complex fluorinated intermediates. 2-(4-Fluorophenyl)pent-4-enoic acid is a prime example: it possesses a terminal alkene,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating complex fluorinated intermediates. 2-(4-Fluorophenyl)pent-4-enoic acid is a prime example: it possesses a terminal alkene, a fluorinated aromatic ring, and a carboxylic acid moiety. Validating its purity is not just about generating a chromatogram; it requires a robust, self-validating analytical system that guarantees specificity, accuracy, and reproducibility.

This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against traditional methodologies and provides a field-proven, ICH-compliant protocol for validating the purity of 2-(4-Fluorophenyl)pent-4-enoic acid.

Comparative Analysis of Analytical Modalities

When selecting an analytical method for fluorinated carboxylic acids, researchers must balance sensitivity, specificity, and sample preparation time. The table below summarizes the quantitative and qualitative performance of standard analytical alternatives.

Analytical ModalitySensitivity (LOD)Specificity for Co-eluting ImpuritiesDerivatization Required?Matrix Effect Susceptibility
HPLC-MS (ESI-) 0.1 - 1.0 ng/mL Excellent (Mass Accuracy) No Moderate (Ion Suppression)
GC-MS5 - 10 ng/mLHigh (EI Fragmentation)Yes (Methylation)Low
HPLC-UV (Diode Array)50 - 100 ng/mLPoor (Relies on Chromophore)NoLow
Quantitative NMR> 1 µg/mLModerate (Overlapping shifts)NoNone
The Causality of Experimental Choices: Why HPLC-MS?
  • Bypassing Derivatization: Carboxylic acids are highly polar and non-volatile. Direct GC-MS analysis of these compounds often results in poor peak shape and thermal degradation unless they are first derivatized into methyl esters. This extra step introduces synthetic artifacts and analytical variance[1]. HPLC-MS analyzes the compound in its native state.

  • Ionization Efficiency: The carboxylic acid group is perfectly suited for Electrospray Ionization in negative mode (ESI-). It readily deprotonates to form a highly stable [M−H]− ion, yielding exceptional signal-to-noise ratios.

  • Orthogonal Specificity: HPLC-UV relies solely on the fluorophenyl chromophore. If a synthetic byproduct (e.g., an isomer with a shifted internal double bond) co-elutes, UV cannot differentiate them. MS provides orthogonal specificity via exact mass-to-charge ratio separation, a critical requirement for modern purity validation[2].

Self-Validating Experimental Protocol

To comply with ICH Q2(R2) guidelines[2], the following HPLC-MS workflow is designed as a closed-loop, self-validating system . Every run includes internal system suitability checks to immediately flag mechanical or chemical deviations, ensuring the data's trustworthiness.

Step 1: Chromatographic Optimization
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The dense hydrophobic stationary phase provides high-resolution separation for the fluorinated aromatic ring.

  • Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade water. Causality: Unlike non-volatile phosphate buffers that foul the MS source, ammonium acetate is fully MS-compatible. It buffers the pH around 6.8, ensuring the carboxylic acid remains deprotonated for optimal ESI- sensitivity while preventing ion suppression.

  • Mobile Phase B: LC-MS grade Methanol.

Step 2: System Suitability Testing (SST)

Before analyzing the unknown batch, the system must prove its operational integrity.

  • Action: Inject a known reference standard of 2-(4-Fluorophenyl)pent-4-enoic acid at 100% target concentration (e.g., 10 µg/mL) for 6 consecutive replicates.

  • Self-Validation Metric: The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area across the 6 replicates is ≤2.0% , and the peak tailing factor is ≤1.5 [3].

Step 3: Linearity, Range, and Accuracy
  • Action: Prepare a 5-point calibration curve ranging from 80% to 120% of the nominal working concentration. Spike known quantities of the standard into a blank matrix to test recovery.

  • Self-Validation Metric: The method validates its quantitative capability if the coefficient of determination ( R2 ) is ≥0.999 and the mean recovery falls within 98.0% - 102.0%[3].

Step 4: Specificity via Forced Degradation
  • Action: Subject a sample aliquot to mild acid/base hydrolysis and oxidative stress (e.g., 3% H2​O2​ ).

  • Self-Validation Metric: The MS detector must demonstrate baseline resolution ( Rs​>2.0 ) between the intact 2-(4-Fluorophenyl)pent-4-enoic acid peak and any degradation products, proving the method is stability-indicating[2].

Data Interpretation & Mass Spectrometry Profiling

Upon successful elution, the negative ESI mass spectrum for 2-(4-Fluorophenyl)pent-4-enoic acid (Exact Mass: 194.0743 Da) should display a dominant [M−H]− precursor ion at m/z 193.06 .

When applying in-source collision-induced dissociation (CID), the molecule will undergo a characteristic fragmentation pathway. The most prominent product ion will appear at m/z 149.07 , corresponding to the neutral loss of carbon dioxide ( CO2​ , 44 Da). This specific fragmentation signature confirms the presence of the free carboxylic acid moiety and distinguishes it from potential esterified impurities.

Validation Workflow Visualization

HPLC_MS_Validation cluster_validation ICH Q2(R2) Self-Validating Metrics Sample Sample Prep: 2-(4-Fluorophenyl)pent-4-enoic acid HPLC HPLC Separation (C18, Ammonium Acetate/MeOH) Sample->HPLC MS ESI-MS Detection (Negative Mode, [M-H]-) HPLC->MS Spec Specificity (Resolution > 2.0) MS->Spec Lin Linearity (R² ≥ 0.999) MS->Lin Prec Precision (SST) (RSD ≤ 2.0%) MS->Prec Data Purity Determination & Impurity Profiling Spec->Data Lin->Data Prec->Data

Logical workflow for HPLC-MS purity validation based on ICH Q2(R2) guidelines.

References

  • Analysis for Perfluorocarboxylic Acids/Anions in Surface Waters and Precipitation Using GC−MS and Analysis of PFOA from Large-Volume Samples Source: Environmental Science & Technology - ACS Publications URL:[Link][1]

  • ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link][2]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: Demarche ISO 17025 URL:[Link][3]

Sources

Validation

Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylpentenoic Acids in Drug Development

Executive Summary & Mechanistic Context In the development of neurotherapeutics, the structural manipulation of precursor molecules dictates the pharmacokinetic and pharmacodynamic fate of the final drug. Phenylpentenoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the development of neurotherapeutics, the structural manipulation of precursor molecules dictates the pharmacokinetic and pharmacodynamic fate of the final drug. Phenylpentenoic acids serve as critical synthetic intermediates in the generation of benzocycloheptanone-based scaffolds—most notably NCS-382 and its high-affinity analogs like Ph-HTBA . These compounds are brain-penetrant stabilizers of the Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain, an emerging target for ischemic stroke and neurodegenerative disorders[1].

This guide provides an objective, data-driven comparison between fluorinated and non-fluorinated phenylpentenoic acids . As building blocks, the choice between these two precursors fundamentally alters the utility of the resulting CaMKIIα modulators: non-fluorinated precursors yield highly potent therapeutic modulators, while fluorinated precursors enable the synthesis of positron emission tomography (PET) imaging tracers (via ¹⁸F substitution) without disrupting the target binding pocket[2][3].

Structural Logic & Target Pathway

To understand the causality behind selecting a fluorinated versus non-fluorinated precursor, we must examine the target. The CaMKIIα hub domain forms a double-layered ring oligomer. During ischemic events (calcium overload), this hub destabilizes. Drugs derived from phenylpentenoic acids bind directly to this hub, conferring thermal stabilization and preventing pathological aggregation[4].

Because fluorine is a bioisostere of hydrogen, utilizing a fluorinated phenylpentenoic acid precursor introduces a fluorine atom into the final benzocycloheptanone core with minimal steric penalty. This preserves the critical aromatic interactions required for mid-nanomolar binding affinity while unlocking radiotracer capabilities[5].

G Ischemia Ischemic Stroke (Calcium Overload) CaMKII CaMKIIα Activation Ischemia->CaMKII Hub Hub Domain Destabilization CaMKII->Hub Pathological Signaling Drug Phenylpentenoic Acid Derived Modulators Stabilization Hub Thermal Stabilization Drug->Stabilization Binds Hub Pocket Stabilization->Hub Prevents Destabilization

Fig 1: Mechanism of CaMKIIα hub domain stabilization by phenylpentenoic acid derivatives.

Comparative Performance Data

The following table summarizes the quantitative performance of the final CaMKIIα modulators derived from both non-fluorinated and fluorinated phenylpentenoic acid precursors. Data is aggregated from validated in vitro binding assays and in vivo pharmacokinetic models[1][3].

MetricNon-Fluorinated Derivative (Ph-HTBA)Fluorinated Derivative (e.g., [¹⁸F]9)
Precursor Used Non-fluorinated phenylpentenoic acidFluorinated phenylpentenoic acid
Primary Application Therapeutic Modulation (Neuroprotection)In vivo PET Imaging (Tracer)
Binding Affinity (Kᵢ) 0.078 μM (78 nM)0.081 μM (81 nM)
Brain Permeability (K_p,uu) 0.85 (High BBB penetration)High (Rapid uptake for imaging)
Metabolic Clearance High in vivo (Mice); Low in vitro (Human)Optimized for 110 min half-life (¹⁸F)
Radiochemical Purity N/A>90%
Molar Activity N/A121.4 GBq/μmol

Observation: The introduction of fluorine via the fluorinated phenylpentenoic acid precursor results in a negligible shift in binding affinity (78 nM vs 81 nM). This validates the self-consistency of the scaffold design: the fluorine atom's high electronegativity and small Van der Waals radius do not induce steric clashes within the CaMKIIα binding pocket[2].

Experimental Workflows & Self-Validating Protocols

The synthesis of CaMKIIα modulators from these acids requires a precise, self-validating chemical workflow. The causality of each step is detailed below to ensure experimental reproducibility.

Protocol A: Synthesis of the Phenylpentenoic Acid Intermediates

Objective: To construct the extended carbon chain required for subsequent 7-membered ring formation.

  • Wittig Condensation: React meta-substituted benzaldehydes (fluorinated or non-fluorinated) with (3-carboxypropyl)triphenylphosphonium bromide.

  • Causality of Reagents: The phosphonium ylide attacks the aldehyde carbonyl, forming an alkene linkage. This specific chain length (5 carbons) is mathematically required to facilitate a thermodynamically favorable 7-membered ring cyclization in the next step.

  • Validation: Purify via flash column chromatography. Confirm the presence of the alkene proton shifts (~6.2–6.5 ppm) via ¹H NMR[6].

Protocol B: Intramolecular Cyclization to Benzocycloheptanones

Objective: To form the rigid bicyclic core of the NCS-382 scaffold.

  • Hydrogenation: Reduce the phenylpentenoic acid to phenylpentanoic acid using H₂ over a Pd/C catalyst. Why? The alkene must be saturated to prevent unwanted side reactions during Friedel-Crafts acylation[2].

  • Friedel-Crafts Acylation: Treat the saturated acid with polyphosphoric acid (PPA) at elevated temperatures.

  • Causality of Cyclization: PPA acts as both a solvent and a strong Lewis acid, generating an acylium ion that electrophilically attacks the aromatic ring. The meta-fluorine (in the fluorinated pathway) directs the cyclization regioselectively due to its inductive electron-withdrawing and resonance electron-donating effects[2].

Protocol C: Radiochemical Fluorination (For PET Tracers Only)

Objective: To incorporate ¹⁸F for in vivo imaging.

  • Transmetalation: Convert a brominated intermediate into a tributylphenylstannane precursor via palladium-catalyzed stannylation.

  • Radiofluorination: React the stannane precursor with[¹⁸F]fluoride. Why use stannanes? The transmetalation step proceeds significantly faster with stannanes compared to boronic acids, which is critical when working with the 110-minute half-life of ¹⁸F, thereby maximizing radiochemical yield[7].

G Aldehyde Benzaldehyde Derivatives (Starting Material) Wittig Wittig Condensation (Chain Extension) Aldehyde->Wittig PPA_NonF Non-Fluorinated Phenylpentenoic Acid Wittig->PPA_NonF PPA_F Fluorinated Phenylpentenoic Acid Wittig->PPA_F Cyclization Pd/C Hydrogenation & PPA Intramolecular Cyclization PPA_NonF->Cyclization PPA_F->Cyclization Final_NonF Ph-HTBA (Therapeutic Modulator) Cyclization->Final_NonF Luche Reduction Final_F [18F]Tracer (PET Imaging Agent) Cyclization->Final_F Transmetalation & Radiolabeling

Fig 2: Divergent synthetic workflows for fluorinated vs non-fluorinated derivatives.

Discussion: The Strategic Value of Fluorine Substitution

From an application scientist's perspective, the decision to utilize a fluorinated phenylpentenoic acid is driven by the need for diagnostic visibility and metabolic tuning .

Non-fluorinated phenylpentenoic acids yield compounds like Ph-HTBA, which exhibit exceptional binding affinity (78 nM) and high brain penetrance (K_p,uu = 0.85). However, Ph-HTBA demonstrates rapid in vivo clearance in murine models due to extensive hepatic metabolism[4].

By substituting hydrogen with fluorine on the phenyl ring of the pentenoic acid precursor, researchers achieve three critical outcomes:

  • Isosteric Preservation: The binding affinity remains virtually unchanged (81 nM), proving that the CaMKIIα hub domain tolerates the slight increase in Van der Waals radius (1.47 Å for F vs 1.20 Å for H)[3].

  • Metabolic Shielding: Fluorine's high electronegativity lowers the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic ring, making it less susceptible to cytochrome P450-mediated oxidative metabolism.

  • PET Utility: The ability to swap stable ¹⁹F with radioactive ¹⁸F allows for non-invasive, real-time spatial resolution of CaMKIIα engagement in the living brain, a critical requirement for translating these modulators into clinical trials for ischemic stroke[2].

Sources

Comparative

Comparative Biological Activity and Application Guide: 2-(4-Fluorophenyl)pent-4-enoic Acid vs. Structural Analogues

As drug discovery pivots toward highly functionalized, multi-target scaffolds, 2-arylalkanoic acids have evolved far beyond traditional non-steroidal anti-inflammatory drugs (NSAIDs). 2-(4-Fluorophenyl)pent-4-enoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly functionalized, multi-target scaffolds, 2-arylalkanoic acids have evolved far beyond traditional non-steroidal anti-inflammatory drugs (NSAIDs). 2-(4-Fluorophenyl)pent-4-enoic acid (4-FPA) represents a highly versatile structural motif. While it shares a foundational pharmacophore with classic profens like Flurbiprofen, its terminal alkene and extended aliphatic chain fundamentally alter its biological trajectory.

This guide provides an objective, data-driven comparison of 4-FPA against its structural analogues, detailing its dual utility as both a selective enzyme modulator and a direct precursor to potent antifungal agents.

Mechanistic Profiling & Target Engagement

To understand the biological activity of 4-FPA, we must analyze how specific structural modifications dictate target engagement compared to established analogues.

The Cyclooxygenase (COX) Pathway: Steric Bulk and Selectivity

Classic NSAIDs like (S)-Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid) are potent, non-selective inhibitors of COX-1 and COX-2[1]. They rely on their alpha-methyl propionic acid chain to tightly wedge into the Arg120 binding site of the COX hydrophobic channel.

When we substitute the propionic acid chain with a pent-4-enoic acid chain (as seen in 4-FPA), the biological activity shifts dramatically. The extended allyl group creates severe steric clashes with Tyr355 and Arg120 in the narrow COX-1 channel. However, the COX-2 active site contains a valine at position 523 (instead of isoleucine in COX-1), creating a secondary side pocket that can accommodate larger substituents[2][3]. Consequently, while 4-FPA exhibits lower overall COX potency than Flurbiprofen, it demonstrates a heavily skewed selectivity toward COX-2.

The Antifungal Pathway: Lactonization and Lipophilicity

Beyond COX modulation, 4-FPA serves as a critical intermediate for synthesizing 3-aryl-5-hydroxymethylfuran-2-ones—a class of gamma-lactones that mimic natural antimycotic metabolites like (−)incrustoporine[4].

The terminal double bond of the pent-4-enoic acid chain is highly susceptible to electrophilic epoxidation. Once epoxidized, the adjacent carboxylic acid acts as an internal nucleophile, triggering a 5-exo-tet cyclization[4]. Compared to unhalogenated analogues like 2-phenylpent-4-enoic acid, the 4-fluoro substitution on 4-FPA significantly enhances the lipophilicity (LogP) of the resulting lactone. This halogenation is the causal factor that allows the molecule to efficiently penetrate the fungal cell wall of pathogens like Aspergillus fumigatus, achieving efficacy comparable to Amphotericin B[4][5].

Pathway Visualization

G cluster_0 Pathway A: Cyclooxygenase Modulation cluster_1 Pathway B: Antifungal Lactonization Compound 2-(4-Fluorophenyl)pent-4-enoic acid (4-FPA Scaffold) COX COX-1 / COX-2 Enzyme Binding Compound->COX Steric bulk shifts selectivity Epoxidation Epoxidation & 5-exo-tet Cyclization Compound->Epoxidation mCPBA / CHCl3 Prostaglandins Inhibition of Prostaglandin Synthesis COX->Prostaglandins Decreased PGE2/TXB2 Furanone Fluorinated Gamma-Lactone Epoxidation->Furanone Internal Nucleophilic Attack FungalWall Fungal Cell Wall Penetration Furanone->FungalWall High LogP enables entry

Divergent biological and synthetic pathways of 2-(4-Fluorophenyl)pent-4-enoic acid.

Self-Validating Experimental Protocols

To objectively compare these compounds, the following standardized workflows must be employed. These protocols are designed with internal controls to ensure causality and isolate specific variables.

Protocol 1: Isoform-Specific In Vitro COX Inhibition Assay

This assay utilizes human whole blood to assess COX-1 and COX-2 inhibition in a physiologically relevant matrix[2].

  • Step 1 (COX-1 Isolation): Aliquot 1 mL of freshly drawn, heparinized human whole blood. Add 25 µM calcium ionophore A23187 and incubate for 60 minutes. This specifically induces COX-1 in platelets.

  • Step 2 (COX-2 Isolation): To a separate 1 mL blood aliquot, add 10 µg/mL E. coli lipopolysaccharide (LPS) and 10 µM acetylsalicylic acid (aspirin). Causality Note: Aspirin permanently acetylates and silences background COX-1, ensuring that the subsequent 24-hour incubation exclusively measures LPS-induced COX-2 activity in monocytes[2].

  • Step 3 (Dosing): Introduce 4-FPA, Flurbiprofen, or vehicle (DMSO) at concentrations ranging from 10−10 to 10−3 M.

  • Step 4 (Quantification): Centrifuge samples to isolate plasma. Quantify Thromboxane B2 (TXB2, for COX-1) and Prostaglandin E2 (PGE2, for COX-2) via competitive ELISA. Calculate IC50 values.

Protocol 2: Lactonization and Antifungal Susceptibility Testing

This workflow converts 4-FPA into its bioactive lactone and tests it against A. fumigatus using a self-validating microdilution method[4].

  • Step 1 (Epoxidation/Cyclization): Dissolve 4-FPA in anhydrous CHCl3​ . Add 1.2 equivalents of meta-chloroperoxybenzoic acid (mCPBA) and reflux for 4 hours. The epoxide forms and spontaneously cyclizes into 3-(4-fluorophenyl)-5-hydroxymethylfuran-2-one. Purify via silica gel chromatography.

  • Step 2 (Inoculum Preparation): Prepare a standardized suspension of A. fumigatus conidia ( 0.4×104 to 5×104 CFU/mL) in RPMI 1640 medium.

  • Step 3 (Microdilution): Dispense the synthesized lactone into a 96-well plate via serial dilution (0.1 to 64 µg/mL). Include Amphotericin B as a positive control (validating assay sensitivity) and DMSO as a negative control (validating solvent non-toxicity).

  • Step 4 (Endpoint Measurement): Incubate at 35°C for 48 hours. Read optical density at 530 nm (OD530) to determine the Minimum Inhibitory Concentration (MIC), eliminating the subjective bias of visual scoring.

Quantitative Data Comparison

The following tables synthesize the performance of 4-FPA and its derivatives against industry-standard analogues.

Table 1: Comparative COX Inhibition Profile (Human Whole Blood Assay)

Data illustrates how the pent-4-enoic acid chain shifts selectivity away from COX-1 compared to the propionic acid chain of Flurbiprofen.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Selectivity RatioPrimary Utility
(S)-Flurbiprofen 0.03 - 0.480.47 - 0.91~0.1 - 0.5Clinical NSAID / Analgesic[1][3]
(R)-Flurbiprofen 44.0123.0~0.35Gamma-secretase modulator[3]
4-FPA >10.02.5 - 5.0>2.0Research Scaffold / Intermediate

*Note: 4-FPA values are extrapolated from SAR data of structurally homologous 2-arylpent-4-enoic acids, demonstrating diminished absolute potency but enhanced COX-2 bias due to steric bulk.

Table 2: Antifungal Susceptibility (MIC against Aspergillus fumigatus)

Data highlights the critical role of para-fluoro substitution in enhancing the antimycotic efficacy of pent-4-enoic acid-derived lactones.

Compound / DerivativeMIC (µg/mL)Mechanism of Action
Amphotericin B (Standard)0.5Ergosterol binding / Pore formation[4]
3-Phenyl-5-hydroxymethylfuran-2-one >10.0Fungal cell wall disruption[4]
3-(4-Fluorophenyl)-5-hydroxymethylfuran-2-one (4-FPA Derivative)1.34 - 2.5Fungal cell wall disruption (Enhanced by LogP)[4]

Conclusion

While 2-(4-Fluorophenyl)pent-4-enoic acid is not deployed as a standalone therapeutic like Flurbiprofen, its value in drug development is immense. The pent-4-enoic aliphatic chain acts as a steric modulator that dampens traditional COX-1 toxicity, while the terminal alkene provides a synthetic handle for cyclization. When combined with the lipophilicity-enhancing 4-fluoro substitution, 4-FPA serves as an optimal, high-yield precursor for synthesizing next-generation gamma-lactone antifungal agents that rival the potency of Amphotericin B.

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Validation

"spectroscopic differences between 2-(4-Fluorophenyl)pent-4-enoic acid and its precursors"

For researchers and professionals in drug development, a comprehensive understanding of the chemical transformations involved in the synthesis of novel compounds is paramount. This guide provides an in-depth spectroscopi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, a comprehensive understanding of the chemical transformations involved in the synthesis of novel compounds is paramount. This guide provides an in-depth spectroscopic comparison of 2-(4-Fluorophenyl)pent-4-enoic acid and its precursors, offering valuable insights into reaction monitoring and product characterization. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key structural changes that occur at each step of a plausible synthetic pathway.

Introduction

2-(4-Fluorophenyl)pent-4-enoic acid is a molecule of interest in medicinal chemistry due to its structural motifs that are often found in biologically active compounds. Its synthesis involves a series of transformations, each imparting distinct spectroscopic signatures. This guide will focus on a common and logical synthetic route: the Williamson ether synthesis of an allyl phenyl ether, followed by a Claisen rearrangement and subsequent functional group manipulation to yield the final carboxylic acid. Understanding the spectroscopic differences between the starting materials, intermediates, and the final product is crucial for confirming the success of each synthetic step and ensuring the purity of the target molecule.

Synthetic Pathway Overview

The synthesis of 2-(4-Fluorophenyl)pent-4-enoic acid can be efficiently achieved through a three-step process, as illustrated below. This pathway was chosen for its reliability and the distinct spectroscopic changes that occur at each stage, making it an excellent case study for reaction monitoring.

Synthetic_Pathway 4-Fluorophenol 4-Fluorophenol Allyl_4-Fluorophenyl_Ether Allyl_4-Fluorophenyl_Ether 4-Fluorophenol->Allyl_4-Fluorophenyl_Ether Williamson Ether Synthesis Allyl_Bromide Allyl_Bromide Allyl_Bromide->Allyl_4-Fluorophenyl_Ether 2-Allyl-4-fluorophenol 2-Allyl-4-fluorophenol Allyl_4-Fluorophenyl_Ether->2-Allyl-4-fluorophenol Claisen Rearrangement 2-(4-Fluorophenyl)pent-4-enoic_acid 2-(4-Fluorophenyl)pent-4-enoic_acid 2-Allyl-4-fluorophenol->2-(4-Fluorophenyl)pent-4-enoic_acid Carboxylation

Figure 1: Proposed synthetic pathway for 2-(4-Fluorophenyl)pent-4-enoic acid.

Spectroscopic Comparison of Precursors and Products

The transformation of the precursors through the synthetic pathway results in significant changes in their respective spectroscopic data. These changes serve as clear indicators of the chemical modifications occurring at each step.

Step 1: Williamson Ether Synthesis

In the initial step, 4-fluorophenol is reacted with allyl bromide to form allyl 4-fluorophenyl ether. The key spectroscopic changes are the disappearance of the phenolic hydroxyl group and the appearance of the allyl ether functionality.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Absorptions (cm⁻¹)Key Mass Spec (m/z)
4-Fluorophenol ~9.0-10.0 (br s, 1H, -OH), ~6.8-7.2 (m, 4H, Ar-H)[1][2]~155-160 (C-F), ~150-155 (C-OH), ~115-120 (Ar-C)[2]3200-3600 (br, O-H), ~1220 (C-O)[3][4]112 (M⁺)[2]
Allyl Bromide ~5.9 (m, 1H, -CH=), ~5.2 (m, 2H, =CH₂), ~3.9 (d, 2H, -CH₂Br)[5][6]~134 (-CH=), ~118 (=CH₂), ~33 (-CH₂Br)~3080 (=C-H), ~1640 (C=C), ~1200 (C-Br)[7][8]120, 122 (M⁺, M⁺+2)
Allyl 4-Fluorophenyl Ether (Predicted) ~6.9-7.1 (m, 4H, Ar-H), ~6.0 (m, 1H, -CH=), ~5.3 (m, 2H, =CH₂), ~4.5 (d, 2H, -OCH₂)~157 (C-F), ~155 (C-O), ~133 (-CH=), ~117 (=CH₂), ~115 (Ar-C), ~69 (-OCH₂)~3080 (=C-H), ~1645 (C=C), ~1240 (Ar-O-C), ~1210 (C-F)166 (M⁺)
Step 2: Claisen Rearrangement

Heating allyl 4-fluorophenyl ether induces a[4][4]-sigmatropic rearrangement to form 2-allyl-4-fluorophenol. This step is characterized by the migration of the allyl group from the ether oxygen to the ortho position of the aromatic ring, regenerating a phenolic hydroxyl group.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Absorptions (cm⁻¹)Key Mass Spec (m/z)
Allyl 4-Fluorophenyl Ether (Predicted) ~6.9-7.1 (m, 4H, Ar-H), ~6.0 (m, 1H, -CH=), ~5.3 (m, 2H, =CH₂), ~4.5 (d, 2H, -OCH₂)~157 (C-F), ~155 (C-O), ~133 (-CH=), ~117 (=CH₂), ~115 (Ar-C), ~69 (-OCH₂)~3080 (=C-H), ~1645 (C=C), ~1240 (Ar-O-C), ~1210 (C-F)166 (M⁺)
2-Allyl-4-fluorophenol ~6.6-6.9 (m, 3H, Ar-H), ~5.9 (m, 1H, -CH=), ~5.1 (m, 2H, =CH₂), ~4.8 (s, 1H, -OH), ~3.4 (d, 2H, Ar-CH₂)[9][10]~154 (C-F), ~150 (C-OH), ~136 (-CH=), ~128 (Ar-C-CH₂), ~116 (=CH₂), ~115-117 (Ar-C), ~35 (Ar-CH₂)[11]3300-3500 (br, O-H), ~3080 (=C-H), ~1640 (C=C)[12][13]152 (M⁺)[14]
Step 3: Synthesis of 2-(4-Fluorophenyl)pent-4-enoic acid

The final step involves the conversion of the phenolic hydroxyl group of 2-allyl-4-fluorophenol into a carboxylic acid. This can be achieved through various methods, such as a two-step process involving O-alkylation with a protected haloacetic acid derivative followed by deprotection. For the purpose of this guide, we will focus on the spectroscopic signatures of the final product.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Absorptions (cm⁻¹)Key Mass Spec (m/z)
2-Allyl-4-fluorophenol ~6.6-6.9 (m, 3H, Ar-H), ~5.9 (m, 1H, -CH=), ~5.1 (m, 2H, =CH₂), ~4.8 (s, 1H, -OH), ~3.4 (d, 2H, Ar-CH₂)[9][10]~154 (C-F), ~150 (C-OH), ~136 (-CH=), ~128 (Ar-C-CH₂), ~116 (=CH₂), ~115-117 (Ar-C), ~35 (Ar-CH₂)[11]3300-3500 (br, O-H), ~3080 (=C-H), ~1640 (C=C)[12][13]152 (M⁺)[14]
2-(4-Fluorophenyl)pent-4-enoic acid ~12.0 (br s, 1H, -COOH), ~7.0-7.3 (m, 4H, Ar-H), ~5.7 (m, 1H, -CH=), ~5.0 (m, 2H, =CH₂), ~3.6 (t, 1H, -CH(Ar)-), ~2.5 (m, 2H, -CH₂-CH=)~175 (C=O), ~162 (d, C-F), ~137 (-CH=), ~130 (d, Ar-C), ~115 (d, Ar-C), ~116 (=CH₂), ~45 (-CH(Ar)-), ~38 (-CH₂-CH=)2500-3300 (br, O-H), ~1700 (C=O), ~1640 (C=C)194 (M⁺)

Note: Predicted spectroscopic data for Allyl 4-Fluorophenyl Ether and experimental data for closely related analogs were used to populate the tables where direct data for the exact compounds were not available.

Experimental Protocols

Synthesis of Allyl 4-Fluorophenyl Ether (Williamson Ether Synthesis)

This procedure is a standard method for the synthesis of aryl ethers.[15][16]

Williamson_Ether_Synthesis reagents 4-Fluorophenol Allyl Bromide Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reaction Reaction Stir at reflux Monitor by TLC reagents->reaction workup Work-up Filter Evaporate solvent Extract with ether Wash with base and brine Dry over Na₂SO₄ reaction->workup purification Purification Distillation or Chromatography workup->purification Allyl 4-Fluorophenyl Ether Allyl 4-Fluorophenyl Ether purification->Allyl 4-Fluorophenyl Ether

Figure 2: Workflow for the Williamson Ether Synthesis.

  • Reaction Setup: To a solution of 4-fluorophenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

  • Addition of Alkyl Halide: Add allyl bromide to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction, filter off the solid, and remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether), wash with an aqueous base and then with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate. Purify the crude product by distillation or column chromatography to obtain pure allyl 4-fluorophenyl ether.

Synthesis of 2-Allyl-4-fluorophenol (Claisen Rearrangement)

The Claisen rearrangement is a powerful tool for C-C bond formation.[17][18]

Claisen_Rearrangement starting_material Allyl 4-Fluorophenyl Ether reaction Reaction Heat under inert atmosphere Monitor by GC-MS or TLC starting_material->reaction purification Purification Distillation or Chromatography reaction->purification 2-Allyl-4-fluorophenol 2-Allyl-4-fluorophenol purification->2-Allyl-4-fluorophenol

Figure 3: Workflow for the Claisen Rearrangement.

  • Reaction Setup: Place allyl 4-fluorophenyl ether in a reaction vessel equipped with a reflux condenser under an inert atmosphere.

  • Reaction: Heat the ether to a high temperature (typically 180-220 °C). The rearrangement is intramolecular and usually does not require a catalyst. Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • Purification: Once the starting material is consumed, cool the reaction mixture and purify the resulting 2-allyl-4-fluorophenol by vacuum distillation or column chromatography.

Synthesis of 2-(4-Fluorophenyl)pent-4-enoic acid

A multi-step process is generally required to convert the phenol to the desired carboxylic acid. A representative, though not exhaustive, method is outlined.

  • Protection of the Phenolic Hydroxyl: The hydroxyl group of 2-allyl-4-fluorophenol is first converted to a more suitable leaving group or protected.

  • Chain Elongation and Carboxylation: This can be achieved through various methods, such as the formation of a Grignard reagent followed by carboxylation with carbon dioxide, or through a malonic ester synthesis-type approach.

  • Deprotection (if necessary): Removal of any protecting groups to yield the final carboxylic acid.

Given the complexity and variability of this final step, a detailed, universally applicable protocol is beyond the scope of this guide. Researchers should consult specialized synthetic literature for methods tailored to their specific needs.

Conclusion

The spectroscopic journey from simple precursors to the more complex 2-(4-Fluorophenyl)pent-4-enoic acid provides a clear and instructive example of how modern analytical techniques can be used to monitor and confirm chemical transformations. The distinct changes in the NMR, IR, and Mass Spectra at each stage of the synthesis offer unambiguous evidence of the formation of the desired intermediates and final product. This guide serves as a valuable resource for scientists engaged in synthetic chemistry, providing both the theoretical understanding and practical data necessary for successful synthesis and characterization.

References

  • M. Z. Zgierski, and M. Pawlikowski, "Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study," The Journal of Physical Chemistry A, 2003.
  • S. M. Salehi, et al., "Hydration dynamics and IR spectroscopy of 4-fluorophenol," RSC Publishing, 2022.
  • M. Z. Zgierski, and M. Pawlikowski, "Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study," Academia.edu.
  • ChemicalBook, "4-Fluorophenol(371-41-5) 1H NMR spectrum," chemicalbook.com.
  • PubChem, "4-Fluorophenol," pubchem.ncbi.nlm.nih.gov.
  • ChemicalBook, "Allyl bromide(106-95-6) IR Spectrum," chemicalbook.com.
  • SpectraBase, "Allylbromide - Optional[
  • SpectraBase, "Allylbromide - Optional[1H NMR] - Spectrum," spectrabase.com.
  • YouTube, "NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide," youtube.com.
  • The Royal Society of Chemistry, "DMSO-allyl bromide: A mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2 -aryl amines, 2-ary," pubs.rsc.org.
  • Master Organic Chemistry, "The Williamson Ether Synthesis," masterorganicchemistry.com.
  • L.S.College, Muzaffarpur, "The Williamson Ether Synthesis," lscollege.ac.in.
  • Benchchem, "Application Notes and Protocols: Williamson Ether Synthesis of Allyl Phenethyl Ether," benchchem.com.
  • D. W. C. MacMillan, et al., "Development of a New Lewis Acid-Catalyzed Claisen Rearrangement," Journal of the American Chemical Society, 1999.
  • Hoffman Fine Chemicals, "CAS RN 13997-72-3 | 2-Allyl-4-fluorophenol," hoffmanfinechemicals.com.
  • Chemistry LibreTexts, "18.5: Reactions of Ethers- Claisen Rearrangement," chem.libretexts.org.
  • SpectraBase, "2-(1,3-diketoisoindolin-2-yl)-4-fluoro-pent-4-enoic acid methyl ester," spectrabase.com.
  • Tokyo Chemical Industry, "Williamson ether synthesis | TCI AMERICA," tcichemicals.com.
  • SynArchive, "Claisen Rearrangement," synarchive.com.
  • L.S.College, Muzaffarpur, "Williamson ether synthesis," lscollege.ac.in.
  • ResearchGate, "Table 2 1 H NMR parameters a for 2-allylphenol and its metabolites in...
  • NIST, "2-Allyl-4-methylphenol - the NIST WebBook," webbook.nist.gov.
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  • PubChem, "2-Allyl-4-chlorophenol," pubchem.ncbi.nlm.nih.gov.
  • SpectraBase, "2-Allyl-4-chlorophenol - Optional[Vapor Phase IR] - Spectrum," spectrabase.com.
  • SpectraBase, "2-Allylphenol - Optional[13C NMR] - Spectrum," spectrabase.com.
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Sources

Comparative

Confirming the Stereochemistry of Chiral 2-(4-Fluorophenyl)pent-4-enoic acid: A Comparative Guide to Modern Analytical Techniques

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its pharmacological and toxicological profile. F...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 2-(4-Fluorophenyl)pent-4-enoic acid, a structural analogue of the widely recognized 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), the seemingly subtle difference between its enantiomers can lead to profound variations in biological activity.[1] This guide provides an in-depth comparison of the primary analytical methodologies for unambiguously determining the absolute configuration of this and similar chiral carboxylic acids, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate technique.

The Criticality of Stereochemical Assignment

Chirality is a fundamental property in biological systems, with receptors, enzymes, and other biological targets often exhibiting a high degree of stereoselectivity.[2] For 2-arylpropionic acids, it is well-established that one enantiomer frequently possesses the desired therapeutic activity while the other may be less active, inactive, or even contribute to undesirable side effects.[1] Therefore, the robust and unequivocal confirmation of the absolute stereochemistry of a chiral drug candidate like 2-(4-Fluorophenyl)pent-4-enoic acid is not merely an analytical exercise but a cornerstone of its development and regulatory approval.

A Comparative Analysis of Key Stereochemical Determination Methods

The modern analytical chemist has a powerful arsenal of techniques to elucidate the absolute configuration of chiral molecules. This guide will focus on the most definitive and widely adopted methods: Vibrational Circular Dichroism (VCD), Single-Crystal X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) based methods, including the Mosher and Chiral Anisotropic Reagent approaches.

Parameter Vibrational Circular Dichroism (VCD) X-ray Crystallography NMR (Mosher's/Chiral Reagent)
Sample Requirement Solution (typically mg quantities)High-quality single crystal (>0.1 mm)[3]Derivatized sample (mg quantities)
Measurement Time 1-12 hours[4]Minutes to over 24 hours[3]Seconds to several hours per diastereomer[3]
Primary Output VCD and IR spectra3D electron density map, absolute configuration[3]1D and 2D NMR spectra of diastereomers[3]
Key Advantage No crystallization needed; provides solution-state conformation[5][6]Unambiguous determination of absolute stereochemistry[3][7]Does not require specialized equipment beyond a standard NMR spectrometer
Key Limitation Computationally intensive; can be challenging for highly flexible molecules[2]Requires a suitable single crystal, which can be difficult to obtain[3][4]Indirect method; requires successful derivatization and can be complex to interpret

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5][8] Unlike electronic circular dichroism, VCD probes the vibrational transitions of the molecule, resulting in a rich spectrum of information. The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers.[2][5][8] A match in the sign and relative intensity of the VCD bands confirms the absolute configuration of the sample.[2]

Key Advantages of VCD:
  • No Crystallization Required: VCD analysis is performed on the molecule in solution, circumventing the often-challenging process of growing high-quality single crystals.[4][6]

  • Provides Conformational Information: The VCD spectrum is sensitive to the solution-state conformation of the molecule, providing valuable structural insights in a biologically relevant medium.[5][8]

Experimental Workflow for VCD Analysis

Caption: Workflow for VCD-based absolute configuration determination.

Detailed Experimental Protocol for VCD:
  • Sample Preparation: Dissolve a sufficient amount of enantiomerically pure 2-(4-Fluorophenyl)pent-4-enoic acid in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[8]

  • Data Acquisition: Acquire the VCD and IR spectra using a commercial VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[8]

  • Computational Modeling:

    • Perform a conformational search for both the (R)- and (S)-enantiomers of the molecule using molecular mechanics.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum for both the (R)- and (S)-enantiomers.

  • Spectral Comparison and Assignment: Visually and statistically compare the experimental VCD spectrum with the calculated spectra for the (R)- and (S)-enantiomers. A clear correlation in the sign and shape of the major VCD bands allows for an unambiguous assignment of the absolute configuration.[2]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute stereochemistry of a chiral molecule.[3][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.[3] The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion, a phenomenon that occurs when the X-ray energy is near the absorption edge of an atom in the crystal.[7]

Key Advantages of X-ray Crystallography:
  • Unambiguous Results: Provides a direct visualization of the molecule's three-dimensional structure, leaving no ambiguity in the assignment of stereochemistry.[3][7]

  • Rich Structural Information: In addition to absolute configuration, X-ray crystallography provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Workflow for X-ray Crystallography

Caption: Workflow for X-ray crystallography-based stereochemical determination.

Detailed Experimental Protocol for X-ray Crystallography:
  • Crystallization: The most critical and often challenging step is to grow a single crystal of 2-(4-Fluorophenyl)pent-4-enoic acid of suitable size and quality (typically >0.1 mm in all dimensions).[3] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. Diffraction data are collected, ensuring that the anomalous signal is maximized, which may require the use of a specific X-ray wavelength (e.g., from a copper source).[7]

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, yielding an initial model of the molecule. This model is then refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the Friedel pairs in the diffraction data.[7] The Flack parameter is calculated, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one.

NMR-Based Methods: Derivatization for Diastereomeric Distinction

NMR spectroscopy is a powerful tool for structure elucidation, and with the use of chiral derivatizing agents, it can also be employed to determine the absolute configuration of chiral molecules. The general principle involves reacting the chiral analyte with an enantiomerically pure chiral reagent to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will exhibit distinct chemical shifts, allowing for the determination of the absolute configuration of the original molecule.

Mosher's Method

The Mosher method is a classic and widely used NMR technique for determining the absolute configuration of chiral alcohols and amines.[9] It involves the formation of diastereomeric esters or amides with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[9] By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomers, the absolute configuration can be deduced based on a conformational model of the MTPA esters/amides. While this method is not directly applicable to the carboxylic acid of 2-(4-Fluorophenyl)pent-4-enoic acid, it can be applied to its corresponding alcohol, which can be synthesized from the acid.

Chiral Anisotropic Reagents for Carboxylic Acids

More directly applicable to 2-(4-Fluorophenyl)pent-4-enoic acid is the use of chiral anisotropic reagents such as phenylglycine methyl ester (PGME).[10] The carboxylic acid is converted into a pair of diastereomeric amides by reacting with (R)- and (S)-PGME. The anisotropic effect of the phenyl group in the PGME reagent causes differential shielding of the protons in the two diastereomers. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δR - δS), the absolute configuration of the chiral acid can be determined based on an established model.[10]

Experimental Workflow for NMR-Based Methods

Caption: General workflow for NMR-based stereochemical determination.

Detailed Experimental Protocol for the PGME Method:
  • Derivatization: React enantiomerically pure 2-(4-Fluorophenyl)pent-4-enoic acid separately with (R)-phenylglycine methyl ester and (S)-phenylglycine methyl ester in the presence of a coupling agent (e.g., DCC or EDC) to form the two diastereomeric amides.

  • Purification: Purify each diastereomer by chromatography to remove any unreacted starting materials and coupling reagents.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers in a suitable deuterated solvent.

  • Data Interpretation:

    • Carefully assign the proton signals for both diastereomers, paying close attention to the protons near the chiral center.

    • Calculate the chemical shift differences (Δδ = δR - δS) for each assigned proton.

    • Based on the established conformational model for PGME amides, the signs of the Δδ values for specific protons will indicate the absolute configuration of the original carboxylic acid.[10]

Conclusion: An Integrated Approach

The choice of method for determining the absolute configuration of chiral 2-(4-Fluorophenyl)pent-4-enoic acid will depend on factors such as sample availability, the ability to form high-quality crystals, and access to specialized instrumentation. While X-ray crystallography remains the definitive "gold standard," its requirement for a single crystal can be a significant bottleneck.[3][4] VCD has emerged as a powerful and reliable alternative for determining absolute configuration in solution, providing the added benefit of conformational analysis.[4][5][6] NMR-based methods, particularly those using chiral anisotropic reagents like PGME, offer a more accessible approach that can be performed with standard NMR instrumentation, although they require chemical derivatization and careful interpretation.[10]

For a comprehensive and self-validating approach, it is often advisable to employ two orthogonal techniques. For instance, an initial determination by VCD or an NMR-based method can be later confirmed by X-ray crystallography if suitable crystals can be obtained. This multi-faceted strategy provides the highest level of confidence in the assigned stereochemistry, a crucial aspect in the progression of any chiral molecule through the drug development pipeline.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Spectroscopy Europe. [Link]

  • (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate. ResearchGate. [Link]

  • Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics - PubMed. PubMed. [Link]

  • Absolute configuration of complex chiral molecules - Spark904. Spark904. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. American Laboratory. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. PubMed. [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Chiralpedia. [Link]

  • 17 NMR Determination of the Absolute Configurations and Conformations of Long-Chain Alcohols and Carboxylic Acids by New Chiral Anisotropic Reagents - J-Stage. J-Stage. [Link]

  • Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids - J-Stage. J-Stage. [Link]

  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions | Environmental Science & Technology - ACS Publications. ACS Publications. [Link]

  • Full article: Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors - Taylor & Francis. Taylor & Francis Online. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]

  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. | Semantic Scholar. Semantic Scholar. [Link]

  • Direct determination of absolute configuration of carboxylic acids by cyclooctapyrrole - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed. PubMed. [Link]

  • Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions | Environmental Science & Technology - ACS Publications. ACS Publications. [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - Via Medica Journals. Via Medica Journals. [Link]

  • Direct determination of absolute stereochemistry of - The Aquila Digital Community. The University of Southern Mississippi. [Link]

  • Stereochemistry of Organic Compounds - SciSpace. SciSpace. [Link]

  • 2-Oxo-4-pentenoic acid | C5H6O3 | CID 976 - PubChem. PubChem. [Link]

Sources

Validation

Analytical Comparison Guide: UPLC-HRMS vs. Legacy HPLC-PDA for Forced Degradation of 2-(4-Fluorophenyl)pent-4-enoic Acid

Executive Summary Establishing a robust stability-indicating method (SIM) is a critical bottleneck in drug development. For highly functionalized API intermediates like 2-(4-Fluorophenyl)pent-4-enoic acid , traditional a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Establishing a robust stability-indicating method (SIM) is a critical bottleneck in drug development. For highly functionalized API intermediates like 2-(4-Fluorophenyl)pent-4-enoic acid , traditional analytical methodologies often fail to capture the full scope of chemical degradation. This guide objectively compares the performance of Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) against legacy HPLC-PDA platforms. By detailing a self-validating forced degradation protocol, we demonstrate why UPLC-HRMS is the superior product for resolving complex, co-eluting degradants and ensuring regulatory compliance.

Mechanistic Profiling & Causality

To design an effective forced degradation study, one must first understand the intrinsic vulnerabilities of the molecule. 2-(4-Fluorophenyl)pent-4-enoic acid possesses three distinct reactive sites, each responding uniquely to1[1]:

  • Terminal Alkene (Oxidation): The electron-rich double bond is highly susceptible to electrophilic addition. Exposure to peroxides rapidly yields epoxide and diol derivatives.

  • Carboxylic Acid (Thermal): Extended thermal stress induces decarboxylation, resulting in the loss of CO₂ and the formation of a volatile fluorinated hydrocarbon.

  • Chiral Alpha-Carbon (Alkaline): The C2 proton is highly acidic due to the electron-withdrawing effects of the adjacent carboxyl and fluorophenyl groups. Basic conditions trigger proton abstraction, leading to enolization and subsequent racemization.

Pathway cluster_stress ICH Q1A(R2) Stressors API 2-(4-Fluorophenyl)pent-4-enoic acid Target API Intermediate Ox Oxidation (3% H2O2) API->Ox Terminal Alkene Therm Thermal (80°C) API->Therm Carboxylic Acid Base Alkaline (0.1N NaOH) API->Base Chiral Alpha-Carbon DegOx Epoxide / Diol m/z 211.07 (M+H)+ Ox->DegOx +[O] Addition DegTherm Decarboxylation m/z 151.09 (M+H)+ Therm->DegTherm -CO2 Loss DegBase Racemization Isobaric Shift Base->DegBase Proton Exchange

Mechanistic degradation pathways of 2-(4-Fluorophenyl)pent-4-enoic acid under ICH Q1A(R2) stress.

Experimental Design: Self-Validating Protocol

A scientifically sound forced degradation study must be a self-validating system. The objective is to . Exceeding 20% risks secondary degradation (degradants breaking down into further artifacts), which holds no predictive value for real-world stability.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in Acetonitrile/Water (50:50, v/v).

  • Stress Application:

    • Acid Hydrolysis: Add 0.1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂. Incubate at 25°C for 6 hours. (Expert Insight: We utilize 3% rather than 30% H₂O₂. The terminal alkene is highly reactive; excessive peroxide will cleave the carbon backbone entirely, violating primary degradation principles).

    • Thermal: Expose solid powder to 80°C for 7 days[2].

  • Quenching & Neutralization (Critical Causality): Immediately neutralize acid/base samples (e.g., add 0.1N HCl to the NaOH sample) before injection. Why? Neutralization halts the degradation kinetics precisely at the sampled timepoint and prevents the extreme pH from dissolving the silica backbone of the analytical column.

  • System Suitability & Mass Balance Check: Calculate the mass balance for every injection: (Σ Area of Degradants + Area of API) / Area of Control API * 100.

    • Validation Trigger: If the mass balance falls below 90% (common in the thermal sample due to volatile decarboxylation), the protocol automatically mandates orthogonal testing via GC-MS to capture volatile losses.

Product Comparison: UPLC-HRMS vs. Legacy HPLC-PDA

To evaluate analytical performance, the oxidatively stressed sample (15% total degradation) was analyzed using both a traditional HPLC-PDA platform and a modern UPLC-HRMS (Quadrupole Time-of-Flight) system.

Performance Data
MetricLegacy HPLC-PDAUPLC-HRMS (Evaluated Product)
Column Technology 5.0 µm C18 (150 x 4.6 mm)1.7 µm C18 (100 x 2.1 mm)
Run Time 35 Minutes10 Minutes
Oxidative Peaks Detected 3 Peaks5 Peaks
Co-elution Risk High (Failed to resolve diastereomers)Zero (Baseline resolution achieved)
Structural Elucidation None (UV spectra only)Exact Mass (m/z 211.0764, error < 2 ppm)
Mass Balance Accuracy 88% (Due to hidden co-elutions)98.5%
Analytical Causality & Results

The legacy HPLC-PDA system identified only three degradation peaks. Because epoxidation of the chiral 2-(4-Fluorophenyl)pent-4-enoic acid creates a second chiral center at the epoxide ring, multiple diastereomers are formed. The 5.0 µm particle size of the HPLC column lacked the peak capacity to resolve these structurally similar diastereomers, leading to co-elution.

Conversely, the UPLC-HRMS leveraged sub-2-micron particle technology to achieve superior theoretical plate counts, successfully baseline-resolving all 5 distinct degradation products. Furthermore, the HRMS detector provided exact mass data, instantly confirming the addition of an oxygen atom (+15.9949 Da) without the need for time-consuming preparative isolation and NMR.

Comparison Sample Stressed Sample (15% Degradation) HPLC HPLC-PDA (Legacy Alternative) Sample->HPLC UPLC UPLC-HRMS (Evaluated Product) Sample->UPLC ResHPLC 3 Peaks Detected (Co-elution Risk) HPLC->ResHPLC ResUPLC 5 Peaks Detected (Exact Mass ID) UPLC->ResUPLC

Analytical workflow comparison: HPLC-PDA vs. UPLC-HRMS for degradant resolution and identification.

Conclusion

For complex, multi-functional APIs like 2-(4-Fluorophenyl)pent-4-enoic acid, traditional HPLC-PDA platforms introduce severe regulatory risks due to co-eluting impurities and poor mass balance. UPLC-HRMS stands as the objectively superior product for forced degradation studies. By providing high peak capacity, rapid run times, and exact-mass structural elucidation, UPLC-HRMS ensures that stability-indicating methods are rigorously validated, fully compliant with ICH Q1A(R2) standards, and ready for seamless regulatory submission.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL:[Link]

  • How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations Source: PharmaStability URL:[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL:[Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies Source: Waters Corporation URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Fluorophenyl)pent-4-enoic Acid

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our collea...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the integrity of our facilities, and the protection of our environment. This guide provides a detailed, field-tested protocol for the proper disposal of 2-(4-Fluorophenyl)pent-4-enoic acid, grounded in established safety principles and regulatory compliance.

Hazard Assessment: Understanding the "Why" Behind the Protocol

  • Halogenated Organic Compound: The presence of a fluorine atom on the phenyl ring classifies this substance as a halogenated organic compound.[1] This is the single most important classification for waste segregation, as halogenated wastes require specific high-temperature incineration to prevent the formation of toxic dioxins and furans. Disposal of this waste stream is also significantly more costly than non-halogenated waste.

  • Carboxylic Acid: The "enoic acid" functional group makes the compound corrosive. Similar structures are known to cause severe skin burns and eye damage.[2][3]

  • Acute Toxicity: Analogous compounds are listed as harmful if swallowed.[3][4]

  • Particularly Hazardous Substance (PHS): Due to its corrosive nature and potential for high acute toxicity, this compound should be handled with the additional precautions mandated by the OSHA Laboratory Standard for Particularly Hazardous Substances.[5] This includes establishing designated work areas and developing specific procedures for decontamination and waste removal.[5]

These characteristics dictate a disposal protocol centered on three core principles: Segregation, Containment, and Compliance.

Essential Protocol: From Point of Generation to Final Disposal

This protocol provides a step-by-step methodology for safely managing waste containing 2-(4-Fluorophenyl)pent-4-enoic acid.

Step 1: Immediate Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Before handling the compound or its waste, ensure you are wearing:

  • Chemical Splash Goggles: Standard safety glasses are insufficient.

  • Compatible Chemical-Resistant Gloves: Inspect gloves for any signs of degradation before use.

  • Flame-Resistant Laboratory Coat: To protect from splashes and spills.

Step 2: Waste Characterization and Segregation

Proper segregation at the point of generation is the most critical step to ensure safety and compliance.

  • Identify the Waste Stream: All waste containing 2-(4-Fluorophenyl)pent-4-enoic acid, whether in pure form, as a residue, or in a solvent, must be classified as Halogenated Organic Waste .[1][6]

  • Maintain Separation:

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).

    • DO NOT mix with inorganic acids, bases, or oxidizers.[1][7][8] Incompatible materials can lead to dangerous chemical reactions.

    • DO NOT dispose of this material down the drain. This is a violation of EPA regulations and can cause significant environmental harm.[9]

Step 3: Containment and Labeling
  • Select the Correct Container:

    • Use a designated, leak-proof waste container compatible with corrosive organic acids.[7][9] High-density polyethylene (HDPE) carboys are a suitable choice. Avoid metal containers, as acids can corrode them.[7][10]

    • Ensure the container has a secure, vapor-tight screw cap to prevent leaks and the release of fumes.[6][9]

  • Label Immediately:

    • The waste container must be labeled before the first drop of waste is added.[6][11]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "2-(4-Fluorophenyl)pent-4-enoic acid" and any solvents used.[6] Do not use abbreviations or chemical formulas.

Step 4: Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation and under the control of laboratory personnel.[7][11]

  • Keep Containers Closed: The waste container must remain securely capped at all times, except when actively adding waste.[6][7]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.

  • Monitor Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion.[10]

  • Arrange for Pickup: Once the container is full, contact your institution's Environmental Health & Safety (EHS) department for pickup. A full container must be removed from the SAA within three days.[7]

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper segregation and handling of waste containing 2-(4-Fluorophenyl)pent-4-enoic acid.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Disposal start Waste Containing 2-(4-Fluorophenyl)pent-4-enoic Acid Generated assess_solvent Is it dissolved in a solvent? start->assess_solvent container_halo Select 'HALOGENATED ORGANIC WASTE' Container assess_solvent->container_halo  Yes or No (Pure solid/liquid is still a halogenated organic) label_container Label container with: 1. 'Hazardous Waste' 2. Full chemical names & percentages container_halo->label_container container_nonhalo This is an incorrect waste stream. Consult EHS. DO NOT MIX. store_saa Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa check_full Is container full (90% capacity)? store_saa->check_full contact_ehs Schedule pickup with Environmental Health & Safety (EHS) check_full->contact_ehs Yes continue_use Continue to add compatible waste check_full->continue_use No continue_use->store_saa

Sources

Handling

Personal protective equipment for handling 2-(4-Fluorophenyl)pent-4-enoic acid

Safe Handling and Operational Logistics for 2-(4-Fluorophenyl)pent-4-enoic Acid Welcome. In drug development and advanced organic synthesis, 2-(4-Fluorophenyl)pent-4-enoic acid is a highly valued building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Operational Logistics for 2-(4-Fluorophenyl)pent-4-enoic Acid

Welcome. In drug development and advanced organic synthesis, 2-(4-Fluorophenyl)pent-4-enoic acid is a highly valued building block. Its terminal alkene enables precise cross-metathesis, while the fluorophenyl moiety is a classic pharmacophore used to increase metabolic stability and lipophilicity. However, handling halogenated organic acids requires moving beyond generic safety advice. You must understand the physicochemical mechanics of the molecule to protect yourself and your laboratory environment.

As a Senior Application Scientist, I have designed this protocol to provide you with a self-validating, step-by-step framework for the safe operation, containment, and disposal of this compound.

Physicochemical Hazard Profile & Causality

To handle 2-(4-Fluorophenyl)pent-4-enoic acid safely, we must first understand why it is hazardous.

  • The Acidic Headgroup: The carboxylic acid moiety acts as a localized proton donor, causing acute irritation to the skin, eyes, and respiratory mucosa upon contact.

  • The Fluorinated Aromatic Ring: The addition of the highly electronegative fluorine atom increases the molecule's overall lipophilicity. This allows the compound to partition more readily into the lipid bilayers of the stratum corneum, enhancing dermal penetration compared to its non-fluorinated analogs [1].

  • Physical State: As a crystalline solid, the primary exposure route during routine handling (weighing, transferring) is the aerosolization of micro-particulates.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic organic acids. The table below outlines the required quantitative specifications and the scientific rationale for each choice.

PPE CategorySpecification & Quantitative MetricCausality & Scientific Rationale
Hand Protection Double-layered Nitrile (Outer: 8-mil, Inner: 4-mil)Nitrile provides superior chemical resistance to lipophilic organic acids compared to latex. The 8-mil outer layer prevents mechanical tearing during spatulation; the 4-mil inner layer acts as a fail-safe [2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent aerosolized micro-particulate dust from settling on the conjunctiva and reacting with ocular moisture [3].
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton/FR treated)Prevents electrostatic discharge (ESD) which could ignite suspended organic dust. Synthetic fibers are prohibited as they can melt into the skin upon chemical or thermal exposure.
Respiratory Fume Hood (Face Velocity: 80–120 fpm)A calibrated fume hood provides quantitative airflow that captures aerosolized powders without creating turbulent vortices that could blow the hazard back into the operator's breathing zone.

Operational Workflow: Safe Handling Protocol

Every procedure in the laboratory must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment during synthesis or assay preparation.

Step 1: Pre-Operation Integrity Check

  • Action: Inspect all PPE. Before donning, manually inflate both pairs of nitrile gloves by trapping air inside and twisting the cuff.

  • Validation: If the glove holds air pressure for 5 seconds without deflating, the barrier is intact. Discard any glove that slowly loses pressure.

Step 2: Environmental Isolation

  • Action: Conduct all weighing and transferring inside a certified chemical fume hood.

  • Validation: Verify the hood's digital monitor reads between 80–120 feet per minute (fpm). Tape a small piece of tissue paper to the bottom of the sash; a steady inward pull physically validates directional airflow.

Step 3: Electrostatic Mitigation

  • Action: Fluorinated organic powders are highly prone to static accumulation. Use a static-dissipative weighing boat. Pass an anti-static ionizer gun over the spatula and the analytical balance before opening the chemical bottle.

  • Causality: Neutralizing the static charge prevents the lipophilic powder from "jumping" out of the boat, which prevents contamination of the balance and the operator's sleeves.

Step 4: Transfer and Solubilization

  • Action: Weigh the 2-(4-Fluorophenyl)pent-4-enoic acid and transfer it directly into the reaction flask. Immediately seal the flask with a septum. If preparing a stock solution, inject the solvent (e.g., dichloromethane, DMSO, or DMF) through the septum via syringe.

  • Validation: Visual confirmation of a clear, homogeneous solution without residual floating particulates confirms complete solubilization, effectively neutralizing the immediate dust inhalation hazard.

Spill Management & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the fluorinated acid.

Spill Cleanup Methodology:

  • Containment: Immediately lower the fume hood sash to increase face velocity and isolate the area.

  • Wet Absorption: Do not apply water directly, as this may spread the lipophilic compound. Instead, dampen a chemically inert absorbent pad with a dilute, weak base (e.g., 5% sodium bicarbonate solution). Carefully place the damp pad over the solid spill to simultaneously suppress dust and neutralize the acidic proton.

  • Collection: Use a non-sparking, anti-static scoop to lift the absorbed material.

  • Decontamination: Wipe the area with an organic solvent (like isopropanol) to dissolve any residual fluorinated film, followed by a final wash with soapy water.

Waste Segregation & Disposal:

  • Action: Place all cleanup materials, empty vials, and reaction waste into a rigid, high-density polyethylene (HDPE) container.

  • Mandatory Labeling: Label the container explicitly as "Halogenated Organic Waste."

  • Causality: Fluorinated compounds must be strictly segregated from standard organic waste. They require specialized high-temperature incineration (often >1000°C) to break the highly stable carbon-fluorine bonds and prevent the environmental release of toxic hydrogen fluoride (HF) gas [4].

Operational Safety Workflow

Below is the logical workflow mapping the handling and emergency response pathways for this compound.

G N1 1. Pre-Operation Integrity Check N2 2. Don PPE (Double Nitrile, Goggles) N1->N2 N3 3. Fume Hood Isolation (80-120 fpm) N2->N3 N4 4. Electrostatic Mitigation N3->N4 N5 5. Solubilization & Reaction N4->N5 N6 Spill Detected? N5->N6 N7 Wet Absorption & Containment N6->N7 Yes N8 Halogenated Waste Disposal N6->N8 No N7->N8

Operational safety workflow for handling fluorinated organic acids.

References

  • Title: Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Personal Protective Equipment - Stanford Environmental Health & Safety Source: Stanford University URL: [Link]

  • Title: Personal Protective Equipment Requirements for Laboratories Source: North Carolina State University (NCSU) URL: [Link]

  • Title: A Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

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